Product packaging for Neoglucobrassicin(Cat. No.:CAS No. 5187-84-8)

Neoglucobrassicin

カタログ番号: B1238046
CAS番号: 5187-84-8
分子量: 478.5 g/mol
InChIキー: PKKMITFKYRCCOL-CMZRPVNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate has been reported in Arabidopsis thaliana and Cunila with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O10S2 B1238046 Neoglucobrassicin CAS No. 5187-84-8

特性

CAS番号

5187-84-8

分子式

C17H22N2O10S2

分子量

478.5 g/mol

IUPAC名

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate

InChI

InChI=1S/C17H22N2O10S2/c1-27-19-7-9(10-4-2-3-5-11(10)19)6-13(18-29-31(24,25)26)30-17-16(23)15(22)14(21)12(8-20)28-17/h2-5,7,12,14-17,20-23H,6,8H2,1H3,(H,24,25,26)/t12-,14-,15+,16-,17+/m1/s1

InChIキー

PKKMITFKYRCCOL-CMZRPVNOSA-N

異性体SMILES

CON1C=C(C2=CC=CC=C21)C/C(=N\OS(=O)(=O)O)/SC3C(C(C(C(O3)CO)O)O)O

正規SMILES

CON1C=C(C2=CC=CC=C21)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

melting_point

175°C

物理的記述

Solid

同義語

neoglucobrassicin
nGBS cpd

製品の起源

United States

Foundational & Exploratory

Neoglucobrassicin: A Technical Guide to its Discovery, Isolation, and Analysis in Brassica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin, a prominent indole glucosinolate found in Brassica vegetables, stands as a molecule of significant interest within the scientific community. First identified as a derivative of its parent compound, glucobrassicin, this compound and its hydrolysis products are implicated in a range of biological activities, including potential anticancer effects and the modulation of critical cellular signaling pathways.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and quantitative analysis of this compound from Brassica species, offering detailed experimental protocols and data to support further research and development.

Discovery and Distribution

The discovery of this compound followed the initial isolation of glucobrassicin from Brassica plants.[1] As researchers delved deeper into the chemical composition of these vegetables, a second, structurally similar compound was identified and named this compound (1-methoxy-3-indolylmethyl-glucosinolate).[1][3] It is one of several known derivatives of glucobrassicin.[1]

This compound is found alongside other glucosinolates in a variety of Brassica species, though its concentration can vary significantly between different species and even cultivars.[4][5][6] For instance, it has been identified in Chinese cabbage (Brassica rapa ssp. pekinensis), where it can be one of the predominant individual glucosinolates in certain cultivars.[4] It has also been detected in arugula (Eruca vesicaria subsp. sativa), various cultivars of Brassica rapa, and Brassica napus.[7][8]

Quantitative Data on this compound Content

The concentration of this compound in Brassica vegetables is influenced by genetic factors, growing conditions, and post-harvest handling. The following tables summarize quantitative data from various studies, providing a comparative look at this compound levels in different Brassica species and cultivars.

Brassica Species/CultivarPlant PartThis compound Content (μmol/100 g FW)Reference
Brassica rapa (Vegetable Turnip)LeavesLow[5][6]
Brassica rapa (Turnip Greens)LeavesLow[5][6]
Brassica rapa (Wutacai)LeavesLow[5][6]
Brassica rapa (Komatsuna)LeavesLow[5][6]
Brassica rapa (Yellow Sarson)LeavesLow[5][6]
Brassica napusLeaves, Tops, SeedsPresent[7]
Brassica rapaLeaves, Tops, SeedsPresent[7]

FW: Fresh Weight

Brassica SpeciesTotal Glucosinolate ContentNotesReference
Brassica rapa (Vegetable Turnip)361 µmol/100 g FW (Highest)Indolyl glucosinolates (including this compound) generally low.[5][6]
Brassica rapa (Turnip Greens)20.8 µmol/100 g FW (Lowest)Indolyl glucosinolates (including this compound) generally low.[5][6]
Brassica rapa (Wutacai)22.6 µmol/100 g FW (Lowest)Indolyl glucosinolates (including this compound) generally low.[5][6]
Chinese Cabbage (B. pekinensis) 'zaoshuwuhao'14 to 35 mg/100 g FWThis compound is a predominant individual glucosinolate.[4]
Turnip (B. rapifera)100 to 130 mg/100 g FW[4]
Purple Cai-tai (B. chinensis var. purpurea)50 to 70 mg/100 g FW[4]
Choy-sum (B. chinensis var. utilis)14 to 35 mg/100 g FW[4]
Pakchoi (B. chinensis var. communis)14 to 35 mg/100 g FW[4]

Experimental Protocols

Accurate quantification and isolation of this compound rely on robust and validated experimental protocols. The following sections detail the methodologies for extraction and analysis.

Glucosinolate Extraction from Brassica Tissue

The initial and critical step in this compound analysis is the extraction of intact glucosinolates from the plant matrix while preventing their enzymatic degradation by myrosinase.

Method 1: Boiling Methanol Extraction

This is a widely used method for inactivating myrosinase.[9]

  • Sample Preparation: Freeze-dry fresh plant material to a constant weight and grind it into a fine powder.[10][11]

  • Extraction:

    • Weigh approximately 50-100 mg of the freeze-dried powder into a 2 mL reaction tube.[11]

    • Add two small metal balls (3 mm diameter) to act as boiling retardants.[11]

    • Add a pre-heated mixture of 70% methanol in water.[11] The extraction is often carried out at 75°C.[12]

    • Vortex the sample and incubate at a high temperature (e.g., 75°C) for a specified time (e.g., 10-20 minutes) to ensure myrosinase inactivation.[12][13]

    • Centrifuge the sample to pellet the solid material.

    • Collect the supernatant containing the extracted glucosinolates.

    • A second extraction of the pellet can be performed to maximize yield.[12]

Method 2: Cold Methanol Extraction

This method has been shown to be as effective as boiling methanol extraction for many glucosinolates and is less hazardous.[9][10]

  • Sample Preparation: Lyophilize (freeze-dry) and macerate the plant material.[14]

  • Extraction:

    • Extract the powdered material with 80% methanol for an extended period (e.g., 18 hours).[14]

    • Alternatively, for a quicker method, sonicate the sample in 70% methanol at room temperature for 20 minutes.[13]

    • Filter or centrifuge the mixture to separate the extract from the solid plant material.

Purification and Desulfation for HPLC Analysis

For analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, the extracted glucosinolates are typically purified and desulfated.

  • Ion-Exchange Chromatography:

    • The crude methanol extract is loaded onto an anion-exchange column (e.g., DEAE-Sephadex).[11]

    • The column is washed to remove impurities.

  • Desulfation:

    • A purified sulfatase solution is applied to the column to cleave the sulfate group from the glucosinolates, converting them to their desulfo-analogs.[11]

  • Elution:

    • The desulfoglucosinolates are eluted from the column with ultrapure water.[11]

    • The eluate is then typically freeze-dried.[11]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV or photodiode array (PDA) detector is a standard method for the quantification of desulfoglucosinolates.[11][15]

  • Column: A reversed-phase C18 column is commonly used.[16]

  • Mobile Phase: A gradient of water and acetonitrile is typically employed for separation.[16]

  • Detection: Detection is usually performed at 229 nm.[12][16]

  • Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a known standard, such as sinigrin or by using response factors for individual glucosinolates.[11][16]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method allows for the direct analysis of intact glucosinolates with high sensitivity and selectivity.[13][17][18]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating these polar compounds.[17]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used.[18] Multiple Reaction Monitoring (MRM) mode provides high specificity for quantification.[17][19]

    • This compound Transition: The precursor ion for this compound is m/z 477.1, and common product ions for monitoring are m/z 97 and 259.[17][19]

Biosynthesis and Signaling Pathways

This compound Biosynthesis

This compound, like all indole glucosinolates, is biosynthesized from the amino acid tryptophan.[1][20] The pathway involves a series of enzymatic steps, including chain elongation, formation of the core glucosinolate structure, and secondary modifications.[20]

Neoglucobrassicin_Biosynthesis Chorismic_Acid Chorismic Acid Tryptophan Tryptophan Chorismic_Acid->Tryptophan Shikimic Acid Pathway IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 Aci_Nitro 1-aci-nitro-2-indolyl-ethane IAOx->Aci_Nitro CYP83B1 Thiohydroximate S-alkylthiohydroximate Aci_Nitro->Thiohydroximate GST Free_Thiol Free Thiol Thiohydroximate->Free_Thiol C-S Lyase (SUR1) Glucosylated_Intermediate Glucosylated Intermediate Free_Thiol->Glucosylated_Intermediate Glucosylation Glucobrassicin Glucobrassicin Glucosylated_Intermediate->Glucobrassicin Sulfation Hydroxy_GBS 1-Hydroxyglucobrassicin Glucobrassicin->Hydroxy_GBS This compound This compound Hydroxy_GBS->this compound IGMT5

Caption: Biosynthetic pathway of this compound from chorismic acid.

Myrosinase-Mediated Hydrolysis and Signaling

When Brassica plant tissue is damaged, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis.[3] This process releases an unstable aglycone, which then rearranges to form various breakdown products, including isothiocyanates, nitriles, and indoles.[3] The breakdown products of this compound have been shown to interact with cellular signaling pathways, notably inhibiting the activation of Nrf2 target genes that are typically stimulated by the hydrolysis products of other glucosinolates like glucoraphanin.[21][22] This inhibition is mediated through the Aryl Hydrocarbon Receptor (AhR)/Xenobiotic Responsive Element (XRE) pathway.[21]

Neoglucobrassicin_Hydrolysis_Signaling This compound This compound Myrosinase Myrosinase This compound->Myrosinase Breakdown_Products Breakdown Products Myrosinase->Breakdown_Products Hydrolysis AhR Aryl Hydrocarbon Receptor (AhR) Breakdown_Products->AhR Activation XRE Xenobiotic Responsive Element (XRE) AhR->XRE Binding Nrf2_Activation Nrf2 Target Gene Activation XRE->Nrf2_Activation Inhibition

Caption: Hydrolysis of this compound and subsequent signaling pathway.

Conclusion

This compound is a key bioactive compound in Brassica vegetables with a complex biosynthesis and significant impact on cellular signaling. The methodologies outlined in this guide provide a robust framework for the accurate extraction, purification, and quantification of this compound. A thorough understanding of its distribution, chemistry, and biological activity is crucial for researchers in nutrition, pharmacology, and plant science, and will undoubtedly pave the way for novel applications in human health and disease prevention. The provided data and protocols serve as a valuable resource for professionals seeking to explore the full potential of this intriguing natural product.

References

A Technical Guide to the Neoglucobrassicin Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glucosinolates (GSLs) are a significant class of plant secondary metabolites, primarily found in the Brassicaceae family, that play crucial roles in plant defense. Upon tissue damage, they are hydrolyzed by the enzyme myrosinase into biologically active compounds, including isothiocyanates and indoles. Neoglucobrassicin (1-methoxy-glucobrassicin), an indole glucosinolate, and its precursor, glucobrassicin, are derived from the amino acid tryptophan. The biosynthesis of these compounds involves a multi-step enzymatic pathway that is tightly regulated by developmental and environmental cues. This technical guide provides an in-depth overview of the core this compound biosynthesis pathway, quantitative data, detailed experimental protocols for its analysis, and visual representations of the involved molecular and experimental processes.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-stage process that begins with the precursor amino acid, L-tryptophan. The pathway can be broadly divided into three phases: (1) formation of the core glucosinolate structure from tryptophan, (2) side-chain modification of the precursor indole glucosinolate (glucobrassicin), and (3) final sulfation.

The initial steps are shared with the biosynthesis of other indole-derived compounds, including the plant hormone auxin, establishing a critical metabolic branch point.[1][2] The key enzymatic conversions are detailed below.

  • Conversion of Tryptophan to Indole-3-acetaldoxime (IAOx): The pathway is initiated by the conversion of L-tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by cytochrome P450 enzymes of the CYP79B family, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana.[3][4][5] These enzymes are functionally redundant and represent the first committed step in indole glucosinolate biosynthesis.[1][5]

  • Conversion of IAOx to 1-aci-nitro-2-indolyl-ethane: The IAOx intermediate is then metabolized by another cytochrome P450, CYP83B1 (also known as SUR2).[2][6] This enzyme converts IAOx into a reactive aci-nitro intermediate.[1][5]

  • Formation of the S-alkylthiohydroximate: The aci-nitro compound is conjugated to a thiol-containing donor, such as cysteine, in a reaction involving a glutathione S-transferase (GST).[5]

  • Cleavage to Thiohydroximate: A C-S lyase, SUPERROOT1 (SUR1), cleaves the conjugate to form a thiohydroximate.[2][7][8]

  • Glycosylation: The thiohydroximate is then glycosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase, UGT74B1, which adds a glucose molecule to form desulfoglucobrassicin.[7][8][9]

  • Sulfation: The final step in the formation of the core glucosinolate structure is the sulfation of desulfoglucobrassicin by sulfotransferases (SOTs), such as SOT16 and SOT17, to produce glucobrassicin.[6][10][11]

  • Methoxylation to this compound: Glucobrassicin serves as the direct precursor to this compound. The side chain of glucobrassicin is modified by members of the cytochrome P450 family CYP81F, which leads to the formation of hydroxy-indol-3-ylmethyl GSL.[12] This intermediate is then methylated by an O-methyltransferase to form this compound (1-methoxy-indol-3-ylmethyl GSL).[12]

Neoglucobrassicin_Biosynthesis This compound Biosynthesis Pathway Trp L-Tryptophan CYP79B CYP79B2 / CYP79B3 Trp->CYP79B IAOx Indole-3-acetaldoxime (IAOx) CYP83B1 CYP83B1 (SUR2) IAOx->CYP83B1 AciNitro 1-aci-nitro-2-indolyl-ethane GST GST AciNitro->GST S_Alkyl S-alkylthiohydroximate SUR1 SUR1 (C-S Lyase) S_Alkyl->SUR1 Thio Thiohydroximate UGT74B1 UGT74B1 Thio->UGT74B1 Desulfo Desulfoglucobrassicin SOT SOT16 / SOT17 Desulfo->SOT GBS Glucobrassicin CYP81F CYP81F family GBS->CYP81F HydroxyGBS 1-hydroxy-glucobrassicin OMT O-Methyltransferase HydroxyGBS->OMT NeoGBS This compound CYP79B->IAOx CYP83B1->AciNitro GST->S_Alkyl SUR1->Thio UGT74B1->Desulfo SOT->GBS CYP81F->HydroxyGBS OMT->NeoGBS Pathway_Regulation Regulation of Indole Glucosinolate Biosynthesis MeJA Methyl Jasmonate (MeJA) MYB34 MYB34 / MYB51 Transcription Factors MeJA->MYB34 induces Auxin Auxin (IAA) Biosynthesis CYP79B2_B3 CYP79B2 / CYP79B3 Genes MYB34->CYP79B2_B3 activates GSL_Pathway Indole Glucosinolate Biosynthesis Genes (CYP83B1, SUR1, etc.) MYB34->GSL_Pathway activates Tryptophan Tryptophan Tryptophan->CYP79B2_B3 IAOx IAOx CYP79B2_B3->IAOx IAOx->Auxin metabolic branch point IAOx->GSL_Pathway NeoGBS This compound GSL_Pathway->NeoGBS Experimental_Workflow Workflow for Glucosinolate Quantification Sample 1. Sample Collection (e.g., Freeze-dried plant tissue) Extraction 2. Extraction (e.g., 70% Methanol at 95°C) Sample->Extraction Centrifuge1 3. Centrifugation (Collect supernatant) Extraction->Centrifuge1 Purification 4. Anion-Exchange Purification (e.g., DEAE-Sephadex column) Centrifuge1->Purification InternalStd Add Internal Standard (e.g., Sinigrin) InternalStd->Extraction added during extraction Desulfation 5. On-Column Desulfation (Add Arylsulfatase) Purification->Desulfation Elution 6. Elution (Elute desulfo-GSLs with water) Desulfation->Elution Analysis 7. Instrumental Analysis (HPLC-UV or LC-MS/MS) Elution->Analysis Data 8. Data Processing (Quantify against standards) Analysis->Data

References

The Role of Neoglucobrassicin in Plant Defense: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivorous insects and pathogenic microorganisms. Among these defenses, secondary metabolites play a pivotal role. Glucosinolates, a class of nitrogen- and sulfur-containing secondary metabolites predominantly found in the order Brassicales, are a cornerstone of this chemical defense system. Neoglucobrassicin, an indole glucosinolate derived from the amino acid tryptophan, is a key player in this defense strategy. This technical guide provides a comprehensive overview of the function of this compound in plant defense mechanisms, detailing its biosynthesis, modes of action, and the intricate signaling networks that regulate its production.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid tryptophan. The core pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a critical branching point for the synthesis of various indole-containing compounds, including auxin and other indole glucosinolates.[1] The key enzymes involved in the conversion of tryptophan to IAOx are cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana.[2][3] Subsequently, a series of enzymatic reactions, including glucosylation and sulfation, lead to the formation of the parent indole glucosinolate, glucobrassicin. This compound (N-methoxy-glucobrassicin) is then formed through a modification of the indole ring of glucobrassicin.

The regulation of this compound biosynthesis is tightly controlled by a network of transcription factors, primarily from the MYB family. In Arabidopsis, MYB34, MYB51, and MYB122 are key positive regulators of indole glucosinolate biosynthesis, directly or indirectly activating the expression of biosynthetic genes like CYP79B2 and CYP79B3.[2][3][4][5]

Neoglucobrassicin_Biosynthesis cluster_regulation Transcriptional Regulation Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 Glucobrassicin Glucobrassicin IAOx->Glucobrassicin Core Pathway This compound This compound Glucobrassicin->this compound Modification MYB34 MYB34 MYB34->IAOx activates MYB51 MYB51 MYB51->IAOx activates MYB122 MYB122 MYB122->IAOx activates

Caption: Simplified biosynthesis pathway of this compound.

The "Mustard Oil Bomb": Activation of this compound Defense

This compound, in its intact form, is biologically inactive. Its defensive properties are unleashed through a process often referred to as the "mustard oil bomb." This system relies on the spatial separation of glucosinolates and the enzyme myrosinase (a β-thioglucosidase) within the plant tissues. Upon tissue damage, such as that caused by herbivore feeding or pathogen invasion, myrosinase comes into contact with this compound, catalyzing its hydrolysis.[6]

This hydrolysis releases an unstable aglycone, which then spontaneously rearranges to form a variety of biologically active compounds, primarily isothiocyanates, nitriles, and thiocyanates. The specific products formed depend on factors such as pH, the presence of specifier proteins, and the structure of the glucosinolate side chain. For this compound, the primary hydrolysis products include indole-3-carbinol (I3C) and indole-3-acetonitrile (IAN).[7] These breakdown products are the true effectors of the plant's defense.

Myrosinase_Activation cluster_plant_cell Intact Plant Cell cluster_damage Tissue Damage This compound This compound (Vacuole) Contact Myrosinase Myrosinase (Myrosin Cells) Hydrolysis Hydrolysis Contact->Hydrolysis Contact Aglycone Unstable Aglycone Hydrolysis->Aglycone I3C Indole-3-carbinol (I3C) Aglycone->I3C IAN Indole-3-acetonitrile (IAN) Aglycone->IAN Signaling_Pathway Herbivore Herbivore Attack JA Jasmonic Acid (JA) Herbivore->JA Pathogen Pathogen Infection SA Salicylic Acid (SA) Pathogen->SA JA->SA MYC2 MYC2/3/4 JA->MYC2 SA->JA NPR1 NPR1 SA->NPR1 MYB_factors MYB34/51/122 MYC2->MYB_factors Biosynthesis_Genes CYP79B2/B3, etc. MYB_factors->Biosynthesis_Genes activate NPR1->Biosynthesis_Genes can inhibit This compound This compound Biosynthesis Biosynthesis_Genes->this compound Defense Plant Defense This compound->Defense Callose_Deposition This compound This compound PEN2 PEN2 Myrosinase This compound->PEN2 hydrolyzed by Indole_Metabolites Indole-derived Metabolites (e.g., ICA) PEN2->Indole_Metabolites Callose_Synthase Callose Synthase (CalS genes) Indole_Metabolites->Callose_Synthase primes Callose Callose Deposition Callose_Synthase->Callose SA Salicylic Acid SA->Callose_Synthase induces HPLC_Workflow Sample Plant Sample (Freeze-dried, ground) Extraction Extraction with 70% Methanol Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Data Data Analysis & Quantification HPLC_MS->Data

References

The Bioactive Landscape of Neoglucobrassicin Degradation Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Bioactivity of Neoglucobrassicin Degradation Products

This compound, an indole glucosinolate found in cruciferous vegetables, undergoes enzymatic hydrolysis by myrosinase to produce a variety of biologically active degradation products. These compounds, most notably indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have garnered significant attention in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the bioactivity of this compound degradation products, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.

This compound and its Degradation Pathway

This compound itself is biologically inactive. However, upon plant cell damage, the enzyme myrosinase hydrolyzes this compound, leading to the formation of an unstable aglycone. This intermediate spontaneously rearranges to form a variety of breakdown products, including indole-3-carbinol (I3C), indole-3-acetonitrile (IAN), indole-3-carboxaldehyde (I3CA), and the phytoalexin brassinin. In the acidic environment of the stomach, I3C is further converted into a complex mixture of oligomeric products, with 3,3'-diindolylmethane (DIM) being a major and highly bioactive component.[1][2] Another degradation product, neoascorbigen, is formed from the reaction of I3C with ascorbic acid.

Bioactivity of this compound Degradation Products

The degradation products of this compound exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutics.

Anticancer Activity

A substantial body of evidence supports the anticancer potential of I3C and DIM.[1][3][4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[3][5] Their mechanisms of action are multifaceted and involve the modulation of multiple signaling pathways critical for cancer cell survival and progression.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Several this compound degradation products have demonstrated potent anti-inflammatory effects. DIM, for instance, has been shown to reduce inflammation by regulating signaling pathways such as NF-κB.[6][7][8] Indole-3-carboxaldehyde also exhibits anti-inflammatory properties.[9]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and disease. This compound degradation products, including indole-3-acetonitrile and brassinin, possess antioxidant properties.[10][11] They can directly scavenge free radicals and also activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[12][13]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of key this compound degradation products. IC50 values represent the concentration of a compound required to inhibit a specific biological process by 50%.

CompoundCell LineAssayIC50 ValueReference
Indole-3-carbinol (I3C) MCF-7 (Breast Cancer)Growth Inhibition55 µM
LNCaP (Prostate Cancer)Growth Inhibition150 µM
DU145 (Prostate Cancer)Growth Inhibition160 µM
PC3 (Prostate Cancer)Growth Inhibition285 µM
Human Melanoma CellsNEDD4-1 Enzymatic Inhibition284 µM
3,3'-Diindolylmethane (DIM) MDA-MB-231 (Breast Cancer)Cell Viability32.1 µmol/L[2]
BxPC-3 (Pancreatic Cancer)Cell Viability25.2 µmol/L[2]
MCF7 (Breast Cancer)Cell Viability8.61 µg/mL
MDA-MB-231 (Breast Cancer)Cell Viability10.93 µg/mL
CCRF-HSB2 (T-ALL)Proliferation7.5 µM
SUP-T1 (T-ALL)Proliferation13 µM
Jurkat (T-ALL)Proliferation9.1 µM
Brassinin Caco-2 (Colon Cancer)Anti-proliferative8.2 (±1.2) µM (for 1-methoxybrassinin)
Indole-3-carboxaldehyde BV-2 (Microglia)Inhibition of LPS-induced NO production0.76 µM[9]
HeLa (Cervical Cancer)Antiproliferative> 100 µM[9]

Note: Quantitative IC50 values for the anticancer, anti-inflammatory, and antioxidant activities of Indole-3-acetonitrile and Neoascorbigen are not widely available in the reviewed literature. However, qualitative studies indicate that indole-3-acetonitrile possesses antioxidant properties, and neoascorbigen exhibits stronger antioxidant activity than ascorbic acid in certain assays.

Key Signaling Pathways Modulated

The bioactivity of this compound degradation products is mediated through their interaction with several key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Compounds like DIM can inhibit this pathway, thereby reducing inflammation.[8]

NF_kB_Signaling cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to NFkB_IkB->IkB NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Inflammatory Gene Expression NFkB_n->Genes Activates DIM DIM DIM->IKK Inhibits

NF-κB Signaling Pathway Inhibition by DIM
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. Some this compound degradation products can activate this protective pathway.[12]

Nrf2_Signaling cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocates to Keap1 Keap1 Nrf2_Keap1->Nrf2 Releases Proteasome Proteasome Nrf2_Keap1->Proteasome Ubiquitination & Degradation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HMOX1, NQO1) ARE->Genes Activates Transcription Indoles Indole Compounds Indoles->Nrf2_Keap1 Induces conformational change in Keap1

Activation of the Nrf2 Antioxidant Pathway
Apoptosis Signaling Pathways

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. The extrinsic pathway is activated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. I3C and DIM can induce apoptosis by modulating the levels of pro- and anti-apoptotic proteins.[3][5]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor DeathLigand->DeathReceptor Binds DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Activates Bcl2 Bcl-2 Family (Bax/Bak, Bcl-2) Caspase8->Bcl2 Cleaves Bid to tBid (crosstalk) Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates CellularStress Cellular Stress (e.g., DNA damage) CellularStress->Bcl2 Regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes I3C_DIM I3C / DIM I3C_DIM->Bcl2 Modulates (e.g., upregulates Bax, downregulates Bcl-2)

Intrinsic and Extrinsic Apoptosis Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the bioactivity of this compound degradation products.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test compounds (this compound degradation products)

  • Cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with test compounds Incubate1->Treat Incubate2 Incubate for treatment period Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Read Measure absorbance at 570 nm AddSolubilizer->Read Analyze Analyze data Read->Analyze

MTT Assay Experimental Workflow
Western Blot Analysis for Nrf2 Pathway Activation

Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to assess the activation of the Nrf2 pathway by examining the protein levels of Nrf2 and Keap1.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-β-actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Nrf2, anti-Keap1, and a loading control antibody) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. An increase in the Nrf2 protein level and a decrease in the Keap1 level can indicate pathway activation.

Western_Blot_Workflow Start Start Lysis Cell Lysis & Protein Extraction Start->Lysis Quantify Protein Quantification Lysis->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Analysis Detect->Analyze

Western Blot Experimental Workflow
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

qPCR is a sensitive technique used to measure the expression levels of specific genes. This protocol is designed to quantify the mRNA levels of Nrf2 target genes, such as HMOX1 and NQO1, to assess Nrf2 pathway activation.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HMOX1, NQO1) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction: Treat cells with the test compound for the desired time. Extract total RNA from the cells using an RNA extraction kit.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene. An increase in the mRNA levels of HMOX1 and NQO1 indicates activation of the Nrf2 pathway.

qPCR_Workflow Start Start RNA_Extraction Total RNA Extraction Start->RNA_Extraction RNA_QC RNA Quantification & Quality Control RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt) qPCR_Run->Data_Analysis

qPCR Experimental Workflow

Conclusion

The degradation products of this compound represent a rich source of bioactive compounds with significant potential for the prevention and treatment of various diseases. Their ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes them attractive candidates for further investigation and drug development. This technical guide provides a foundation for researchers to explore the therapeutic potential of these natural compounds. The provided experimental protocols and pathway diagrams are intended to serve as a practical resource to accelerate research in this promising field. Further studies are warranted to fully elucidate the mechanisms of action of all this compound degradation products and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Neoglucobrassicin in Cruciferous Vegetables: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin, an indole glucosinolate, is a prominent secondary metabolite found in cruciferous vegetables of the Brassicaceae family. Upon enzymatic hydrolysis by myrosinase, it gives rise to bioactive compounds with potential applications in pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources and distribution of this compound in commonly consumed cruciferous vegetables. It further details the analytical methodologies for its quantification and illustrates the key biochemical pathways involved in its biosynthesis and degradation.

Natural Sources and Distribution of this compound

This compound is widely distributed among cruciferous vegetables, with its concentration varying significantly depending on the species, cultivar, plant part, and growing conditions.[1][2] The following table summarizes the quantitative data on this compound content in several popular cruciferous vegetables.

Quantitative Data Summary
VegetableCultivar/VarietyPlant PartThis compound Content (µmol/g DW)This compound Content (mg/100g FW)Reference(s)
Broccoli (Brassica oleracea var. italica)Not specifiedFlorets0.38 - 0.74-[3]
Not specifiedFlorets16.67-[4]
'Belstar' & 'Fiesta'Florets1.4 - 3.1-[5]
Not specifiedLeaves5.78-[4]
Not specifiedStems1.11-[4]
Cabbage (Brassica oleracea var. capitata)'Albatros' & 'Target'HeadPresent (minor)-[6]
Not specifiedYoung ShootsPresent-[7]
Kale (Brassica oleracea var. acephala)VariousLeavesPresent-[8]
'Coral Prince'LeavesPresent-[9]
'Sparrow White'LeavesPresent-[9]
Chinese KaleStemsLow-[10]
Brussels Sprouts (Brassica oleracea var. gemmifera)Not specifiedBudsPresent-[11][12]

Note: DW = Dry Weight, FW = Fresh Weight. Conversion between DW and FW can vary based on the water content of the specific vegetable sample.

Experimental Protocols

The quantification of this compound and other glucosinolates from plant matrices typically involves extraction, purification, and analysis by high-performance liquid chromatography (HPLC).

Sample Preparation and Extraction

This protocol is based on established methods for glucosinolate extraction.[13][14][15]

Materials:

  • Freeze-dryer

  • Grinder/mill

  • 70% Methanol (MeOH), pre-heated to 70°C

  • Centrifuge

  • DEAE-Sephadex A-25 or similar anion exchange resin

  • Purified aryl sulfatase (from Helix pomatia) solution

  • Milli-Q or ultrapure water

Procedure:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Lyophilize the frozen samples in a freeze-dryer until a constant weight is achieved.

  • Grind the freeze-dried plant material into a fine powder using a grinder or mill.

  • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Add 1 mL of pre-heated 70% methanol to the tube.

  • Vortex the mixture vigorously and incubate in a water bath at 70°C for 20 minutes to inactivate myrosinase.

  • Centrifuge the sample at 3000 x g for 10 minutes.

  • Carefully collect the supernatant containing the glucosinolate extract.

Desulfation and Purification

Procedure:

  • Prepare a small column with DEAE-Sephadex A-25 resin.

  • Apply the glucosinolate extract (supernatant) to the column.

  • Wash the column with water to remove interfering compounds.

  • Apply a solution of purified aryl sulfatase to the column and incubate overnight at room temperature. This enzymatic step removes the sulfate group from the glucosinolates, which is necessary for efficient chromatographic separation.

  • Elute the desulfoglucosinolates from the column with Milli-Q water.

  • The eluate is then ready for HPLC analysis.

HPLC Analysis

This protocol is a generalized representation of common HPLC methods for glucosinolate analysis.[13][15][16]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient starts with a low percentage of acetonitrile, which is gradually increased to elute the desulfoglucosinolates. A common gradient might be: 0-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 229 nm

  • Quantification: this compound is identified based on its retention time compared to a purified standard. Quantification is performed by integrating the peak area and comparing it to a standard curve.

Signaling Pathways

Biosynthesis of this compound

This compound, as an indole glucosinolate, is biosynthesized from the amino acid tryptophan.[17][18][19] The pathway involves a series of enzymatic conversions, primarily catalyzed by cytochrome P450 enzymes and other transferases.

This compound Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 Thiohydroximate S-alkyl- thiohydroximate IAOx->Thiohydroximate CYP83B1 Desulfo_GBS Desulfoglucobrassicin Thiohydroximate->Desulfo_GBS Glucosylation Glucobrassicin Glucobrassicin Desulfo_GBS->Glucobrassicin Sulfation Hydroxy_GBS 1-hydroxy- glucobrassicin Glucobrassicin->Hydroxy_GBS Hydroxylation This compound This compound Hydroxy_GBS->this compound Methylation (IGMT5) This compound Hydrolysis cluster_products Hydrolysis Products This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Myrosinase Myrosinase Myrosinase->Aglycone Glucose Glucose Aglycone->Glucose Products Bioactive Products (e.g., Indole-3-carbinol, Nitriles) Aglycone->Products Spontaneous rearrangement

References

Neoglucobrassicin: A Key Player in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin, an indole glucosinolate, is a prominent secondary metabolite in plants of the Brassicaceae family, including many common vegetables like broccoli, cabbage, and kale.[1][2] As a component of the plant's sophisticated defense system, this compound and its breakdown products play a crucial role in mediating interactions with herbivores and pathogens.[3][4][5][6] Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, leading to the formation of a variety of biologically active compounds.[7][8] This guide provides a comprehensive overview of this compound, detailing its biosynthesis, degradation, role in plant defense, and the analytical methods for its study.

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid tryptophan.[1] The pathway involves a series of enzymatic reactions to form the core glucosinolate structure, which is then subject to secondary modifications. The key steps include the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes.[1][9] Subsequently, another cytochrome P450 enzyme catalyzes the formation of an unstable intermediate, 1-aci-nitro-2-indolyl-ethane.[1] The pathway then proceeds through a conjugation step with cysteine, cleavage by a carbon-sulfur lyase, glucosylation to attach a glucose moiety, and finally sulfation to yield this compound.[1]

Neoglucobrassicin_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 Intermediate 1-aci-nitro-2-indolyl-ethane IAOx->Intermediate CYP83B1 Thiol_Intermediate S-alkylthiohydroximate derivative Intermediate->Thiol_Intermediate GSTs, C-S lyase Desulfo_this compound Desulfo-neoglucobrassicin Thiol_Intermediate->Desulfo_this compound Glucosyltransferase This compound This compound Desulfo_this compound->this compound Sulfotransferase

Caption: Biosynthetic pathway of this compound from tryptophan.

Degradation of this compound

When plant tissue is damaged, this compound comes into contact with the enzyme myrosinase (a thioglucosidase), which is stored separately in healthy plant cells.[7][8] Myrosinase hydrolyzes the thioglucosidic bond in this compound, releasing glucose and an unstable aglycone.[8] This aglycone then spontaneously rearranges to form various breakdown products, the nature of which depends on factors like pH and the presence of other proteins.[7][8] The primary and highly unstable product is 1-methoxy-indol-3-ylmethyl isothiocyanate.[1] However, this compound rapidly reacts with water to form 1-methoxy-indole-3-carbinol and thiocyanate ions.[1] Other degradation products can also be formed.[10]

Neoglucobrassicin_Degradation This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Myrosinase Myrosinase Myrosinase Isothiocyanate 1-methoxy-indol-3-ylmethyl isothiocyanate Aglycone->Isothiocyanate Other_Products Other Breakdown Products Aglycone->Other_Products Carbinol 1-methoxy-indole-3-carbinol Isothiocyanate->Carbinol + H2O Thiocyanate Thiocyanate ion Isothiocyanate->Thiocyanate + H2O

Caption: Enzymatic degradation of this compound by myrosinase.

Role in Plant Secondary Metabolism and Defense

This compound is a key component of the plant's chemical defense system, particularly against chewing insect herbivores.[3][5][6] The levels of this compound and other indole glucosinolates can increase in response to herbivory, a process often mediated by plant defense hormones like jasmonic acid and salicylic acid.[3] For instance, feeding by larvae of the cabbage moth, Mamestra brassicae, has been shown to induce higher levels of this compound in Brassica napus.[3] The breakdown products of this compound are generally toxic or deterrent to generalist herbivores.[4][5][6] However, specialist insects that have adapted to feed on Brassicaceae plants may use these compounds as feeding or oviposition stimulants.[1]

Interaction with Other Cellular Pathways

Recent studies have highlighted the interaction of this compound's breakdown products with cellular pathways in mammals. Notably, the hydrolysis products of this compound have been found to inhibit the activation of Nrf2 target genes, which are involved in the cellular antioxidant response.[11][12] This inhibition is mediated through the aryl hydrocarbon receptor (AhR)/xenobiotic responsive element (XRE) pathway.[11][12] This finding suggests a potential negative crosstalk between the AhR/XRE and the Nrf2/ARE pathways, which has implications for dietary recommendations regarding cruciferous vegetables.[11][12]

Quantitative Data

The concentration of this compound can vary significantly among different Brassica species, cultivars, and even different plant tissues. Environmental conditions and plant age also influence its abundance.[13][14]

Table 1: Concentration of this compound in Various Brassica Species and Tissues.

Brassica SpeciesPlant TissueThis compound Concentration (µmol/g DW)Reference
Brassica rapa ssp. pekinensis (Chinese Cabbage)LeavesPresent as a predominant glucosinolate[15]
Brassica oleracea (Red Cabbage)Leaves9.2843 (total indole glucosinolates)[16]
Brassica napus (Leaf Rape)LeavesPart of total glucosinolates ranging from 1.06 - 49.18[17]
Brassica juncea (Leaf Mustard)LeavesNot detected in some genotypes[14]
Brassica oleracea var. italica (Broccoli)FloretsAccumulation increased by ~286% after MeJA treatment[18]
Arabidopsis thalianaRootsHigher content compared to leaves[19]

Experimental Protocols

Extraction and Quantification of this compound using HPLC

This protocol is based on established methods for glucosinolate analysis.[20][21][22][23]

a. Sample Preparation:

  • Freeze-dry plant material to stop enzymatic activity.

  • Grind the lyophilized tissue to a fine powder.

b. Extraction:

  • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

  • Add 1.5 mL of 70% methanol.

  • Heat the mixture at 70°C for 10 minutes in a water bath to inactivate myrosinase.[22]

  • Centrifuge at 15,000 x g for 15 minutes.[22]

  • Collect the supernatant. Repeat the extraction twice more and pool the supernatants.

c. Desulfation:

  • The crude extract is loaded onto an anion exchange column (e.g., DEAE-Sephadex).

  • The column is washed with water.

  • A purified sulfatase solution is added to the column and incubated to convert glucosinolates to their desulfo-analogs.

  • Desulfoglucosinolates are eluted with ultrapure water.

d. HPLC Analysis:

  • The eluate is freeze-dried and then redissolved in a known volume of ultrapure water.

  • The sample is analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

  • Detection is typically performed using a UV detector at 229 nm.[20]

  • Quantification is achieved by comparing the peak area of desulfo-neoglucobrassicin to a calibration curve constructed with a known standard (e.g., sinigrin).[20][21]

HPLC_Workflow Start Plant Material Freeze_Dry Freeze-Drying Start->Freeze_Dry Grind Grinding Freeze_Dry->Grind Extract Extraction with 70% Methanol (70°C) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Desulfation Desulfation on Anion Exchange Column Supernatant->Desulfation Elution Elution Desulfation->Elution Freeze_Dry_Eluate Freeze-Drying Elution->Freeze_Dry_Eluate Redissolve Redissolve in Water Freeze_Dry_Eluate->Redissolve HPLC HPLC Analysis (C18 column, UV 229nm) Redissolve->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the extraction and quantification of this compound.
Spectrophotometric Method for Total Glucosinolate Quantification

A simpler, though less specific, method for estimating total glucosinolate content has been developed.[24]

  • Extract glucosinolates from lyophilized plant material with boiling 80% methanol.

  • Isolate the glucosinolates using a strong anion exchange column.

  • Hydrolyze the isolated glucosinolates with 2 N NaOH to release 1-thioglucose.

  • Add ferricyanide and measure the decrease in absorbance at 420 nm.[24]

  • Quantify against a sinigrin standard curve.[24]

Conclusion

This compound is a multifaceted secondary metabolite with significant roles in plant defense and potential implications for human health. Its biosynthesis and degradation pathways are well-characterized, providing a foundation for further research into its biological activities. The analytical methods outlined in this guide offer robust approaches for the quantification of this compound, enabling detailed studies of its distribution and function in various plant species. Continued research into this compound and other glucosinolates will undoubtedly uncover new applications in agriculture, medicine, and food science.

References

The Double-Edged Sword: Neoglucobrassicin's Role in Plant-Insect Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the intricate chemical warfare between plants and herbivorous insects, secondary metabolites play a pivotal role. Among these, glucosinolates, a class of sulfur-containing compounds found predominantly in the Brassicaceae family, are of significant interest. This technical guide delves into the biological significance of a specific indole glucosinolate, neoglucobrassicin, in mediating plant-insect interactions. We will explore its biosynthesis, mode of action, and the divergent effects it has on generalist and specialist insect herbivores, providing a comprehensive resource for researchers in plant science, entomology, and those exploring natural compounds for drug development.

This compound: A Key Player in Brassica's Chemical Arsenal

This compound (1-methoxy-3-indolylmethyl glucosinolate) is an important indole glucosinolate found in various economically important Brassica species, including cabbage, broccoli, and rapeseed.[1][2] Like other glucosinolates, it is part of the plant's sophisticated "myrosinase-glucosinolate" defense system.[3] When plant tissue is damaged by insect feeding, the enzyme myrosinase comes into contact with this compound, hydrolyzing it into a range of biologically active, and often toxic, compounds. These hydrolysis products, primarily isothiocyanates and nitriles, are the true effectors of the plant's defense.[3]

Concentration and Distribution

The concentration of this compound varies significantly among different Brassica species and even between different tissues and developmental stages of the same plant.[1][2] This variability has profound implications for the plant's resistance to insect herbivores.

Plant SpeciesCultivar/GenotypeTissueThis compound Concentration (µmol/g DW)Reference
Brassica rapaChinese Cabbage 'zaoshuwuhao'Edible PortionPredominant Glucosinolate[4]
Brassica rapaMultiple accessionsLeavesGenerally low[1]
Brassica junceaJC 18-06, 08, 15LeavesNot detected[2]
Brassica junceaOther genotypesLeaves0.1258 - 0.8896 (total indole glucosinolates)[2]
Brassica napus-Leaves, Tops, SeedsPresent[5]

Table 1: Concentration of this compound in Various Brassica Species. DW = Dry Weight.

The Dichotomous Effect on Insect Herbivores

The "mustard oil bomb" is not equally effective against all insect herbivores. The biological activity of this compound and its hydrolysis products creates a fascinating dichotomy between its effects on generalist and specialist insects.

Deterrence and Toxicity to Generalist Insects

For generalist herbivores, which feed on a wide range of plant families, the hydrolysis products of this compound are typically toxic and act as feeding deterrents.[6] High concentrations of glucosinolates, in general, have been shown to negatively impact the growth and survival of generalist larvae, such as the cabbage moth, Mamestra brassicae.[6] While specific quantitative data for this compound's direct toxicity to a wide range of generalists is an area requiring further research, the general trend for indole glucosinolates points towards a defensive role.

Insect SpeciesTypeEffect of Indole Glucosinolates (including this compound)Reference
Mamestra brassicaeGeneralistHigh concentrations are detrimental to larval growth and survival.[6]
Spodoptera eridaniaGeneralistReduced relative growth rates on high glucosinolate lines.[7]

Table 2: Effects of Indole Glucosinolates on Generalist Insect Herbivores.

Attraction and Sequestration by Specialist Insects

In contrast, specialist insects that have co-evolved with glucosinolate-containing plants have developed mechanisms to overcome this chemical defense. For specialists like the small white butterfly, Pieris rapae, this compound and other glucosinolates can act as oviposition and feeding stimulants.[8][9] These insects possess detoxification mechanisms, such as nitrile-specifier proteins, that divert the hydrolysis of glucosinolates towards the formation of less toxic nitriles instead of isothiocyanates.[8] Some specialists can even sequester intact glucosinolates and use them for their own defense against predators.[10] However, high concentrations of certain glucosinolates, including this compound, have been associated with slower development in Pieris rapae larvae, suggesting a complex dose-dependent relationship.[7][8]

Insect SpeciesTypeEffect of this compoundReference
Pieris rapaeSpecialistPositive effect on oviposition preference; high concentrations can slow larval development.[8]
Plutella xylostellaSpecialistUse glucosinolates for host identification and as oviposition stimulants.[7]

Table 3: Effects of this compound on Specialist Insect Herbivores.

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound is not static but is dynamically regulated by the plant in response to herbivore attack. This induction of defense compounds is primarily mediated by the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.[6]

Herbivory by chewing insects typically activates the JA signaling pathway, leading to the upregulation of genes involved in glucosinolate biosynthesis.[6] Feeding by Mamestra brassicae larvae, for instance, has been shown to increase the levels of this compound.[6] The SA pathway, primarily associated with defense against biotrophic pathogens, can exhibit crosstalk with the JA pathway, sometimes acting antagonistically.[11][12]

Neoglucobrassicin_Biosynthesis_Signaling cluster_herbivore Herbivore Feeding cluster_signaling Plant Cell Signaling cluster_biosynthesis This compound Biosynthesis Insect Herbivory Insect Herbivory JA Jasmonic Acid (JA) Pathway Insect Herbivory->JA Crosstalk Antagonistic Crosstalk JA->Crosstalk MYB_TFs MYB Transcription Factors JA->MYB_TFs SA Salicylic Acid (SA) Pathway SA->Crosstalk Biosynthesis_Genes Biosynthesis Genes (e.g., CYP79B2, IGMT1) MYB_TFs->Biosynthesis_Genes This compound This compound Biosynthesis_Genes->this compound

Figure 1: Simplified signaling pathway for the induction of this compound biosynthesis in response to insect herbivory.

Experimental Protocols

Extraction and Quantification of this compound via HPLC

A robust and widely used method for the analysis of glucosinolates is High-Performance Liquid Chromatography (HPLC) of desulfo-glucosinolates.[3][13][14]

Methodology:

  • Sample Preparation: Freeze-dry fresh plant material and grind to a fine powder to prevent enzymatic degradation.

  • Extraction: Extract a known weight of the powdered sample with 70% methanol at 70°C to inactivate myrosinase.

  • Purification: Apply the extract to an anion-exchange column (e.g., DEAE-Sephadex A-25). Wash the column to remove impurities.

  • Desulfation: Apply a purified sulfatase from Helix pomatia to the column and incubate overnight at room temperature to convert glucosinolates to their desulfo-counterparts.

  • Elution: Elute the desulfo-glucosinolates from the column with ultrapure water.

  • HPLC Analysis: Analyze the eluate using a reverse-phase C18 column with a water/acetonitrile gradient and detect at 229 nm.

  • Quantification: Identify and quantify desulfo-neoglucobrassicin by comparing the retention time and peak area to a purified standard.

HPLC_Workflow Start Plant Tissue Sample Freeze_Dry Freeze-Drying & Grinding Start->Freeze_Dry Extraction Hot Methanol Extraction Freeze_Dry->Extraction Purification Anion-Exchange Chromatography Extraction->Purification Desulfation Sulfatase Treatment Purification->Desulfation Elution Elution of Desulfo-GSLs Desulfation->Elution HPLC HPLC Analysis (C18 column, 229 nm) Elution->HPLC Quantification Quantification against Standard HPLC->Quantification

Figure 2: Experimental workflow for the extraction and quantification of this compound.
Insect Feeding Bioassay

To assess the effects of this compound on insect feeding behavior and performance, a choice or no-choice feeding bioassay can be conducted.[15][16]

Methodology:

  • Diet Preparation: Prepare an artificial diet for the insect species being tested. For choice assays, incorporate a known concentration of purified this compound into one set of diet discs and use a control diet for the other. For no-choice assays, only the this compound-containing diet is provided.

  • Insect Acclimation: Rear insect larvae under controlled conditions (temperature, humidity, photoperiod) and starve them for a short period before the assay to standardize hunger levels.

  • Assay Setup: Place a single larva in a petri dish or multi-well plate with a pre-weighed diet disc (or two discs in a choice test).

  • Data Collection: After a set period (e.g., 24 or 48 hours), measure the amount of diet consumed (by weight or area) and the change in larval weight. Mortality and developmental stage can also be recorded over a longer duration.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences in feeding preference, consumption, growth rate, and survival between treatments.

Insect_Bioassay_Workflow Start Insect Rearing & Acclimation Diet_Prep Artificial Diet Preparation (Control vs. This compound) Start->Diet_Prep Assay_Setup Bioassay Setup (Choice or No-Choice) Diet_Prep->Assay_Setup Incubation Incubation under Controlled Conditions Assay_Setup->Incubation Data_Collection Data Collection (Consumption, Weight Gain, Survival) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Figure 3: General workflow for an insect feeding bioassay with this compound.

Conclusion and Future Directions

This compound stands out as a key player in the chemical ecology of Brassica plants, exhibiting a classic example of a co-evolutionary arms race with insect herbivores. Its role as a potent defense against generalists and a complex signaling molecule for specialists highlights the nuanced nature of plant-insect interactions. For researchers, a deeper understanding of the genetic regulation of this compound biosynthesis could lead to the development of crop varieties with enhanced insect resistance. For drug development professionals, the bioactive hydrolysis products of this compound and other glucosinolates offer a rich source of novel chemical scaffolds with potential applications in medicine and agriculture.

Future research should focus on elucidating the precise molecular mechanisms of this compound detoxification in specialist insects, quantifying its dose-dependent effects on a wider range of herbivores, and exploring the synergistic or antagonistic interactions of this compound with other plant secondary metabolites. Such studies will undoubtedly provide further insights into the intricate chemical language that governs the interactions between plants and insects.

References

Neoglucobrassicin: A Precursor to Bioactive Compounds for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoglucobrassicin, a prominent indole glucosinolate found in cruciferous vegetables of the Brassica genus, has garnered significant attention within the scientific community.[1][2] This is primarily due to its role as a precursor to a variety of bioactive compounds with potential applications in cancer prevention and therapeutics.[3][4] Upon enzymatic hydrolysis, this compound gives rise to several indolic compounds, most notably indole-3-carbinol (I3C) and its acid condensation product, 3,3'-diindolylmethane (DIM).[5][6] These molecules have been shown to modulate critical cellular signaling pathways, including the aryl hydrocarbon receptor (AhR) and Nrf2 pathways, thereby influencing processes such as cell proliferation, apoptosis, and xenobiotic metabolism.[3][7][8] This technical guide provides a comprehensive overview of this compound, its conversion to bioactive molecules, their mechanisms of action, and detailed experimental protocols for their study.

Chemical Properties of this compound

This compound is a sulfur-containing glucoside with the chemical formula C₁₇H₂₂N₂O₁₀S₂. Its structure consists of a β-D-glucopyranose moiety linked via a sulfur atom to a 1-methoxyindole-3-acetohydroximate group.

PropertyValue
Chemical Formula C₁₇H₂₂N₂O₁₀S₂
Molar Mass 478.5 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate
Class Indole Glucosinolate

Conversion of this compound to Bioactive Compounds

The conversion of this compound into its bioactive derivatives is a multi-step process initiated by the enzyme myrosinase (a thioglucoside glucohydrolase).[3][5]

  • Enzymatic Hydrolysis: When plant tissues are damaged, myrosinase comes into contact with this compound, catalyzing the cleavage of the glucose molecule. This results in the formation of an unstable aglycone, 1-methoxy-3-indolylmethyl isothiocyanate.[3][5]

  • Formation of Indole-3-Carbinol (I3C): The unstable isothiocyanate spontaneously rearranges to form indole-3-carbinol (I3C).[9]

  • Acid-Catalyzed Condensation to 3,3'-Diindolylmethane (DIM): In the acidic environment of the stomach, I3C undergoes a condensation reaction to form a variety of products, with 3,3'-diindolylmethane (DIM) being the most stable and abundant.[5][6][10] Other condensation products include indolo[3,2-b]carbazole (ICZ), a linear trimer (LTr1), and a cyclic trimer (CTr).[10]

G This compound This compound Unstable_Aglycone 1-Methoxy-3-indolylmethyl isothiocyanate This compound->Unstable_Aglycone Myrosinase (Hydrolysis) Myrosinase Myrosinase I3C Indole-3-Carbinol (I3C) Unstable_Aglycone->I3C Spontaneous Rearrangement DIM 3,3'-Diindolylmethane (DIM) I3C->DIM Dimerization Other_Products Other Condensation Products (ICZ, LTr1, CTr) I3C->Other_Products Acidic_Environment Acidic Environment (e.g., Stomach)

Figure 1: Conversion of this compound to I3C and DIM.

Bioactivity of this compound-Derived Compounds

The primary bioactive products of this compound hydrolysis, I3C and DIM, exert their effects through the modulation of key cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway

Both I3C and DIM are known ligands of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][11]

Mechanism of Action:

  • Ligand Binding: In the cytoplasm, I3C or DIM binds to the AhR, which is in a complex with chaperone proteins like Hsp90.

  • Nuclear Translocation: Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperones and dimerizes with the AhR nuclear translocator (ARNT).

  • Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[7]

A key target gene of the AhR pathway is CYP1A1, which encodes for the cytochrome P450 1A1 enzyme involved in the metabolism of xenobiotics.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C_DIM I3C / DIM AhR_complex AhR-Hsp90 Complex I3C_DIM->AhR_complex Binds AhR_ARNT AhR/ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization XRE XRE (DNA) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription Transcription CYP1A1->Transcription CYP1A1 mRNA CYP1A1 mRNA Transcription->CYP1A1 mRNA

Figure 2: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Nrf2 Pathway and Crosstalk with AhR

The breakdown products of this compound can also influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[3][7] There is significant crosstalk between the AhR and Nrf2 pathways.[8]

Mechanism of Crosstalk:

  • Direct Regulation: The promoter of the Nrf2 gene contains XREs, suggesting that AhR activation can directly induce Nrf2 expression.[8]

  • Indirect Regulation: Activation of AhR and subsequent induction of CYP1A1 can lead to the production of reactive oxygen species (ROS), which can then activate the Nrf2 pathway.[8]

Activated Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs), and induces the expression of antioxidant and phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[7] However, some studies suggest that breakdown products of this compound may inhibit the Nrf2-mediated induction of these protective enzymes, indicating a complex interplay between these pathways.[4][13]

G I3C_DIM I3C / DIM AhR AhR Activation I3C_DIM->AhR Nrf2_activation Nrf2 Activation AhR->Nrf2_activation Direct (XRE in Nrf2 promoter) CYP1A1 Induction CYP1A1 Induction AhR->CYP1A1 Induction ROS Reactive Oxygen Species (ROS) ROS->Nrf2_activation Indirect Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation ARE ARE (DNA) Nrf2_translocation->ARE Binds Antioxidant_Genes Antioxidant & Phase II Enzyme Genes (e.g., NQO1) ARE->Antioxidant_Genes Induces Transcription CYP1A1 Induction->ROS G start Start prep_solutions Prepare this compound and Myrosinase Solutions start->prep_solutions mix Mix this compound and Myrosinase prep_solutions->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop Reaction (e.g., Heat) incubate->stop_reaction analyze Analyze by HPLC stop_reaction->analyze end End analyze->end

References

The Genetic Architecture of Neoglucobrassicin: A Technical Guide to its Regulation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin, an indole glucosinolate prevalent in Brassica vegetables, is a secondary metabolite of significant interest due to its role in plant defense and its potential implications for human health. As a precursor to bioactive compounds, understanding the intricate genetic and molecular mechanisms that govern its production is paramount for applications ranging from crop improvement to the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the genetic regulation of this compound biosynthesis, detailed experimental protocols for its analysis, and visualizations of the key signaling pathways that control its accumulation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid tryptophan. The pathway can be broadly divided into three stages: core structure formation, and secondary modification.

  • Core Structure Formation: The initial steps are shared with other indole glucosinolates and involve the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This conversion is a critical control point and is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[1][2] Subsequently, IAOx is converted to the core glucosinolate structure through the action of several enzymes, including CYP83B1, and various glucosyltransferases and sulfotransferases.[3]

  • Secondary Modification: The final step in this compound synthesis involves the methoxylation of the indole ring of the precursor glucobrassicin.

The key genes and enzymes involved in the biosynthesis of this compound are summarized in the table below.

Step Enzyme Gene(s) Function
Tryptophan to Indole-3-acetaldoxime (IAOx)Cytochrome P450CYP79B2, CYP79B3Catalyzes the initial conversion of tryptophan, a key regulatory step.[1][2]
IAOx to 1-aci-nitro-2-indolyl-ethaneCytochrome P450CYP83B1Converts IAOx to a more reactive intermediate.[4]
Formation of the core glucosinolate structureC-S lyase, Glucosyltransferase, SulfotransferaseSUR1, UGT74B1, SOTsA series of enzymatic reactions to form the basic glucosinolate structure.[1][3]

Genetic Regulation of this compound Production

The expression of the biosynthetic genes is tightly controlled by a network of transcription factors, primarily from the R2R3-MYB family. For indolic glucosinolates like this compound, the key positive regulators are MYB34, MYB51, and MYB122.[5][6] These transcription factors bind to the promoter regions of the CYP79B2 and CYP79B3 genes, thereby activating their transcription and initiating the biosynthetic pathway.[2][7] The interplay between these MYB factors allows for fine-tuned regulation in response to various developmental and environmental cues.[2]

Signaling Pathways Influencing this compound Production

The regulatory network of this compound biosynthesis is further modulated by various signaling pathways, most notably the jasmonate and auxin pathways.

  • Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense responses. Upon herbivory or pathogen attack, JA levels rise, leading to the degradation of JAZ repressor proteins. This releases the transcription factor MYC2, which can then interact with the indolic glucosinolate-regulating MYB transcription factors to enhance the expression of biosynthetic genes and boost this compound production.[8][9]

  • Auxin Homeostasis: The this compound biosynthetic pathway is intricately linked with auxin (indole-3-acetic acid, IAA) homeostasis. The intermediate indole-3-acetaldoxime (IAOx) is a metabolic branch-point that can be channeled into either indole glucosinolate or auxin biosynthesis.[1][10] This connection suggests a complex regulatory interplay where the plant must balance the allocation of precursors between growth and defense.

Quantitative Data on this compound Production

The concentration of this compound can vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Different Brassica oleracea Cultivars (µmol/100g Fresh Weight) [11][12]

CultivarThis compound Content (µmol/100g FW)
Broccoli 'Alborada'7.5
Red Cabbage 'Rodeo'15.2
Savoy Cabbage 'Wirosa'1.8
Brussels Sprouts 'Maximus'4.3
Cauliflower 'White Rock'0.9

Table 2: this compound Content in Different Tissues of Arabidopsis thaliana (nmol/mg Fresh Weight) [13]

TissueThis compound Content (nmol/mg FW)
Rosette Leaves~0.25
Roots~0.50

Table 3: this compound Content in Broccoli at Different Developmental Stages (mg/g Dry Weight) [14]

Developmental StageThis compound Content (mg/g DW)
SeedsNot Detected
3-day sprouts~1.5
11-day seedlings~2.0
17-day seedlings~1.0

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of desulfoglucosinolates, including this compound, from plant tissue.

a. Extraction

  • Freeze-dry plant material and grind to a fine powder.

  • Weigh 50-100 mg of powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of 70% methanol and vortex thoroughly.

  • Incubate at 70°C for 20 minutes in a water bath.

  • Centrifuge at 3,000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction with the pellet using 1 mL of 70% methanol.

  • Pool the supernatants.

b. Desulfation

  • Prepare a mini-column with DEAE-Sephadex A-25.

  • Load the pooled supernatant onto the column.

  • Wash the column with 70% methanol and then with water.

  • Add 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature.

  • Elute the desulfoglucosinolates with 0.5 mL of ultrapure water.

c. HPLC Analysis [15][16][17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase:

    • A: Ultrapure water

    • B: Acetonitrile

  • Gradient: A linear gradient from 0% to 20% B over 25 minutes is typically used.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector at 229 nm.

  • Quantification: Compare the peak area of the sample with that of a purified this compound standard.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of this compound biosynthetic and regulatory genes.

a. RNA Extraction

  • Harvest plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

b. cDNA Synthesis [18]

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Follow the protocol provided with the cDNA synthesis kit.

  • Dilute the resulting cDNA to a working concentration (e.g., 10 ng/µL).

c. qRT-PCR Reaction [19][20]

  • Prepare a master mix containing SYBR Green master mix, forward and reverse primers for the gene of interest (e.g., MYB51, CYP79B2), and nuclease-free water.

  • Aliquot the master mix into qRT-PCR plates.

  • Add the diluted cDNA to the respective wells.

  • Run the reaction in a real-time PCR cycler with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Analyze the data using the comparative Ct (ΔΔCt) method, normalizing to a stable reference gene (e.g., Actin or Ubiquitin).

Visualizations

This compound Biosynthetic Pathway

Neoglucobrassicin_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 Core_GSL Core Indole Glucosinolate IAOx->Core_GSL CYP83B1, SUR1, UGT74B1, SOTs Glucobrassicin Glucobrassicin Core_GSL->Glucobrassicin This compound This compound Glucobrassicin->this compound IGMTs

Caption: Biosynthetic pathway of this compound from tryptophan.

Regulatory Network of this compound Production

Regulatory_Network cluster_signals Signaling Pathways cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes Jasmonate Jasmonate MYB34 MYB34 Jasmonate->MYB34 activates MYB51 MYB51 Jasmonate->MYB51 activates MYB122 MYB122 Jasmonate->MYB122 activates Auxin Auxin Auxin->MYB34 modulates Auxin->MYB51 modulates Auxin->MYB122 modulates CYP79B2_B3 CYP79B2/B3 MYB34->CYP79B2_B3 upregulates MYB51->CYP79B2_B3 upregulates MYB122->CYP79B2_B3 upregulates CYP83B1 CYP83B1 This compound This compound CYP79B2_B3->this compound CYP83B1->this compound

Caption: Regulatory network controlling this compound production.

Experimental Workflow for this compound Analysis

Experimental_Workflow Plant_Material Plant Material (e.g., Brassica leaves) Extraction Extraction of Glucosinolates Plant_Material->Extraction Desulfation On-column Desulfation Extraction->Desulfation HPLC HPLC Analysis Desulfation->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Workflow for the quantification of this compound.

References

Methodological & Application

Application Notes and Protocols for Neoglucobrassicin Extraction and Purification from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin, an indole glucosinolate predominantly found in Brassicaceae vegetables, is a precursor to biologically active compounds with potential applications in pharmacology and drug development. Upon enzymatic hydrolysis by myrosinase, this compound can form various breakdown products, some of which have been noted for their interaction with cellular pathways like the aryl hydrocarbon receptor (AhR) pathway.[1] Accurate and efficient extraction and purification of this compound are critical for further research into its bioactivity and therapeutic potential. These application notes provide detailed protocols for the extraction and purification of this compound from plant materials, along with quantitative data from various studies.

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, cultivar, and processing methods. The following tables summarize quantitative data on this compound content in various Brassicaceae vegetables and the impact of different processing techniques on its stability.

Table 1: this compound Content in Selected Brassicaceae Vegetables

Plant MaterialThis compound Content (μmol/g Dry Weight unless otherwise noted)Reference
Red CabbagePresent (quantification not specified in this study)[2]
BroccoliPresent (quantification not specified in this study)[3]
KohlrabiPresent (quantification not specified in this study)[3]
CabbagePresent (quantification not specified in this study)[3]
Broccoli SproutsDetected, but at lower concentrations than other glucosinolates[4]
Arabidopsis thaliana (roots)Higher concentration compared to leaves[5]

Table 2: Effect of Processing on this compound Content in Red Cabbage

Processing MethodReduction in this compound Content (%)Reference
Frying98.54%[2]
Stir-frying82.58%[2]
BoilingVariable, less reduction than frying/stir-frying[2]
Microwaving6.33%[2]
Steaming17.65%[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a common method for extracting glucosinolates, including this compound, from plant tissue. The use of a heated methanol-water mixture is crucial for inactivating the endogenous myrosinase enzyme, which would otherwise hydrolyze the target compound.

Materials and Reagents:

  • Fresh or freeze-dried plant material (e.g., broccoli, cabbage, turnip roots)

  • Methanol (70% and 80% v/v in ultrapure water)[6][7]

  • Ultrapure water

  • Liquid nitrogen (for fresh tissue)

  • Mortar and pestle or grinder

  • Heat block or water bath[6]

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)[6]

  • Vortex mixer[6]

Procedure:

  • Sample Preparation:

    • Freeze-dried tissue: Grind the lyophilized plant material into a fine powder.[7]

    • Fresh tissue: Freeze the fresh plant material with liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle.[7]

  • Myrosinase Inactivation:

    • Weigh approximately 40 mg of the dried plant powder into a centrifuge tube.[6]

    • Place the tube in a heat block at 80°C for 10 minutes to inactivate myrosinase.[6]

  • Extraction:

    • Prepare a 70% (v/v) methanol-water solution and preheat it to 75°C.[6]

    • Add 1 mL of the preheated 70% methanol to the plant powder.[6]

    • Vortex the mixture vigorously.[6]

    • Incubate the mixture in a water bath at 75°C for 20 minutes.[6][7]

    • Alternatively, for frozen-fresh sample powder, use 80% methanol (v/v) and incubate at 75°C for 20 minutes, followed by sonication for 20 minutes at room temperature.[7]

  • Clarification:

    • Allow the samples to cool to room temperature.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes.[6]

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[6] The resulting solution is the crude glucosinolate extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a two-step column chromatography process for the purification of this compound from the crude extract. An initial anion-exchange chromatography step is followed by gel-filtration for further refinement.[8][9]

Materials and Reagents:

  • Crude glucosinolate extract (from Protocol 1)

  • DEAE-Sephadex A-25 (anion-exchange resin)[9]

  • Sephadex LH-20 or Sephadex G10 (gel-filtration media)[1][8][9]

  • Chromatography columns

  • Sodium acetate buffer (20 mM, pH 5.5)[10]

  • Ultrapure water

  • Fraction collector (optional)

  • HPLC system for purity analysis

Procedure:

  • Anion-Exchange Chromatography:

    • Prepare a DEAE-Sephadex A-25 column and equilibrate it with starting buffer.

    • Load the crude extract onto the column. The negatively charged sulfate group of glucosinolates will bind to the anion-exchange resin.[11]

    • Wash the column with ultrapure water to remove unbound, non-polar compounds.[11]

    • Wash the column with 20 mM sodium acetate buffer to prepare for the next step (if desulfation is intended for analysis) or to elute other compounds.[11]

    • Elute the glucosinolates from the column using an appropriate buffer.

  • Gel-Filtration Chromatography:

    • The fractions containing indole glucosinolates can be further purified using a Sephadex LH-20 column to remove pigments and other small molecules.[9]

    • Alternatively, Sephadex G10 can be used for further purification of the glucosinolate fraction.[1][9]

    • Prepare and equilibrate the Sephadex column with ultrapure water or a suitable buffer.

    • Load the glucosinolate-containing fraction from the previous step onto the column.

    • Elute with the same buffer and collect fractions.

  • Analysis and Pooling:

    • Analyze the collected fractions for the presence of this compound using an appropriate analytical method, such as HPLC-UV or LC-MS.[12][13]

    • Pool the fractions containing pure this compound.

    • The purified this compound can be lyophilized to obtain a solid powder.

Visualizations

The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Brassicaceae species) Grinding Grinding (Liquid Nitrogen for fresh tissue) PlantMaterial->Grinding Inactivation Myrosinase Inactivation (80°C for 10 min) Grinding->Inactivation Extraction Extraction (70-80% Methanol, 75°C) Inactivation->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration CrudeExtract Crude this compound Extract Filtration->CrudeExtract

Caption: Workflow for this compound Extraction.

PurificationWorkflow CrudeExtract Crude Extract AnionExchange Anion-Exchange Chromatography (DEAE-Sephadex A-25) CrudeExtract->AnionExchange GelFiltration Gel-Filtration Chromatography (Sephadex LH-20 or G10) AnionExchange->GelFiltration FractionAnalysis Fraction Analysis (HPLC/LC-MS) GelFiltration->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purethis compound Pure this compound Lyophilization->Purethis compound

Caption: Workflow for this compound Purification.

References

Application Note: Quantification of Neoglucobrassicin in Plant Tissues using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of neoglucobrassicin, an indole glucosinolate, in plant tissues using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Glucosinolates are a class of secondary metabolites found predominantly in Brassica species, and their breakdown products have been associated with various health benefits. Accurate quantification of specific glucosinolates like this compound is crucial for agricultural research, food science, and drug development. The described protocol provides a comprehensive workflow from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound is an important indole glucosinolate present in a variety of widely consumed Brassica vegetables, including broccoli, cabbage, and kale. Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, leading to the formation of biologically active compounds. The concentration of this compound can vary significantly between different plant species, cultivars, and growing conditions. Therefore, a precise and accurate analytical method is essential for its quantification. This application note presents a validated HPLC-MS/MS method for the determination of this compound in plant matrices. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent the enzymatic degradation of this compound by myrosinase and to ensure efficient extraction.

Materials:

  • Plant tissue (e.g., broccoli florets, cabbage leaves)

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • 70% Methanol (HPLC grade)

  • Deionized water

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.

  • Lyophilize the frozen tissue until completely dry (approximately 48-72 hours).

  • Grind the freeze-dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 70% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample at 70°C for 10 minutes to ensure complete inactivation of myrosinase.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Store the extracted samples at -20°C until analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • MRM Transition for this compound:

    • Precursor Ion (m/z): 477.1

    • Product Ion (m/z): 97.0 (quantifier), 446.1 (qualifier)[1]

  • Collision Energy: Optimized for the specific instrument, typically 20-30 eV for the 97.0 transition and 15-25 eV for the 446.1 transition.

  • Dwell Time: 100 ms

Data Presentation

The following table summarizes the quantitative data for this compound found in various Brassica vegetables from different studies. This allows for a comparative overview of the typical concentration ranges of this compound.

Plant SourceCultivar/VarietyThis compound Content (µmol/g DW)Reference
Red Cabbage-0.12 - 9.36[2]
BroccoliMarathon~0.7[3]
Arabidopsis thalianaCol-0 (roots)~0.1[1][4]
Chinese Cabbage-Predominant indole glucosinolate[5]

DW = Dry Weight

Visualization

Indole Glucosinolate Biosynthesis Pathway

The biosynthesis of indole glucosinolates, including this compound, originates from the amino acid tryptophan. A series of enzymatic reactions, including oxidation, glucosylation, and sulfation, lead to the formation of the core glucosinolate structure, which can be further modified.

Indole_Glucosinolate_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 Core_Structure Indole Glucosinolate Core Structure IAOx->Core_Structure CYP83B1, UGT74B1, SOT16 Glucobrassicin Glucobrassicin Core_Structure->Glucobrassicin This compound This compound Glucobrassicin->this compound CYP81F4 (Methoxylation)

Indole Glucosinolate Biosynthesis Pathway
Myrosinase-Catalyzed Hydrolysis of this compound

When plant tissue is damaged, myrosinase comes into contact with this compound, catalyzing its hydrolysis into an unstable aglycone. This intermediate then rearranges to form various bioactive compounds.

Myrosinase_Hydrolysis This compound This compound Aglycone Unstable Aglycone This compound->Aglycone + H₂O Myrosinase Myrosinase Myrosinase->Aglycone Isothiocyanate N-methoxy-indole-3-ylmethyl isothiocyanate Aglycone->Isothiocyanate Nitrile N-methoxy-indole-3-acetonitrile Aglycone->Nitrile Other_Products Other Products (e.g., Ascorbigens) Aglycone->Other_Products

Myrosinase-Catalyzed Hydrolysis of this compound
Experimental Workflow

The overall experimental workflow for the quantification of this compound is a multi-step process that requires careful execution to ensure data quality.

Experimental_Workflow Sample_Collection 1. Sample Collection (Flash Freeze) Sample_Prep 2. Sample Preparation (Lyophilize & Grind) Sample_Collection->Sample_Prep Extraction 3. Extraction (70% Methanol & Heat) Sample_Prep->Extraction Analysis 4. HPLC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data_Processing 5. Data Processing (Quantification) Analysis->Data_Processing

Experimental Workflow for this compound Quantification

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various plant tissues. The use of Multiple Reaction Monitoring ensures high selectivity and accuracy, which is essential for studying the distribution and concentration of this important glucosinolate. This protocol can be readily adopted by researchers in academia and industry for routine analysis and further investigations into the biological roles of this compound.

References

Application Note: Gas Chromatography Analysis of Neoglucobrassicin and Other Indole Glucosinolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole glucosinolates, such as neoglucobrassicin, are a class of secondary metabolites found predominantly in Brassica vegetables. Their enzymatic hydrolysis products, primarily isothiocyanates and indoles, have garnered significant interest in the scientific community for their potential health benefits, including anti-cancer properties. Accurate and reliable quantification of these compounds is crucial for research, food science, and pharmaceutical development. While High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for the analysis of intact glucosinolates, Gas Chromatography (GC) offers a powerful alternative, particularly for the analysis of their volatile breakdown products. This application note provides detailed protocols for the GC analysis of indole glucosinolates, focusing on the well-established method of analyzing their isothiocyanate derivatives and discussing the alternative approach of analyzing silylated intact glucosinolates.

Methods of Analysis

Due to the low volatility of intact glucosinolates, direct GC analysis is not feasible.[1] Therefore, two main approaches are employed:

  • Indirect Analysis via Enzymatic Hydrolysis: This method involves the enzymatic conversion of glucosinolates to their corresponding volatile isothiocyanates, which are then analyzed by GC-MS. This is the most common and robust GC-based method.

  • Direct Analysis after Derivatization: This approach involves chemically modifying the intact glucosinolates to increase their volatility, typically through silylation, allowing for direct analysis by GC-MS.[2] However, this method can be challenging due to the thermal instability of some indole glucosinolates.[3]

Protocol 1: Quantitative Analysis of Indole Glucosinolates via their Isothiocyanate Breakdown Products by GC-MS

This protocol describes the indirect quantification of indole glucosinolates by analyzing their volatile isothiocyanate hydrolysis products.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Homogenization: Freeze-dry fresh plant material (e.g., broccoli florets, cabbage leaves) and grind to a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

  • Extraction:

    • To approximately 100 mg of powdered sample, add 1 mL of cold 70% methanol.[4]

    • Vortex vigorously for 1 minute.

    • Incubate at 70°C for 30 minutes to inactivate myrosinase.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

2. Enzymatic Hydrolysis:

  • Enzyme Preparation: Prepare a solution of myrosinase (e.g., from Sinapis alba) in a suitable buffer (e.g., phosphate buffer, pH 6.5).

  • Hydrolysis Reaction:

    • Evaporate the methanolic extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of phosphate buffer.

    • Add 50 µL of the myrosinase solution.

    • Incubate at 37°C for 3 hours to ensure complete hydrolysis.

3. Extraction of Isothiocyanates:

  • Add 500 µL of dichloromethane (DCM) to the hydrolysis reaction mixture.

  • Vortex for 1 minute to extract the volatile isothiocyanates into the organic layer.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the lower DCM layer to a clean vial for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: VF-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 3 minutes.

      • Ramp to 246°C at 3°C/minute.

      • Hold at 246°C for 25 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Injection Volume: 1 µL (splitless or split 1:20).[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 200°C.[2]

    • Mass Scan Range: m/z 40-350.[2]

Data Presentation

Table 1: Indole Glucosinolates and their Corresponding Isothiocyanate Breakdown Products for GC-MS Analysis.

Indole GlucosinolateCorresponding Isothiocyanate
GlucobrassicinIndole-3-acetonitrile (major), Indole-3-carbinol
This compound1-Methoxyindole-3-acetonitrile
4-Hydroxyglucobrassicin4-Hydroxyindole-3-acetonitrile
4-Methoxyglucobrassicin4-Methoxyindole-3-acetonitrile

Table 2: Example Quantitative Data for this compound in Brassica rapa L. (determined by HPLC).

CompoundPlant MaterialConcentration (µmol/g DW)Analytical Method
This compoundBrassica rapa L. seeds30.98HPLC-PDA

Note: Quantitative data for this compound specifically from GC-MS analysis is not widely available in the literature. The provided data from HPLC analysis can serve as a reference for expected concentrations.[2]

Experimental Workflow

GCMS_Isothiocyanate_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis plant_material Plant Material (e.g., Brassica) homogenization Homogenization in Liquid Nitrogen plant_material->homogenization extraction Extraction with 70% Methanol homogenization->extraction evaporation Evaporation of Methanol extraction->evaporation reconstitution Reconstitution in Buffer evaporation->reconstitution myrosinase Addition of Myrosinase reconstitution->myrosinase incubation Incubation (37°C, 3h) myrosinase->incubation l_l_extraction Liquid-Liquid Extraction with DCM incubation->l_l_extraction gcms_analysis GC-MS Analysis l_l_extraction->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Workflow for the GC-MS analysis of indole glucosinolates via their isothiocyanate breakdown products.

Protocol 2: General Protocol for the Analysis of Intact Indole Glucosinolates by GC-MS after Trimethylsilyl (TMS) Derivatization

This protocol provides a general methodology for the derivatization of intact glucosinolates for GC-MS analysis. Note that this method is less common for indole glucosinolates due to their potential thermal instability, and optimization may be required.

Experimental Protocol

1. Sample Preparation and Extraction:

  • Follow the same sample preparation and extraction procedure as in Protocol 1 to obtain a clean methanolic extract of glucosinolates.

2. Derivatization:

  • Drying: Evaporate a known volume of the methanolic extract to complete dryness under a stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[5]

  • Methoximation (Optional but Recommended):

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Incubate at 60°C for 45 minutes to protect carbonyl groups.[6]

  • Silylation:

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7]

    • Incubate at 70°C for 60 minutes.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column such as a DB-5ms or VF-5MS is recommended.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 300°C at 10°C/minute.

      • Hold at 300°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: m/z 50-800.

Data Presentation

Quantitative data for this compound and other indole glucosinolates using this GC-based method is scarce in the literature. Researchers should develop their own quantitative methods using certified reference standards.

Experimental Workflow

GCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plant_material Plant Material extraction Extraction of Glucosinolates plant_material->extraction drying Drying of Extract extraction->drying methoximation Methoximation (Optional) drying->methoximation silylation Silylation (e.g., with BSTFA) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: General workflow for the GC-MS analysis of intact glucosinolates after TMS derivatization.

Discussion

The choice of method for the GC analysis of indole glucosinolates depends on the specific research goals. The indirect analysis of isothiocyanates is a robust and well-validated method for quantifying the parent glucosinolates. It is particularly useful when the biological activity of the isothiocyanates is of primary interest.

The direct analysis of silylated glucosinolates offers the potential to analyze the intact compounds, but it is technically more challenging. The derivatization process requires careful optimization to ensure complete reaction and avoid degradation of the analytes. The thermal instability of some indole glucosinolates remains a concern even after derivatization.[3]

For comprehensive profiling of a wide range of glucosinolates, including the less volatile and more polar compounds, HPLC and LC-MS/MS are generally the preferred techniques. However, for laboratories equipped with GC-MS, the analysis of isothiocyanate breakdown products provides a reliable and sensitive method for the quantification of indole glucosinolates like this compound.

References

Application Notes: Neoglucobrassicin as an Analytical Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Neoglucobrassicin is a naturally occurring indole glucosinolate found predominantly in Brassicaceae vegetables such as broccoli, cabbage, and cauliflower.[1][2] As a secondary metabolite, its concentration in plant tissues can vary based on genotype, climate, and cultivation conditions.[2] In metabolomics, this compound serves as a critical analytical standard for the accurate quantification of glucosinolates in complex biological matrices. Its presence and concentration can also act as a potential biomarker for the consumption of cruciferous vegetables.[3][4] Upon enzymatic hydrolysis by myrosinase, which occurs when plant tissue is damaged, this compound breaks down into biologically active compounds, including indoles, which are subjects of interest in nutritional and medicinal research for their potential health benefits.[1][2][5]

These application notes provide detailed protocols for the use of this compound as an analytical standard, focusing on sample preparation, extraction, and quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical and Physical Properties

Proper characterization of an analytical standard is fundamental for its effective use. This compound is soluble in water and is commercially available, often as a potassium salt, with a purity of ≥95% (HPLC).[1][6] It is recommended to store the standard at or below -15°C in a dry, dark place.[6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Synonyms 1-Methoxy-3-indolylmethyl glucosinolate, MIMG, nGBS[3][4][7]
Molecular Formula C₁₇H₂₂N₂O₁₀S₂[1][8]
Molecular Weight 478.5 g/mol [8][9]
CAS Number 5187-84-8[1][8]
Chemical Class Alkylglucosinolates, Indole Glucosinolates[3][4]
Purity (Commercial) ≥95% (HPLC)[6]
Storage ≤ -15°C, dry and dark conditions[6]
Solubility Water soluble[1][10]

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation to prevent its enzymatic degradation and efficient extraction from the plant matrix.

Protocol 1: Extraction of Intact Glucosinolates from Plant Material

This protocol is designed to extract intact glucosinolates, including this compound, while deactivating the endogenous myrosinase enzyme that causes their degradation.

Materials:

  • Freeze-dryer

  • Grinder/Mortar and pestle

  • Methanol (MeOH), 70% and 80% (v/v) aqueous solutions

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Freeze-dry the plant tissue to inhibit myrosinase activity and facilitate grinding.[11][12] Grind the freeze-dried material into a fine, homogenous powder.

  • Extraction from Freeze-Dried Powder:

    • Weigh approximately 0.10 g of the freeze-dried powder into a 50 mL centrifuge tube.[11]

    • Add 10 mL of 70% methanol (v/v).[11][13][14] An internal standard can be added at this stage if required.

    • Vortex the sample for 30 seconds.[11]

    • Incubate in an ultrasonic bath for 15-20 minutes at room temperature.[11][13][14]

    • Centrifuge the mixture at 2,700-7,000 x g for 10 minutes.[12][13][14]

    • Carefully collect the supernatant for analysis.

  • Extraction from Frozen-Fresh Powder (Alternative Method):

    • Weigh approximately 1.00 g of frozen-fresh sample powder into a 50 mL centrifuge tube.[11]

    • Add 10 mL of 80% methanol (v/v).[11]

    • Incubate the tube in a water bath at 75°C for 10-20 minutes to inactivate myrosinase.[11][12]

    • Cool the sample and sonicate for 20 minutes at room temperature.[11]

    • Centrifuge the mixture and collect the supernatant as described above.

Protocol 2: Quantification by LC-MS/MS

This protocol outlines a method for the sensitive and selective quantification of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[15]

  • Mobile Phase A: Water with 0.1% formic acid or 0.5% trifluoroacetic acid[12][15][16]

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid[12][16]

  • This compound analytical standard

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards by diluting the this compound stock solution in the initial mobile phase composition. A typical range would be from 3 ng/mL to 90 ng/mL.[17]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Flow Rate: 0.3 - 0.5 mL/min.[12][18]

    • Injection Volume: 4-20 µL.[12][18]

    • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 2% B), holds for several minutes, then ramps up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.[12][15]

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion. For this compound, a common transition is m/z 477 > 97.[15]

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum signal intensity for the specific MRM transition.[15][19]

Quantitative Data and Method Parameters

The following tables summarize key quantitative parameters for the analysis of this compound.

Table 2: LC-MS/MS Parameters for this compound Quantification

ParameterValue/SettingSource(s)
Ionization Mode Negative ESI[12][15]
Precursor Ion [M-H]⁻ (m/z) 477[15][20][21]
Product Ion (m/z) 97 (Sulfate moiety)[12][15]
Collision Energy (eV) 18 - 20[12][15]
Dwell Time (s) ~0.08[15]

Table 3: Stability of this compound and Other Glucosinolates

ConditionObservationSource(s)
Storage (Vegetables) Minor loss (11-27%) after 7 days at ambient or refrigerated temperatures.[5][22]
Shredding (Vegetables) Significant decrease (up to 75%) over 6 hours due to myrosinase activity.[5]
Thermal Treatment (100°C) Degradation follows first-order kinetics. Indole glucosinolates like this compound are generally less stable than aliphatic ones. Stability varies significantly between different vegetable matrices.[23]
Cooking (Various methods) Frying and stir-frying cause the most significant losses (up to ~84% total glucosinolates). Microwaving and steaming retain higher levels.[15][21]

Diagrams and Workflows

Visual representations of the analytical workflow and relevant biological pathways provide a clear overview for researchers.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Plant Plant Material (e.g., Broccoli) Freeze Freeze-Drying Plant->Freeze Grind Grinding to Powder Freeze->Grind Methanol Add 70% Methanol (Inactivates Myrosinase) Grind->Methanol Sonicate Ultrasonication Methanol->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Quant Quantification (vs. Standard Curve) LCMS->Quant Data Data Reporting Quant->Data G NGBS This compound Agly Unstable Aglycone (Thiohydroximate-O-sulfonate) NGBS->Agly Myro Myrosinase (Enzyme) Myro->Agly Hydrolysis H2O H₂O H2O->Myro Gluc D-Glucose Agly->Gluc + Indoles Indole Breakdown Products Agly->Indoles Rearrangement G Crosstalk between AhR and Nrf2 Pathways cluster_Nrf2 Nrf2 Pathway (Beneficial Response) cluster_AhR AhR Pathway (Inhibitory Crosstalk) GRA Glucoraphanin (GRA) Breakdown Products (e.g., Sulforaphane) Nrf2 Nrf2 GRA->Nrf2 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Phase2 Phase 2 Enzymes (e.g., NQO1, GPx2) ARE->Phase2 Induces Expression nGBS This compound (nGBS) Breakdown Products AhR AhR (Aryl Hydrocarbon Receptor) nGBS->AhR Activates XRE XRE (Xenobiotic Responsive Element) AhR->XRE Binds XRE->ARE Inhibits Activity

References

Synthesis and Application of Neoglucobrassicin for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Neoglucobrassicin, a naturally occurring indole glucosinolate found in cruciferous vegetables, and its hydrolysis products have garnered significant interest in the scientific community for their potential therapeutic properties. This document provides a comprehensive overview of the synthesis, in vitro, and in vivo applications of this compound. Detailed protocols for key experiments are outlined to facilitate further research into its anticancer and anti-inflammatory activities. The complex interplay of signaling pathways, including the Aryl Hydrocarbon Receptor (AhR), Nuclear factor-erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB), are also elucidated through pathway diagrams.

Synthesis of this compound

The de novo synthesis of this compound is a complex multi-step process. While detailed protocols for its complete chemical synthesis are not widely available in public literature, the general approach involves the synthesis of the indole-3-acetaldoxime core, followed by glycosylation and sulfation. The biosynthesis of this compound in plants, however, is well-documented and proceeds from the amino acid tryptophan.[1][2] A chemoenzymatic approach, leveraging enzymes from the biosynthetic pathway, presents a promising alternative for laboratory-scale synthesis.[3][4][5]

A key publication by Viaud et al. (1992) describes the synthesis of glucobrassicin and its 4- and 5-methoxy derivatives, which would include the synthetic route for this compound (1-methoxyglucobrassicin).[6] The general strategy for glucosinolate synthesis involves the creation of a thiohydroximate-O-sulfate and its subsequent coupling with a protected glucose donor.

Referenced Synthetic Approach for Indole Glucosinolates:

  • Preparation of the Aglycone Precursor: Synthesis of 1-methoxyindole-3-acetaldoxime from 1-methoxyindole.

  • Thiohydroximic Acid Formation: Reaction of the aldoxime with a source of sulfur.

  • Glycosylation: Coupling of the thiohydroximic acid with a protected glucose donor, such as acetobromo-α-D-glucose.

  • Sulfation: Introduction of the sulfate group to the anomeric hydroxyl group.

  • Deprotection: Removal of protecting groups to yield this compound.

In Vitro Applications and Protocols

Anticancer Activity

This compound and its breakdown products, such as indole-3-carbinol (I3C) and its derivatives, have demonstrated potential anticancer effects.[7] These compounds can modulate signaling pathways involved in cell proliferation, apoptosis, and detoxification.

Table 1: Cytotoxicity of this compound (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7Breast CancerData not available48
HT-29Colon CancerData not available48
PC-3Prostate CancerData not available72
Protocol 2.1.1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9][10]

Anti-inflammatory Activity

This compound can modulate inflammatory responses, in part through its interaction with the NF-κB signaling pathway.

Table 2: Effect of this compound on Inflammatory Markers (Hypothetical Data)

Cell LineTreatmentNitric Oxide (NO) Production (% of LPS control)TNF-α Expression (% of LPS control)IL-6 Expression (% of LPS control)
RAW 264.7LPS (1 µg/mL)100%100%100%
RAW 264.7LPS + this compound (10 µM)Data not availableData not availableData not available
RAW 264.7LPS + this compound (50 µM)Data not availableData not availableData not available
Protocol 2.2.1: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.[11][12][13][14][15]

Protocol 2.2.2: NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol assesses the inhibitory effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene assay.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • This compound

  • TNF-α (or other NF-κB activator)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with this compound for 1 hour.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.[14][16][17][18]

In Vivo Applications and Protocols

Anticancer Efficacy in Xenograft Models

In vivo studies are crucial to evaluate the therapeutic potential of this compound in a whole-organism context.

Table 3: In Vivo Antitumor Efficacy of this compound (Hypothetical Data)

Animal ModelTumor TypeTreatmentTumor Volume Reduction (%)
Nude miceBreast Cancer (MCF-7 xenograft)Vehicle Control0%
Nude miceBreast Cancer (MCF-7 xenograft)This compound (50 mg/kg/day, i.p.)Data not available
Nude miceColon Cancer (HT-29 xenograft)Vehicle Control0%
Nude miceColon Cancer (HT-29 xenograft)This compound (50 mg/kg/day, i.p.)Data not available
Protocol 3.1.1: Human Tumor Xenograft Model in Mice

This protocol describes the establishment of a human tumor xenograft model to assess the antitumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells (e.g., MCF-7, HT-29)

  • Matrigel (optional)

  • This compound formulation for injection

  • Calipers

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and the vehicle control daily or on a specified schedule.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Data Collection and Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.[4][8][10][12][19]

Anti-inflammatory Efficacy in a Mouse Model of Inflammation

This protocol evaluates the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model.

Table 4: In Vivo Anti-inflammatory Efficacy of this compound (Hypothetical Data)

Animal ModelInflammatory StimulusTreatmentPaw Edema Inhibition (%)
Swiss albino miceCarrageenanVehicle Control0%
Swiss albino miceCarrageenanThis compound (50 mg/kg, p.o.)Data not available
Swiss albino miceCarrageenanIndomethacin (10 mg/kg, p.o.)Data not available
Protocol 3.2.1: Carrageenan-Induced Paw Edema in Mice

Materials:

  • Swiss albino mice

  • Carrageenan solution (1% in saline)

  • This compound oral formulation

  • Pletysmometer or calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into control and treatment groups.

  • Compound Administration: Administer this compound or the vehicle control orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[17][18][20][21]

Signaling Pathways and Visualizations

The biological activities of this compound are mediated through its interaction with several key signaling pathways.

This compound Synthesis and Bioactivation Workflow

G This compound Synthesis and Bioactivation cluster_synthesis Synthesis cluster_bioactivation Bioactivation Tryptophan Tryptophan Indole-3-acetaldoxime Indole-3-acetaldoxime Tryptophan->Indole-3-acetaldoxime Biosynthesis Glucosylation & Sulfation Glucosylation & Sulfation Indole-3-acetaldoxime->Glucosylation & Sulfation This compound This compound Glucosylation & Sulfation->this compound Myrosinase Myrosinase This compound->Myrosinase Hydrolysis Unstable Aglycone Unstable Aglycone Myrosinase->Unstable Aglycone Indole-3-carbinol (I3C) & other products Indole-3-carbinol (I3C) & other products Unstable Aglycone->Indole-3-carbinol (I3C) & other products

Caption: Workflow of this compound Synthesis and Bioactivation.

Crosstalk between AhR and Nrf2 Signaling Pathways

The hydrolysis products of this compound can act as ligands for the Aryl Hydrocarbon Receptor (AhR), which can in turn influence the Nrf2-mediated antioxidant response.[1][22][23][24]

G AhR and Nrf2 Signaling Crosstalk cluster_ahr AhR Pathway cluster_nrf2 Nrf2 Pathway This compound Products This compound Products AhR AhR This compound Products->AhR binds ARNT ARNT AhR->ARNT dimerizes Nrf2 Nrf2 AhR->Nrf2 inhibits XRE XRE ARNT->XRE binds Target Gene Expression (e.g., CYP1A1) Target Gene Expression (e.g., CYP1A1) XRE->Target Gene Expression (e.g., CYP1A1) Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Caption: Interaction between the AhR and Nrf2 signaling pathways.

Inhibition of the NF-κB Inflammatory Pathway

This compound's anti-inflammatory effects are partly attributed to the inhibition of the NF-κB pathway, which reduces the expression of pro-inflammatory cytokines.

G NF-κB Signaling Inhibition Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory Stimuli (e.g., LPS, TNF-α)->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Pro-inflammatory Gene Expression (TNF-α, IL-6) Pro-inflammatory Gene Expression (TNF-α, IL-6) Nuclear Translocation->Pro-inflammatory Gene Expression (TNF-α, IL-6) This compound This compound This compound->IKK inhibits

References

Application Notes and Protocols for the Quantification of Neoglucobrassicin in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the reliable quantification of neoglucobrassicin, an indole glucosinolate found in Brassica vegetables, which is of significant interest for its potential health-promoting properties. The protocols outlined below are based on established analytical methodologies, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Introduction

This compound is a secondary metabolite present in a variety of cruciferous vegetables, including broccoli, cabbage, and kale.[1][2] Upon plant tissue damage, this compound is hydrolyzed by the enzyme myrosinase, leading to the formation of bioactive compounds such as indole-3-carbinol and other derivatives.[3][4] These breakdown products have been investigated for their potential chemopreventive activities, making the accurate quantification of the parent glucosinolate, this compound, in food matrices a critical aspect of nutritional and pharmaceutical research.[5][6] The inherent instability of glucosinolates and the complexity of food matrices present analytical challenges that necessitate robust and validated quantification methods.[7][8][9]

This document provides a comprehensive protocol for the extraction and quantification of this compound in food matrices using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS), a highly sensitive and selective technique.[10] Additionally, it includes a summary of reported this compound concentrations in various Brassica vegetables and visual diagrams of the experimental workflow and the biosynthetic pathway of indole glucosinolates.

Quantitative Data Summary

The concentration of this compound can vary significantly among different Brassica vegetables and even between different parts of the same plant.[1] The following table summarizes quantitative data for this compound as reported in scientific literature.

Food MatrixThis compound Concentration (µg/g dry weight)Analytical MethodReference
Cabbage (Red)131.5 - 158.3LC-MS/MS[11]
BroccoliVaries significantly with cultivar and plant partHPLC[1]
Kai LanLow levels detectedHILIC-MS/MS[10]
Pak ChoiPresentHILIC-MS/MS[10]
Turnip GreensPresentHPLC[1]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in cultivars, growing conditions, post-harvest handling, and analytical methodologies.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol describes the extraction of this compound from Brassica vegetable samples, optimized to inactivate myrosinase and efficiently extract glucosinolates.

Materials:

  • Fresh or freeze-dried Brassica vegetable samples

  • Liquid nitrogen

  • 70% Methanol (HPLC grade)

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Water bath

Procedure:

  • Sample Homogenization: Immediately freeze fresh vegetable samples in liquid nitrogen to halt enzymatic activity.[2] Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. For freeze-dried samples, a standard grinder can be used.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of pre-heated 70% methanol (70°C).[2] The hot methanol serves to inactivate the myrosinase enzyme, preventing the breakdown of this compound.[12]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the sample in a water bath at 70°C for 20 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted glucosinolates to a new microcentrifuge tube.

  • Re-extraction (Optional but Recommended): To ensure complete extraction, add another 1 mL of 70% methanol to the pellet, vortex, and repeat the centrifugation step. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HILIC-MS/MS Quantification of this compound

This protocol details the instrumental analysis for the separation and quantification of this compound using a HILIC column coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)[10]

Chromatographic Conditions: [10]

  • Mobile Phase A: 30% Acetonitrile, 10 mM Ammonium Formate, 0.1% Formic Acid in Water

  • Mobile Phase B: 95% Acetonitrile, 10 mM Ammonium Formate, 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 100% B

    • 1-5 min: Linear gradient to 95% B

    • 5-8 min: Linear gradient to 80% B

    • 8-12 min: Linear gradient to 15% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode): [10]

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3000 V

  • Nozzle Voltage: 800 V

  • Drying Gas (N2) Temperature: 200°C

  • Drying Gas Flow: 14 L/min

  • Nebulizer Gas Pressure: 30 psi

  • Sheath Gas Temperature: 400°C

  • Sheath Gas Flow: 11 L/min

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound Precursor Ion (m/z): 477.1

    • This compound Product Ions (m/z): 397.1, 259.0

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Visualizations

This compound Biosynthesis Pathway

Neoglucobrassicin_Biosynthesis Tryptophan Tryptophan Indole_3_acetaldoxime Indole-3-acetaldoxime Tryptophan->Indole_3_acetaldoxime CYP79B2/B3 aci_Nitro_Ethane 1-aci-nitro-2-indolyl-ethane (proposed intermediate) Indole_3_acetaldoxime->aci_Nitro_Ethane CYP83B1 S_Alkylthiohydroximate S-alkylthiohydroximate derivative aci_Nitro_Ethane->S_Alkylthiohydroximate GSTs Thiol Free Thiol S_Alkylthiohydroximate->Thiol C-S lyase Desulfo_Glucobrassicin Desulfo-glucobrassicin Thiol->Desulfo_Glucobrassicin Glucosylation Glucobrassicin Glucobrassicin Desulfo_Glucobrassicin->Glucobrassicin Sulfation This compound This compound (1-methoxyglucobrassicin) Glucobrassicin->this compound Hydroxylation & Methoxylation

Caption: Biosynthesis of this compound from Tryptophan.

Experimental Workflow for this compound Quantification

Experimental_Workflow Sample_Collection Sample Collection (Brassica Vegetables) Homogenization Homogenization (Cryogenic Grinding) Sample_Collection->Homogenization Extraction Extraction (70% Methanol, 70°C) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm) Supernatant_Collection->Filtration HILIC_MSMS_Analysis HILIC-MS/MS Analysis Filtration->HILIC_MSMS_Analysis Data_Analysis Data Analysis and Quantification HILIC_MSMS_Analysis->Data_Analysis

Caption: Workflow for this compound Quantification.

References

Application of UHPLC-MS/MS for the Determination of Intact Neoglucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of intact neoglucobrassicin in plant matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, an indole glucosinolate prevalent in Brassicaceae vegetables, is a precursor to bioactive compounds with potential health benefits, including anticancer activities.[1][2] The described protocol offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM) and is suitable for researchers, scientists, and drug development professionals investigating the phytochemical composition and therapeutic potential of cruciferous plants.

Introduction

Glucosinolates (GSLs) are a class of sulfur-containing secondary metabolites found predominantly in Brassicaceae species.[1] Upon tissue damage, they are hydrolyzed by the enzyme myrosinase into various bioactive compounds, such as isothiocyanates. The direct analysis of intact glucosinolates is crucial for understanding their biosynthesis, distribution, and the factors influencing their degradation. Traditional methods for glucosinolate analysis often involve a time-consuming desulfation step.[3] However, UHPLC-MS/MS allows for the direct, rapid, and sensitive determination of intact GSLs, overcoming the limitations of older techniques.[1][4] This method provides excellent separation efficiency, low detection limits, and high accuracy, making it the preferred technique for the quantification of these compounds.[1] this compound and its isomer 4-methoxyglucobrassicin can be distinguished by their elution sequence in reversed-phase HPLC and specific MS2 fragmentation patterns.[5][6]

Experimental Workflow

The overall experimental workflow for the determination of intact this compound by UHPLC-MS/MS is depicted below.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Plant Material (e.g., Broccoli, Cabbage) Homogenization Homogenization (Freeze-drying & Grinding) Sample->Homogenization Extraction Extraction (e.g., 70-80% Methanol, heating) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.2 µm filter) Centrifugation->Filtration UHPLC UHPLC Separation (Reversed-Phase C18) Filtration->UHPLC MS Mass Spectrometry (ESI in Negative Mode) UHPLC->MS MRM MRM Detection (Precursor -> Product Ions) MS->MRM DataAcquisition Data Acquisition MRM->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1. General workflow for the UHPLC-MS/MS analysis of intact this compound.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to inactivate the endogenous myrosinase enzyme and ensure accurate quantification of intact glucosinolates.[4]

Materials:

  • Plant tissue (e.g., fresh, frozen, or freeze-dried)

  • Liquid nitrogen (for fresh/frozen tissue)

  • Grinder or homogenizer

  • 70-80% Methanol (v/v), pre-heated to 70-75°C

  • Centrifuge

  • 0.2 µm syringe filters

Protocol:

  • Tissue Disruption: For fresh or frozen samples, immediately grind the tissue to a fine powder in liquid nitrogen to prevent enzymatic degradation. For freeze-dried samples, grind at room temperature.[3][4]

  • Extraction:

    • Weigh approximately 5 mg of the powdered sample into a microcentrifuge tube.[3]

    • Add 1 mL of pre-heated 70% aqueous methanol.[3] Heating helps to inactivate myrosinase.[3][4] An alternative is using 80% methanol for frozen-fresh samples, which also inhibits myrosinase activity.[4]

    • Vortex the sample for 30 seconds, followed by sonication for 20 minutes at room temperature or incubation at 75°C for 20 minutes.[4]

  • Centrifugation: Centrifuge the extract at 5000 x g for 3 minutes.[4]

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter into a UHPLC vial for analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Electrospray ionization (ESI) source.

UHPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., Kinetex 2.6 µm XB-C18, 100 x 2.1 mm or Synergi 4 µm Fusion-RP, 250 x 2 mm).[3]

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.[4]

  • Mobile Phase B: Methanol.[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Injection Volume: 2 µL.[4]

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10-25% B

    • 3.0-5.0 min: 25-60% B

    • 5.0-6.0 min: 60-100% B

    • 6.0-6.2 min: 100-10% B

    • 6.2-9.0 min: 10% B (Re-equilibration)[4]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4]

  • Capillary Voltage: 2.50 kV.[4]

  • Desolvation Temperature: 500°C.[4]

  • Desolvation Gas Flow: 1000 L/h.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data and MRM Parameters

The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, the deprotonated molecule [M-H]⁻ is selected as the precursor ion. Diagnostic fragment ions for glucosinolates include m/z 97 (HSO₄⁻), 195, 259, and 275.[1][7]

Table 1: MRM Parameters and Validation Data for this compound and other selected Glucosinolates.

GlucosinolatePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Linearity (R²)LOQ (nmol/g)Reference
This compound (NEO) 477259->0.990.80 - 1.43 (FW)[1]
195-5.72 - 17.40 (DW)[1]
Glucobrassicin (GBC)447259->0.990.80 - 1.43 (FW)[1]
4-Methoxyglucobrassicin (4ME)477446->0.990.80 - 1.43 (FW)[1]
Sinigrin (SIN)358259->0.990.80 - 1.43 (FW)[1]
Glucoraphanin (RAA)436259->0.990.80 - 1.43 (FW)[1]

FW: Fresh Weight, DW: Dry Weight. Collision energy values are instrument-dependent and require optimization.

Data Presentation and Analysis

Quantification is achieved by constructing a calibration curve using certified reference standards of this compound. The peak area ratio of the analyte to an internal standard (if used) is plotted against the concentration. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results.[1][3] Average recoveries for optimized methods have been reported in the range of 74–119% with relative standard deviations (RSDs) of ≤ 15%.[1][2]

Conclusion

The UHPLC-MS/MS method described provides a powerful tool for the direct, sensitive, and accurate quantification of intact this compound in complex plant matrices. This protocol, with its detailed steps for sample preparation and optimized instrument parameters, can be readily implemented in research and quality control laboratories. The high selectivity of MRM ensures reliable identification and quantification, facilitating further studies into the biological significance and pharmaceutical potential of this important glucosinolate.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Neoglucobrassicin Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling neoglucobrassicin during sample preparation. Given its inherent instability, proper sample handling is paramount to obtaining accurate and reproducible experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound is an indole glucosinolate, a class of secondary metabolites found predominantly in Brassica vegetables like broccoli, cabbage, and mustard. Its instability arises from its susceptibility to enzymatic hydrolysis by myrosinase, an enzyme that is physically separated from glucosinolates in intact plant tissue. Upon tissue disruption (e.g., grinding, chopping, or inadequate quenching), myrosinase comes into contact with this compound, catalyzing its degradation into unstable intermediates that can further transform into various breakdown products, including indoles and nitriles. This process can significantly reduce the recovery of the intact parent compound. Furthermore, this compound is sensitive to thermal degradation, particularly at elevated temperatures and non-neutral pH.

Q2: What are the primary degradation products of this compound?

Upon enzymatic hydrolysis by myrosinase, this compound is converted into an unstable aglycone. This intermediate can then rearrange to form several breakdown products. The specific products formed are dependent on factors such as pH, temperature, and the presence of specifier proteins. Common degradation products of indole glucosinolates like this compound include indole-3-carbinol (I3C), indole-3-acetonitrile (IAN), and various condensation products of I3C.

Q3: What is the most critical step in sample preparation to ensure this compound stability?

The most critical step is the rapid and effective inactivation of myrosinase immediately upon tissue disruption. Failure to do so will lead to significant enzymatic degradation of this compound.

Q4: What are the recommended methods for inactivating myrosinase?

There are two primary approaches for myrosinase inactivation:

  • Thermal Inactivation: This involves rapidly heating the sample to denature the myrosinase enzyme. Common methods include boiling in water or ethanol for a short period or using microwave irradiation.

  • Solvent Inactivation: This involves homogenizing the sample in a solvent that denatures the enzyme. Cold methanol, typically at concentrations of 70-80%, is effective for this purpose.

The choice of method depends on the specific experimental workflow and downstream analytical techniques.

Troubleshooting Guide

Issue 1: Low or No Detection of this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Ineffective Myrosinase Inactivation Review your sample homogenization and enzyme inactivation protocol.Ensure rapid inactivation immediately after tissue disruption. For thermal methods, confirm the sample reaches the target temperature quickly. For solvent methods, ensure immediate and thorough homogenization in the correct concentration of cold solvent.
Thermal Degradation Evaluate the temperatures used during sample processing and storage.Avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Store extracts at -20°C or -80°C.
Inappropriate Extraction Solvent Verify the suitability of your extraction solvent.70-80% methanol is a commonly used and effective solvent for glucosinolate extraction. Ensure the solvent-to-sample ratio is adequate for complete extraction.
pH-dependent Degradation Check the pH of your extraction and processing solutions.Maintain a neutral or slightly acidic pH during extraction and sample handling, as alkaline conditions can promote degradation.
Improper Storage Review your sample and extract storage conditions.Store plant material at -80°C immediately after harvesting. Store extracts in a solvent at -20°C or -80°C and minimize freeze-thaw cycles.
Issue 2: Poor Peak Shape (Tailing, Splitting) in HPLC/LC-MS Analysis

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Secondary Interactions with Column Stationary Phase Evaluate your mobile phase composition and column chemistry.For basic analytes, consider lowering the mobile phase pH to ~3 to protonate residual silanols on the column. Use an end-capped column or a column specifically designed for polar compounds.
Column Overload Assess the concentration of your injected sample.Dilute the sample and re-inject. If peak shape improves, you are likely experiencing mass overload.
Contamination of Guard or Analytical Column Check for a buildup of matrix components on the column.Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Inappropriate Injection Solvent Compare your injection solvent with the mobile phase.Ideally, the injection solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion.
Matrix Effects (LC-MS) Assess for ion suppression or enhancement from co-eluting matrix components.Dilute the sample to reduce the concentration of interfering compounds. Improve sample clean-up using solid-phase extraction (SPE). Use a matrix-matched calibration curve or an isotopically labeled internal standard.

Experimental Protocols

Protocol 1: Hot Methanol Extraction for this compound Analysis

This method is suitable for the rapid inactivation of myrosinase and extraction of this compound.

Materials:

  • Plant tissue (fresh or frozen at -80°C)

  • 70% Methanol (HPLC grade), preheated to 75°C

  • Centrifuge

  • Vortex mixer

  • Water bath at 75°C

Procedure:

  • Weigh approximately 100 mg of finely ground plant tissue into a centrifuge tube.

  • Immediately add 1 mL of preheated 70% methanol.

  • Vortex vigorously for 1 minute.

  • Incubate in a 75°C water bath for 10 minutes, with intermittent vortexing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted this compound.

  • For exhaustive extraction, the pellet can be re-extracted with another 1 mL of hot 70% methanol.

  • Pool the supernatants and filter through a 0.22 µm syringe filter before HPLC or LC-MS/MS analysis.

Protocol 2: Cold Methanol Extraction for this compound Analysis

This method is an alternative to thermal inactivation and is particularly useful for heat-labile compounds.

Materials:

  • Plant tissue (fresh or frozen at -80°C)

  • 80% Methanol (HPLC grade), pre-chilled to -20°C

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge

Procedure:

  • Weigh approximately 100 mg of finely ground plant tissue into a pre-chilled homogenization tube.

  • Immediately add 1 mL of pre-chilled 80% methanol.

  • Homogenize the sample for 2-3 minutes, ensuring the sample remains cold.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with an additional 1 mL of cold 80% methanol.

  • Pool the supernatants and filter through a 0.22 µm syringe filter before analysis.

Data Presentation

Table 1: Thermal Stability of Indole Glucosinolates in Red Cabbage

This table summarizes the degradation rate constants (k) for glucobrassicin and 4-methoxyglucobrassicin (an isomer of this compound with similar stability characteristics) at different temperatures. Higher k values indicate faster degradation.

Temperature (°C)Glucobrassicin (k x 10^-3 min^-1)4-Methoxyglucobrassicin (k x 10^-3 min^-1)
1002.34.1
1105.89.9
12014.122.8

Data adapted from studies on thermal degradation kinetics of glucosinolates.

Visualizations

Neoglucobrassicin_Degradation_Pathway This compound This compound Myrosinase Myrosinase (Tissue Disruption) This compound->Myrosinase UnstableAglycone Unstable Aglycone Myrosinase->UnstableAglycone Hydrolysis I3C Indole-3-carbinol (I3C) UnstableAglycone->I3C Spontaneous rearrangement IAN Indole-3-acetonitrile (IAN) UnstableAglycone->IAN Rearrangement (pH dependent) OtherProducts Other Products UnstableAglycone->OtherProducts

Caption: Enzymatic degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis PlantTissue Plant Tissue Homogenization Homogenization PlantTissue->Homogenization Inactivation Myrosinase Inactivation (Heat or Solvent) Homogenization->Inactivation Extraction Extraction Inactivation->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Analysis HPLC or LC-MS/MS Analysis Filtration->Analysis

Caption: General experimental workflow for this compound analysis.

Optimizing extraction efficiency of Neoglucobrassicin from complex plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the efficient extraction of neoglucobrassicin from complex plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions to streamline your experimental workflow.

Problem Potential Cause(s) Solution(s)
Low or No this compound Yield 1. Enzymatic Degradation: The enzyme myrosinase, naturally present in plant tissues, can degrade this compound upon cell disruption.[1][2]1a. Myrosinase Inactivation: Immediately after tissue disruption, inactivate myrosinase by adding boiling methanol or water, or by using microwave treatment.[3] A common practice is to use a 70% methanol-water mixture heated to a high temperature.[4] 1b. Low-Temperature Extraction: Alternatively, perform the extraction at very low temperatures (e.g., -50°C) with a solvent mixture like dimethyl sulfoxide, dimethylformamide, and acetonitrile to inhibit myrosinase activity.[2]
2. Inefficient Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound.2. Optimize Solvent Composition: Studies have shown that a hydroalcoholic solvent, such as 50-70% ethanol or methanol in water, is often effective for glucosinolate extraction.[5][6][7] The optimal percentage can vary depending on the plant matrix.
3. Inadequate Extraction Time or Temperature: The extraction parameters may not be sufficient to fully extract the compound from the plant matrix.3. Optimize Extraction Parameters: Systematically vary the extraction time and temperature. For methods like Ultrasound-Assisted Extraction (UAE), optimal times can be around 30 minutes at temperatures around 43°C.[5] For Microwave-Assisted Extraction (MAE), shorter times (e.g., 8.5-10 minutes) at controlled power and temperature can be effective.[8][9]
4. Thermal Degradation: this compound, like other indole glucosinolates, can be sensitive to prolonged exposure to very high temperatures.[10][11]4. Control Temperature: While heat is used for myrosinase inactivation, avoid excessive or prolonged heating during the extraction process itself. Monitor and control the temperature, especially during MAE and conventional heating methods.
Inconsistent or Poorly Reproducible Results 1. Non-Homogeneous Plant Material: Variation in the this compound content within the plant tissue (e.g., leaves vs. roots) or between different developmental stages can lead to inconsistent results.[4][12]1. Standardize Sample Collection: Use plant material from the same developmental stage and tissue type for all experiments. Homogenize the collected tissue thoroughly before taking analytical samples.
2. Variable Myrosinase Activity: The level of myrosinase activity can differ between samples, leading to varying degrees of degradation.2. Consistent Inactivation Protocol: Apply a standardized and rapid myrosinase inactivation step to all samples immediately after harvesting and grinding.
3. Fluctuations in Extraction Parameters: Minor variations in temperature, time, solvent ratio, or equipment settings can affect extraction efficiency.3. Precise Control of Parameters: Carefully control and monitor all extraction parameters. Use calibrated equipment and standardized procedures.
Presence of Interfering Compounds in the Extract 1. Co-extraction of Other Metabolites: Solvents that extract this compound will also extract other compounds like chlorophylls, phenols, and other glucosinolates.[4]1a. Purification Step: Incorporate a purification step after the initial extraction. Anion-exchange chromatography is a common and effective method for purifying glucosinolates from crude extracts.[4] 1b. Selective Extraction: While challenging, you can explore different solvent systems to try and selectively extract this compound, though co-extraction is likely.
2. Formation of Degradation Products: Besides enzymatic degradation, this compound can undergo thermal or chemical degradation, leading to various breakdown products.[13][14]2. Mild Extraction Conditions: Use the mildest extraction conditions (temperature, pH) possible that still provide good yield. Analyze for known degradation products to assess the integrity of the extracted this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in this compound extraction?

A1: The most critical initial step is the rapid and effective inactivation of the myrosinase enzyme.[1] This enzyme is released upon tissue damage and will hydrolyze this compound, leading to significantly lower yields.[2] Common methods for inactivation include immersing the ground plant material in boiling 70% methanol or using a microwave.[3][4]

Q2: Which solvent system is best for extracting this compound?

A2: Hydroalcoholic solutions are generally the most effective. A mixture of 70% methanol in water is a widely used and validated solvent for glucosinolate extraction.[4][15] However, ethanol-water mixtures (typically in the range of 40-60%) have also been shown to be highly effective and can be a less toxic alternative.[5][6][7] The optimal solvent composition may need to be determined empirically for your specific plant material.

Q3: How can I improve the efficiency of my extraction?

A3: To improve efficiency, consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can reduce extraction time and solvent consumption while potentially increasing yield.[5][9] Optimization of parameters like temperature, time, solvent-to-solid ratio, and for MAE, microwave power, is crucial.[8][16]

Q4: My extract is a complex mixture. How can I purify this compound?

A4: A common and effective method for purifying glucosinolates from a crude extract is to use anion-exchange chromatography.[4] After extraction, the crude extract is passed through an anion-exchange column, which retains the anionic glucosinolates. After washing away impurities, the glucosinolates can be eluted.[4]

Q5: How do I accurately quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for quantifying this compound.[4][17] For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[3][18] Quantification is typically performed using a calibration curve with a purified this compound standard or a related glucosinolate standard with the application of a response factor.[4]

Comparative Data on Extraction Methods

The following table summarizes quantitative data from various studies on glucosinolate extraction, providing a comparison of different methods and their key parameters.

Extraction Method Plant Material Key Parameters Total Glucosinolate Yield Reference
Conventional Solvent Extraction Broccoli Sprouts70% Methanol, boilingNot explicitly quantified, but used as a standard method.[4][15]
Ultrasound-Assisted Extraction (UAE) Cauliflower42% Ethanol, 43°C, 30 min~7474 µg Sinigrin Equivalents/g DW[5]
Ultrasound-Assisted Extraction (UAE) Broccoli By-productsWater, 25°C, 15-20 min, Solid/Liquid ratio 2:25 g/mLNot explicitly quantified for this compound, but optimized for total phenolics and sulforaphane.[16][19]
Microwave-Assisted Extraction (MAE) Eruca sativa seedsMethanol, 250 W, 80°C, 10 minComparable efficiency to certified ISO method.[9]
Microwave-Assisted Extraction (MAE) Broccoli LeavesMicrowave deactivation of myrosinase followed by solvent extraction.Recovery values ranged from 87% to 106%.[3]
Subcritical Water Extraction Mustard Seed Meal131°C, 7.4 min, Solid-to-solvent ratio 1:33 g/ml53.01 µmol/g seed meal (for Sinigrin)[20]

Experimental Protocols

Protocol 1: Standard Hot Methanol Extraction and Purification

This protocol is a widely validated method for the extraction and purification of glucosinolates, including this compound.[4]

1. Sample Preparation:

  • Freeze-dry fresh plant material to remove water.

  • Grind the freeze-dried tissue to a fine powder using a mortar and pestle or a mill.

2. Myrosinase Inactivation and Extraction:

  • Weigh approximately 100 mg of the powdered plant material into a tube.

  • Add 2 mL of 70% methanol (v/v) pre-heated to 70°C.

  • Vortex thoroughly and place in a water bath at 70°C for 10 minutes, vortexing occasionally.

  • Centrifuge at 3000 x g for 10 minutes.

  • Decant the supernatant into a new tube.

  • Re-extract the pellet with another 2 mL of 70% methanol at 70°C.

  • Centrifuge and combine the supernatants.

3. Purification by Anion-Exchange Chromatography:

  • Prepare a small column with DEAE-Sephadex A-25 or a similar anion-exchange resin.

  • Equilibrate the column with a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).

  • Load the combined supernatant (crude extract) onto the column.

  • Wash the column with 2 x 1 mL of 70% methanol to remove chlorophyll and other non-polar compounds.[4]

  • Wash with 1 mL of ultrapure water.[4]

4. Desulfation (Optional but common for HPLC analysis):

  • Add a solution of purified sulfatase to the column and allow it to react overnight at room temperature. This converts the glucosinolates to their desulfo-analogs, which have better chromatographic properties on reverse-phase columns.

5. Elution and Sample Preparation for HPLC:

  • Elute the desulfo-glucosinolates from the column with ultrapure water.

  • Freeze-dry the eluate.

  • Reconstitute the dried residue in a known volume of ultrapure water for HPLC analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions for glucosinolate extraction from cauliflower and can be adapted for other plant tissues.[5]

1. Sample Preparation:

  • Freeze-dry and grind the plant material to a fine powder.

2. Ultrasonic Extraction:

  • Place a known amount of powdered sample (e.g., 1 g) into an extraction vessel.

  • Add the extraction solvent (e.g., 42% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate at a controlled temperature (e.g., 43°C) for a specific duration (e.g., 30 minutes).[5] The frequency and power of the ultrasound should be noted (e.g., 35 kHz).[16]

3. Post-Extraction Processing:

  • After sonication, centrifuge the mixture to separate the solid residue.

  • Collect the supernatant containing the extracted this compound.

  • The extract can then be purified as described in Protocol 1 or directly analyzed by HPLC or LC-MS/MS.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol offers a rapid method for extraction, with parameters that can be optimized for maximal yield.[8][9]

1. Sample Preparation:

  • Use freeze-dried and powdered plant material.

2. Microwave Extraction:

  • Place a known amount of the sample into a microwave-safe extraction vessel.

  • Add the extraction solvent (e.g., methanol or an ethanol-water mixture).

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: microwave power (e.g., 250-450 W), temperature (e.g., 80°C), and time (e.g., 8.5-10 minutes).[8][9]

3. Post-Extraction Processing:

  • After the extraction program is complete, allow the vessel to cool to room temperature.

  • Filter or centrifuge the mixture to remove the plant debris.

  • The resulting supernatant is the crude extract, which can be further processed or analyzed.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_optimization Optimization Loop PlantTissue Plant Tissue Grinding Grinding PlantTissue->Grinding Freeze-drying MyrosinaseInactivation Myrosinase Inactivation (Heat/Microwave) Grinding->MyrosinaseInactivation Extraction Extraction (Solvent, Temp, Time) MyrosinaseInactivation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Anion-Exchange) CrudeExtract->Purification Analysis Analysis (HPLC/LC-MS) Purification->Analysis Optimization Parameter Optimization Analysis->Optimization Evaluate Yield Optimization->Extraction Adjust Parameters

Caption: Workflow for optimizing this compound extraction.

Neoglucobrassicin_Stability cluster_factors Degradation Factors cluster_products Degradation Products cluster_prevention Preventative Measures This compound This compound (in plant tissue) HydrolysisProducts Hydrolysis Products (e.g., Indoles, Nitriles) This compound->HydrolysisProducts Enzymatic Degradation ThermalProducts Thermal Degradation Products This compound->ThermalProducts Thermal Degradation Myrosinase Myrosinase Activity Myrosinase->HydrolysisProducts HighTemp High Temperature HighTemp->ThermalProducts ExtremepH Extreme pH HeatInactivation Rapid Heat/ Microwave Inactivation HeatInactivation->Myrosinase Inhibits TempControl Controlled Temperature TempControl->HighTemp Mitigates pHControl pH Buffering pHControl->ExtremepH Avoids

Caption: Factors influencing this compound stability during extraction.

References

Strategies to minimize Neoglucobrassicin degradation during post-harvest storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing neoglucobrassicin degradation during post-harvest storage and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A: this compound is an indole glucosinolate, a secondary metabolite found in Brassica vegetables like broccoli, cabbage, and cauliflower.[1] Upon enzymatic hydrolysis by myrosinase, it forms bioactive compounds with potential health benefits, including anti-cancer properties.[2] However, this compound is susceptible to degradation, which can impact the yield and bioactivity of its derivatives, making its preservation during post-harvest storage crucial for research and development.

Q2: What are the primary factors that lead to this compound degradation post-harvest?

A: The primary factors contributing to this compound degradation include:

  • Enzymatic Activity: The enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, gets released upon tissue damage (e.g., cutting, chopping) and hydrolyzes this compound.

  • Temperature: Elevated temperatures can accelerate both enzymatic and non-enzymatic degradation of glucosinolates.[2][3]

  • Atmosphere Composition: The presence of oxygen can contribute to oxidative degradation of glucosinolates and their breakdown products.

  • Processing Methods: Mechanical processing like shredding can cause significant losses, while thermal treatments such as boiling can lead to leaching and degradation.[4]

Q3: What are the initial breakdown products of this compound?

A: Upon hydrolysis by myrosinase, this compound forms an unstable aglycone, which can then rearrange to form various bioactive compounds, including isothiocyanates and indole-3-carbinol.[5][6] The specific products formed can be influenced by factors such as pH and the presence of specifier proteins.

Troubleshooting Guides

Guide 1: Issues with this compound Quantification
Problem Possible Cause(s) Solution(s)
Low or no detection of this compound Incomplete extraction; Enzymatic degradation during sample preparation; Inappropriate HPLC/LC-MS method.Ensure rapid inactivation of myrosinase (e.g., freeze-drying, boiling ethanol extraction). Optimize extraction solvent and duration. Verify column chemistry and mobile phase are suitable for intact glucosinolate analysis.[7][8]
Poor peak shape or resolution in HPLC/LC-MS Co-elution with isomers (e.g., 4-methoxyglucobrassicin); Inappropriate column or mobile phase; Column overload.Use a high-resolution column and optimize the gradient to separate isomers.[1] Adjust mobile phase pH or use ion-pairing reagents.[7] Reduce sample injection volume or concentration.
Inconsistent quantification results Incomplete myrosinase inactivation; Variability in extraction efficiency; Instability of standards.Standardize sample homogenization and extraction procedures. Use a stable internal standard for quantification. Prepare fresh standards regularly and store them properly.
Unexpected fragments in MS/MS analysis In-source fragmentation; Presence of adducts.Optimize MS source parameters (e.g., cone voltage) to minimize in-source fragmentation. Check for common adducts (e.g., sodium, potassium) and adjust data processing accordingly.[9]
Guide 2: Issues with Post-Harvest Storage Experiments
Problem Possible Cause(s) Solution(s)
Rapid loss of this compound in control samples High storage temperature; Mechanical damage during handling; High oxygen levels.Store samples at or below 4°C. Handle samples gently to minimize tissue damage. Consider flushing storage containers with nitrogen to displace oxygen.[4][10]
Inconsistent results between replicates Heterogeneity of this compound distribution in the plant material; Non-uniform storage conditions.Homogenize a larger batch of plant material before dividing into replicates. Ensure all samples are stored under identical temperature, humidity, and atmospheric conditions.
Mold or microbial growth on samples High humidity; Contamination during handling.Maintain appropriate humidity levels (around 90-95% for broccoli).[11] Ensure sterile handling procedures and storage containers.

Data on this compound Stability

The following tables summarize quantitative data on this compound degradation under various post-harvest storage conditions.

Table 1: Effect of Storage Temperature on this compound Content in Broccoli Florets

Storage Duration0°C4°C10°C
Day 0 100%100%100%
Day 5 No significant loss~5-10% loss~20-30% loss
Day 10 ~5% loss~15-25% loss>40% loss

Note: Data are synthesized from multiple sources and represent approximate degradation rates. Actual values may vary depending on the specific cultivar and experimental conditions.[4][12]

Table 2: Effect of Modified Atmosphere Packaging (MAP) on this compound Content in Broccoli Florets at 8°C

Storage DurationAir (Control)8% O₂ + 14% CO₂1% O₂ + 21% CO₂
Day 0 1.2 µmol/g DW1.2 µmol/g DW1.2 µmol/g DW
Day 7 ~30-40% decreaseMaintainedMaintained or slightly increased

Data adapted from Schreiner et al., 2007. DW = Dry Weight.[2][13]

Experimental Protocols

Protocol 1: Extraction of Intact this compound for HPLC-MS/MS Analysis

This protocol is adapted from several validated methods for glucosinolate analysis.[6][14][15]

1. Sample Preparation:

  • Immediately freeze-dry fresh plant material to inactivate myrosinase.
  • Grind the freeze-dried tissue to a fine powder using a ball mill or mortar and pestle.
  • Store the powder at -80°C until extraction.

2. Extraction:

  • Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.
  • Add 1 mL of pre-heated 70% methanol (v/v) at 75°C.
  • Vortex vigorously for 1 minute.
  • Incubate at 75°C for 20 minutes in a water bath, with occasional vortexing.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube.
  • Repeat the extraction with another 1 mL of 70% methanol and combine the supernatants.

3. Sample Clean-up (Optional but Recommended):

  • The combined supernatant can be passed through a 0.22 µm syringe filter before analysis. For cleaner samples, solid-phase extraction (SPE) with a C18 cartridge can be employed.

4. HPLC-MS/MS Analysis:

  • Use a C18 reversed-phase column suitable for polar analytes.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Develop a gradient elution method to achieve separation of this compound from other glucosinolates.
  • Set the mass spectrometer to negative ion mode.
  • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion of this compound to its characteristic product ions. A common transition is m/z 477 -> m/z 97.[1]

Visualizations

This compound Degradation Pathway

Neoglucobrassicin_Degradation This compound This compound Unstable_Aglycone Unstable Aglycone This compound->Unstable_Aglycone Hydrolysis Myrosinase Myrosinase (Tissue Damage) Myrosinase->Unstable_Aglycone Isothiocyanate 1-methoxy-indole- 3-ylmethyl isothiocyanate Unstable_Aglycone->Isothiocyanate Rearrangement Indole_3_Carbinol Indole-3-carbinol Unstable_Aglycone->Indole_3_Carbinol Rearrangement Other_Products Other Bioactive Products Unstable_Aglycone->Other_Products Rearrangement

Caption: Enzymatic degradation of this compound by myrosinase.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_storage Post-Harvest Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage_Conditions Controlled Storage (Temperature, Atmosphere) Freeze_Drying Freeze-Drying Storage_Conditions->Freeze_Drying Grinding Grinding Freeze_Drying->Grinding Extraction Methanol Extraction Grinding->Extraction HPLC_MSMS HPLC-MS/MS Analysis Extraction->HPLC_MSMS Data_Processing Data Processing & Quantification HPLC_MSMS->Data_Processing

Caption: Workflow for this compound extraction and analysis.

References

Technical Support Center: Synthesis of Neoglucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthetic production of neoglucobrassicin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetically derived this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The chemical synthesis of this compound, an indole glucosinolate, presents several challenges. Due to the sensitive nature of the indole moiety, which is prone to oxidation, the synthesis can be complex.[1] Key difficulties include achieving high stereoselectivity during the glucosylation step and ensuring efficient sulfation of the desulfo-intermediate. Low overall yields can also be a significant hurdle in multi-step synthetic routes.

Q2: What are the main synthetic strategies for producing this compound?

A2: The two primary retrosynthetic approaches for glucosinolate synthesis are based on anomeric disconnection and hydroximate disconnection.[1] A common and effective method for indole glucosinolates is the nitronate or nitrovinyl pathway, which has been successfully applied to the synthesis of glucobrassicin and its derivatives.[2] This typically involves the synthesis of a 1-methoxyindole-3-acetaldoxime precursor, followed by formation of a thiohydroximate, glucosylation, and a final sulfation step.

Q3: Can this compound be produced through microbial biosynthesis?

A3: While microbial biosynthesis is a promising alternative to chemical synthesis for some complex molecules, the transfer of the intricate glucosinolate biosynthetic pathway into microbial hosts like E. coli or Saccharomyces cerevisiae is still challenging. Key obstacles include achieving high product titers, ensuring pathway stability, and providing an efficient supply of precursors.

Q4: How can I purify the final this compound product?

A4: this compound is a water-soluble compound.[1] Purification is typically achieved using chromatographic techniques. Ion-exchange chromatography is effective for capturing the anionic glucosinolate.[3][4] Subsequent purification can be performed using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.[3][5][6]

Q5: What analytical methods are used to characterize synthetic this compound?

A5: HPLC is the primary analytical method for both quantifying and qualifying this compound.[3][5][6] For structural confirmation, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for detailed structural elucidation of the synthesized compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, broken down by the key reaction stages.

Stage 1: Synthesis of 1-Methoxyindole-3-acetaldoxime (Aglycone Precursor)
Problem Potential Cause Recommended Solution
Low yield of the aldoxime Incomplete reaction of the starting 1-methoxyindole derivative.- Ensure anhydrous reaction conditions as moisture can interfere with the reagents.- Optimize the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Use a slight excess of the acetylating or formylating agent.
Formation of multiple indole byproducts The indole ring is susceptible to side reactions, especially under harsh conditions.- Use mild reaction conditions.- Consider using a protecting group for the indole nitrogen if instability is observed, although this adds extra steps.
Difficulty in purifying the aldoxime The product may be unstable or have similar polarity to starting materials or byproducts.- Use flash column chromatography with a carefully selected solvent system to separate the desired product.- Recrystallization can be an effective final purification step if a suitable solvent is found.
Stage 2: Glucosylation of the Thiohydroximate Intermediate
Problem Potential Cause Recommended Solution
Low yield of the glucosylated product - Inefficient coupling of the thiohydroximate and the protected glucose donor.- Steric hindrance from the indole moiety or protecting groups.- Use a highly reactive and stereoselective glucosyl donor.- Optimize the reaction solvent and temperature.- Ensure the thiohydroximate intermediate is pure before proceeding with glucosylation.
Formation of anomeric mixtures (α and β isomers) Lack of stereocontrol during the glucosylation reaction.- Employ a glucosyl donor with a participating group at the C2 position to favor the formation of the desired β-anomer.- Carefully select the Lewis acid catalyst and reaction conditions to enhance stereoselectivity.
Decomposition of the thiohydroximate The thiohydroximate intermediate can be unstable.- Use the thiohydroximate immediately after its formation in the subsequent glucosylation step.- Maintain the reaction at a low temperature to minimize degradation.
Stage 3: Sulfation of Desulfo-neoglucobrassicin
Problem Potential Cause Recommended Solution
Incomplete sulfation - The sulfating agent (e.g., sulfur trioxide pyridine complex) may be old or inactive.- Insufficient equivalents of the sulfating agent.- Use a fresh, high-quality sulfating agent.- Increase the molar excess of the sulfating agent. Monitor the reaction by HPLC to determine the optimal amount.- Ensure the reaction is carried out in an appropriate anhydrous solvent like pyridine.
Degradation of the product during sulfation The reaction conditions may be too harsh for the sensitive indole glucosinolate.- Perform the reaction at a controlled, low temperature.- Minimize the reaction time; monitor for completion using HPLC.
Difficulties in isolating the sulfated product The product is highly polar and may be challenging to extract and purify.- After quenching the reaction, use ion-exchange chromatography to capture the anionic this compound.- Lyophilize the aqueous fractions containing the product to obtain the solid compound.
Stage 4: Final Purification
Problem Potential Cause Recommended Solution
Broad or tailing peaks in HPLC analysis - Impurities co-eluting with the product.- Suboptimal HPLC conditions.- Optimize the HPLC gradient, mobile phase composition, and column temperature.- Use a pre-purification step like solid-phase extraction (SPE) before the final HPLC purification.
Low recovery after purification - Adsorption of the product onto the chromatographic media.- Degradation of the product during purification.- Use a column with appropriate surface chemistry to minimize adsorption.- Work quickly and at low temperatures during purification to prevent degradation.

Experimental Protocols

General Synthetic Workflow

The chemical synthesis of this compound can be conceptualized in the following key stages.

G A 1-Methoxyindole B 1-Methoxyindole-3-acetaldehyde A->B Formylation/Acetylation C 1-Methoxyindole-3-acetaldoxime B->C Oximation D Thiohydroximate Intermediate C->D Thiol Addition E Protected Desulfo-neoglucobrassicin D->E Glucosylation F Desulfo-neoglucobrassicin E->F Deprotection G This compound F->G Sulfation

General synthetic workflow for this compound.
Protocol 1: Synthesis of Glucobrassicin (as a model for this compound)

This protocol outlines the general steps for the synthesis of glucobrassicin, which can be adapted for this compound by starting with the corresponding 1-methoxyindole precursor.

Materials:

  • Indole-3-acetaldoxime (or 1-methoxyindole-3-acetaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Protected 1-thio-β-D-glucopyranose

  • Pyridine-sulfur trioxide complex

  • Anhydrous solvents (e.g., dichloromethane, pyridine)

  • Reagents for deprotection (e.g., sodium methoxide in methanol)

Procedure:

  • Formation of the Thiohydroximate:

    • The starting indole-3-acetaldoxime is activated by chlorination with N-chlorosuccinimide.

    • The resulting intermediate is then coupled with a protected 1-thio-β-D-glucopyranose to form the glucopyranosyl thiohydroximate.[1]

  • Sulfation:

    • The thiohydroximate intermediate is sulfated using a pyridine-sulfur trioxide complex in an anhydrous solvent.[1]

  • Deprotection:

    • The protecting groups on the glucose moiety are removed, typically under basic conditions (e.g., with sodium methoxide in methanol), to yield the final glucobrassicin product.[1]

Protocol 2: Purification and Analysis of this compound by HPLC

Materials:

  • Crude synthetic this compound

  • Ultrapure water

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV or PDA detector

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase (e.g., water with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly over time to elute the compound. For example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at approximately 227 nm.

    • Column Temperature: 25 °C.

  • Quantification:

    • A calibration curve should be prepared using a purified standard of a known glucosinolate (e.g., sinigrin) to quantify the synthesized this compound.

Signaling Pathways and Logical Relationships

Biosynthesis of Indole Glucosinolates

The following diagram illustrates the biological pathway for the synthesis of indole glucosinolates, which provides context for the synthetic targets.

G Tryptophan Tryptophan Indole_3_acetaldoxime Indole_3_acetaldoxime Tryptophan->Indole_3_acetaldoxime CYP79B2/B3 S_Alkylthiohydroximate S_Alkylthiohydroximate Indole_3_acetaldoxime->S_Alkylthiohydroximate CYP83B1 Thiohydroximate Thiohydroximate S_Alkylthiohydroximate->Thiohydroximate C-S Lyase Desulfoglucosinolate Desulfoglucosinolate Thiohydroximate->Desulfoglucosinolate Glucosylation Indole_Glucosinolate Indole_Glucosinolate Desulfoglucosinolate->Indole_Glucosinolate Sulfation

Biosynthetic pathway of indole glucosinolates.
Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in the synthesis of this compound.

G Start Low Final Yield Check_Starting_Material Purity of Starting Materials? Start->Check_Starting_Material Check_Reaction_1 Yield of Aldoxime? Check_Starting_Material->Check_Reaction_1 High Purity End Identify Bottleneck Check_Starting_Material->End Low Purity Check_Reaction_2 Yield of Glucosylation? Check_Reaction_1->Check_Reaction_2 High Yield Check_Reaction_1->End Low Yield Check_Reaction_3 Yield of Sulfation? Check_Reaction_2->Check_Reaction_3 High Yield Check_Reaction_2->End Low Yield Check_Purification Loss during Purification? Check_Reaction_3->Check_Purification High Yield Check_Reaction_3->End Low Yield Check_Purification->End High Loss Check_Purification->End Low Loss

Troubleshooting flowchart for low yield.

References

Addressing matrix effects in the mass spectrometric analysis of Neoglucobrassicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometric analysis of neoglucobrassicin. It is designed for researchers, scientists, and drug development professionals to help address common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression (a decrease in analytical signal) or signal enhancement (an increase in analytical signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2] In liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), matrix effects are a significant concern.[2]

Q2: How can I quantify the extent of matrix effects in my samples?

A2: The most common method to quantify matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank sample extract that has been spiked with this compound at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in spiked extract / Peak area in neat solution) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.

Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?

A3: In negative ion mode electrospray ionization mass spectrometry (ESI-MS/MS), the deprotonated molecule [M-H]⁻ is typically observed as the precursor ion for this compound at m/z 477.[3][4][5] A common product ion used for quantification in Multiple Reaction Monitoring (MRM) is m/z 97, which corresponds to the [SO₃H]⁻ fragment.[3]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: There are several strategies that can be employed to address matrix effects:

  • Sample Preparation: Implementing thorough sample cleanup procedures, such as solid-phase extraction (SPE), can remove interfering matrix components.[6]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference.[7]

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for compensating for matrix effects.[7][8] It involves adding a known amount of a stable isotope-labeled version of this compound to the sample at the beginning of the workflow. Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[9] This helps to ensure that the standards and the samples experience similar matrix effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing for this compound - Column degradation- Inappropriate mobile phase pH- Contamination in the LC system- Replace the analytical column.- Ensure the mobile phase pH is optimal for this compound's chemical properties.- Flush the LC system with appropriate cleaning solutions.[10]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate- Temperature variations- Prepare fresh mobile phase and ensure proper mixing.- Check the LC pump for leaks and verify the flow rate.- Use a column oven to maintain a stable temperature.
Significant Signal Suppression - High concentration of co-eluting matrix components- Inefficient sample cleanup- Improve sample cleanup by incorporating an SPE step or using a more selective extraction method.- Dilute the sample extract, if sensitivity allows.- Optimize the LC gradient to better separate this compound from interfering compounds.
High Background Noise in Mass Spectrum - Contamination from solvents, reagents, or glassware- Dirty ion source- Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Clean the ion source components (e.g., spray needle, cone).[10]
Inaccurate Quantification - Uncorrected matrix effects- Non-linearity of the calibration curve- Implement a stable isotope dilution analysis (SIDA) by using a labeled internal standard.[8]- If a labeled standard is unavailable, use matrix-matched calibration.- Evaluate the linearity of your calibration curve and adjust the concentration range if necessary.

Quantitative Data on Matrix Effects

The following table summarizes reported matrix effect values for glucosinolates, including this compound, from different studies. This data can help researchers anticipate the level of matrix interference in their own experiments.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
Intact GlucosinolatesKimchiSolid-Phase Extraction (SPE)98 - 105[6]
4-MethoxyglucobrassicinKimchiSolid-Phase Extraction (SPE)88 - 91[6]
GlucosinolatesBrassicaceae VegetablesMethanol Extraction80 - 120[11]

Note: A matrix effect of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol provides a general workflow for the extraction of this compound from plant materials for LC-MS/MS analysis.

  • Sample Preparation:

    • Freeze-dry the plant material to remove water.

    • Grind the freeze-dried tissue into a fine powder using a mortar and pestle or a ball mill.[12]

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

    • Add 1 mL of 70% methanol (v/v) pre-heated to 75°C.[13]

    • Vortex the mixture for 1 minute.

    • Incubate the sample in a water bath at 75°C for 10 minutes to inactivate myrosinase enzyme activity.[13]

    • Centrifuge the sample at 10,000 x g for 10 minutes.

    • Carefully collect the supernatant.

  • Optional: Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the glucosinolates, including this compound, with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines typical starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation and matrices.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute this compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 477 → Product ion (m/z) 97.[3]

    • Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis plant_material Plant Material freeze_drying Freeze-Drying plant_material->freeze_drying grinding Grinding to Fine Powder freeze_drying->grinding extraction Methanol Extraction (75°C) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe lcms LC-MS/MS Analysis supernatant->lcms Direct Injection evaporation Evaporation & Reconstitution spe->evaporation evaporation->lcms

Caption: Experimental workflow for this compound analysis.

matrix_effect_logic start LC-MS/MS Analysis of this compound matrix_effect Presence of Matrix Effects? start->matrix_effect no_effect Direct Quantification with Solvent-Based Calibration matrix_effect->no_effect No (e.g., 80-120% signal) effect Implement Mitigation Strategy matrix_effect->effect Yes (Signal Suppression or Enhancement) quantification Accurate Quantification no_effect->quantification sida Stable Isotope Dilution Analysis (SIDA) (Recommended) effect->sida matrix_matched Matrix-Matched Calibration effect->matrix_matched cleanup Enhanced Sample Cleanup (e.g., SPE) effect->cleanup chrom_opt Chromatographic Optimization effect->chrom_opt sida->quantification matrix_matched->quantification cleanup->quantification chrom_opt->quantification

Caption: Decision tree for addressing matrix effects.

References

Enhancing the stability of Neoglucobrassicin in solution for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Neoglucobrassicin in solution for long-term studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.

Troubleshooting Guide: this compound Degradation

Rapid degradation of this compound can compromise experimental results. This guide provides solutions to common stability issues.

Issue Potential Cause Recommended Solution
Rapid loss of this compound in freshly prepared solutions. Enzymatic degradation by myrosinase.Heat-inactivate any potential enzyme sources (e.g., plant extracts) by boiling for 5-10 minutes before adding this compound.[1] If using purified this compound, ensure all labware is free from potential enzymatic contamination.
Degradation of this compound during storage. Suboptimal storage temperature.Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage (up to a week), refrigeration at 4°C is acceptable.[2][3]
Precipitate formation in the solution. pH-dependent instability or exceeding solubility limits.Adjust the pH of the solution. Indole glucosinolates can be more stable in slightly acidic conditions.[4] Ensure the concentration of this compound does not exceed its solubility in the chosen solvent.
Inconsistent analytical readings (HPLC/LC-MS). Degradation during sample preparation or analysis.Minimize the time samples are at room temperature. Use a cooled autosampler if available. Ensure the mobile phase is compatible with glucosinolate stability.
Color change in the solution over time. Chemical degradation and formation of breakdown products.Protect the solution from light by using amber vials or wrapping containers in foil. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, an indole glucosinolate, is primarily influenced by temperature, pH, the presence of the enzyme myrosinase, and exposure to light and oxygen.[2][3][5][6] Indole glucosinolates are generally more sensitive to post-harvest and processing conditions than their aliphatic counterparts.[3][6]

2. What is the optimal pH range for storing this compound solutions?

While specific studies on the optimal pH for pure this compound are limited, glucosinolates are generally more stable in slightly acidic to neutral conditions (pH 5.0-7.0).[7] Strongly alkaline conditions (pH > 9) can lead to faster degradation.[7]

3. How can I prevent enzymatic degradation of this compound?

If working with plant extracts, myrosinase, an enzyme that co-exists with glucosinolates in plants, must be inactivated.[1] This is typically achieved by heating the sample, for instance, by boiling in water or 70% methanol for 5-10 minutes.[8]

4. What are the best practices for long-term storage of this compound solutions?

For long-term storage, it is recommended to prepare stock solutions in a suitable solvent (e.g., water, methanol, or a buffered solution), aliquot them into single-use vials to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[2]

5. What analytical methods are suitable for monitoring this compound stability?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying intact this compound and its degradation products.[1][9]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound for use in long-term studies.

Materials:

  • Crystalline this compound

  • Sterile, amber glass vials

  • Solvent (e.g., ultrapure water, 70% methanol, or a specific buffer)

  • Inert gas (Nitrogen or Argon)

  • -80°C freezer

Procedure:

  • Equilibrate the crystalline this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile environment.

  • Dissolve the this compound in the chosen solvent to the desired concentration.

  • Gently purge the solution with an inert gas for 1-2 minutes to remove dissolved oxygen.

  • Aliquot the stock solution into single-use amber glass vials.

  • Store the vials at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC-UV

This protocol provides a method for quantifying the concentration of this compound over time to assess its stability.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile is commonly used.

  • Detection Wavelength: 229 nm[1]

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a calibration curve using a series of known concentrations of a this compound standard.

  • At specified time points, thaw an aliquot of the stored this compound solution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Quantify the this compound peak area against the calibration curve to determine its concentration.

  • Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 prep4 Aliquot into Vials prep3->prep4 storage Store at -80°C prep4->storage Start of Study analysis1 Thaw Aliquot at Time Points storage->analysis1 Sampling analysis2 HPLC-UV Analysis analysis1->analysis2 analysis3 Quantify Concentration analysis2->analysis3 analysis4 Calculate Degradation analysis3->analysis4 degradation_pathway This compound This compound Myrosinase Myrosinase Present This compound->Myrosinase Enzymatic Hydrolysis Heat_pH Heat / Extreme pH This compound->Heat_pH Chemical Degradation Stable_Solution Stable this compound Solution This compound->Stable_Solution Optimal Conditions (Low Temp, Neutral pH, No Myrosinase) Degradation_Products Degradation Products (e.g., Indole-3-acetonitrile) Myrosinase->Degradation_Products Heat_pH->Degradation_Products

References

Technical Support Center: Refinement of Enzymatic Assays for Neoglucobrassicin Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their enzymatic assays for neoglucobrassicin hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound hydrolysis?

A1: The primary enzyme is myrosinase (EC 3.2.1.147), a β-thioglucosidase.[1] In plant tissues, myrosinase and this compound are stored in separate compartments and only come into contact upon tissue disruption, initiating hydrolysis.[1]

Q2: What are the expected hydrolysis products of this compound?

A2: Upon enzymatic hydrolysis by myrosinase, this compound, an indole glucosinolate, yields an unstable aglycone. This intermediate can then rearrange to form various products, including indole-3-acetonitrile and other related indole compounds. The exact products formed can be influenced by factors such as pH and the presence of specifier proteins.[2][3]

Q3: What are the optimal conditions for myrosinase activity?

Q4: How can I quantify the products of this compound hydrolysis?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of glucosinolates and their hydrolysis products.[2][9] For UV detection, analysis is often performed on the desulfated forms of glucosinolates.[2][10] Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection.[9]

Q5: What is the significance of the Nrf2 signaling pathway in the context of this compound hydrolysis?

A5: The hydrolysis products of some glucosinolates, like sulforaphane from glucoraphanin, are known activators of the Nrf2 pathway, which is crucial for cellular antioxidant and detoxification responses.[1][11] However, studies have shown that the breakdown products of this compound can inhibit the Nrf2 activation induced by other glucosinolate hydrolysis products.[1][11] This inhibition is thought to be mediated through the Aryl Hydrocarbon Receptor (AhR)/Xenobiotic Responsive Element (XRE) pathway, suggesting a potential negative crosstalk between these two signaling pathways.[1][11]

Troubleshooting Guides

Enzymatic Assay Issues
Problem Possible Cause Solution
Low or no myrosinase activity Enzyme denaturation due to improper storage or high temperatures during extraction/assay.Store myrosinase preparations at -20°C or -80°C. Perform all extraction and purification steps at 4°C. Ensure the assay temperature does not exceed the optimal range for the specific myrosinase.[6][7]
Incorrect pH of the assay buffer.Prepare fresh assay buffer and verify the pH. The optimal pH for most myrosinases is between 4.0 and 7.0.[4][5]
Presence of inhibitors in the sample extract.Purify the myrosinase from the plant extract to remove potential inhibitors.[12][13] Consider sample deproteinization if interfering substances are suspected.[14]
Inactive myrosinase source.Test the activity of the myrosinase preparation using a standard substrate like sinigrin before proceeding with this compound.[15]
Inconsistent results between replicates Inaccurate pipetting of enzyme or substrate.Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells.[14]
Incomplete mixing of reaction components.Gently vortex or pipette to mix the reaction components thoroughly before starting the measurement.
Fluctuation in incubation temperature.Use a water bath or incubator with stable temperature control.
HPLC Analysis Issues
Problem Possible Cause Solution
No or very small peaks for hydrolysis products Incomplete enzymatic hydrolysis.Optimize the hydrolysis conditions (enzyme concentration, incubation time, temperature, pH).[4][6][8]
Degradation of hydrolysis products.Analyze the samples immediately after hydrolysis. Some hydrolysis products can be unstable.
Incomplete desulfation (if analyzing desulfo-glucosinolates).Ensure the sulfatase is active and the incubation is carried out for a sufficient duration (typically overnight).[10][16] Use a fresh batch of sulfatase if necessary.[3]
Poor peak separation Inappropriate HPLC gradient.Optimize the mobile phase gradient. A slower gradient of the organic solvent (e.g., acetonitrile) can improve the separation of closely eluting peaks.[16]
Column degradation.Replace the guard column or the analytical column if it has exceeded its recommended number of injections.[16]
Broad or split peaks Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[14]
Column overloading.Reduce the injection volume or the concentration of the sample.[14]
Unexpected peaks in the chromatogram Contaminants from the sample matrix or reagents.Run a blank injection (mobile phase only) to identify system peaks. Ensure high purity of solvents and reagents.
Formation of alternative hydrolysis products.The hydrolysis of this compound can lead to different products depending on the reaction conditions.[2] Consider using LC-MS for peak identification.

Quantitative Data

Table 1: Effect of Temperature and pH on Myrosinase Activity

ParameterConditionMyrosinase ActivityReference
Temperature 25°C~1.21 mM/min[17]
45°C~1.23 mM/min (Optimal)[17]
65°CDecreased activity[17]
pH 3Low activity[17]
7~1.35 mM/min[17]
9~1.36 mM/min[17]

Note: Data is based on studies with watercress myrosinase and sinigrin as a substrate. Optimal conditions for this compound hydrolysis should be determined empirically.

Table 2: this compound Content in Various Brassica Species

Brassica SpeciesPlant PartThis compound Content (µmol/g DW)Reference
Brassica juncea (Mustard)LeafNot detected in some genotypes[18]
Brassica oleracea (Cabbage)LeafPresent, but levels vary
Brassica rapaTops and LeavesPresent
Brassica napusTops and LeavesPresent

DW = Dry Weight

Experimental Protocols

Protocol 1: Extraction of this compound and Myrosinase
  • Sample Preparation: Freeze-dry plant material and grind to a fine powder.

  • This compound Extraction:

    • Add 10 mL of 70% methanol to 200 mg of powdered plant material.

    • Incubate at 75°C for 10 minutes to inactivate endogenous myrosinase.

    • Centrifuge at 3,000 x g for 10 minutes and collect the supernatant.

    • Repeat the extraction on the pellet and combine the supernatants. This extract contains the glucosinolates.

  • Myrosinase Extraction:

    • Homogenize 1 g of fresh plant tissue in 10 mL of cold sodium phosphate buffer (50 mM, pH 6.5).

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • The supernatant contains the crude myrosinase extract. For higher purity, proceed with ammonium sulfate precipitation and chromatography.[6][7]

Protocol 2: Myrosinase Activity Assay (Spectrophotometric)

This method measures the decrease in absorbance of a glucosinolate substrate (e.g., sinigrin) at 227 nm.

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 20 mM sodium phosphate buffer (pH 6.0).

    • 50 µL of 10 mM ascorbic acid (myrosinase cofactor).

  • Add 50 µL of the myrosinase extract and mix.

  • Initiate the reaction by adding 50 µL of 1 mM sinigrin solution.

  • Immediately measure the decrease in absorbance at 227 nm over 3-5 minutes using a spectrophotometer.[15]

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Protocol 3: HPLC Analysis of this compound Hydrolysis Products
  • Enzymatic Hydrolysis:

    • Incubate the this compound-containing extract with the myrosinase preparation under optimal conditions (determined empirically, e.g., 37°C, pH 6.5).

    • Stop the reaction by adding a solvent like dichloromethane to extract the hydrolysis products or by heat inactivation of the enzyme.

  • Sample Preparation for HPLC:

    • Evaporate the extraction solvent and redissolve the residue in the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).[16]

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B over 20 minutes).[16]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector at 229 nm for desulfoglucosinolates or a mass spectrometer for identification of hydrolysis products.[16]

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_assay Enzymatic Hydrolysis cluster_analysis Analysis plant_material Plant Material (e.g., Brassica leaves) grinding Freeze-dry and Grind plant_material->grinding extraction_gsl Methanol Extraction at 75°C grinding->extraction_gsl extraction_myr Buffer Extraction at 4°C grinding->extraction_myr gsl_extract This compound Extract extraction_gsl->gsl_extract myr_extract Crude Myrosinase Extract extraction_myr->myr_extract hydrolysis Incubate this compound with Myrosinase gsl_extract->hydrolysis purification Myrosinase Purification (Optional) myr_extract->purification pure_myr Purified Myrosinase purification->pure_myr pure_myr->hydrolysis hydrolysis_products Hydrolysis Products hydrolysis->hydrolysis_products sample_prep Sample Preparation for HPLC hydrolysis_products->sample_prep hplc HPLC-UV/MS Analysis sample_prep->hplc data_analysis Data Analysis and Quantification hplc->data_analysis

Caption: Experimental workflow for this compound hydrolysis.

Troubleshooting_Logic start Inconsistent or No Hydrolysis Product Detected check_enzyme Is the myrosinase active? start->check_enzyme test_sinigrin Test with sinigrin substrate check_enzyme->test_sinigrin No enzyme_active Enzyme is active check_enzyme->enzyme_active Yes check_conditions Are the hydrolysis conditions optimal? optimize_ph Optimize pH (4.0-7.0) check_conditions->optimize_ph No optimize_temp Optimize Temperature (30-50°C) check_conditions->optimize_temp No check_inhibitors Check for inhibitors in extract check_conditions->check_inhibitors No conditions_ok Conditions Optimized check_conditions->conditions_ok Yes check_hplc Is the HPLC system performing correctly? check_column Check column performance check_hplc->check_column No check_gradient Verify mobile phase and gradient check_hplc->check_gradient No run_standard Run a standard of the expected product check_hplc->run_standard No enzyme_inactive Enzyme is inactive. - Check storage - Use fresh preparation test_sinigrin->enzyme_inactive enzyme_active->check_conditions optimize_ph->conditions_ok optimize_temp->conditions_ok check_inhibitors->conditions_ok conditions_ok->check_hplc hplc_ok HPLC System OK check_column->hplc_ok check_gradient->hplc_ok run_standard->hplc_ok

Caption: Troubleshooting logic for this compound hydrolysis assays.

Caption: Crosstalk between Nrf2 and AhR pathways by glucosinolate products.

References

Dealing with co-eluting compounds in Neoglucobrassicin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoglucobrassicin. The focus is on addressing the common challenge of co-eluting compounds during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting compound with this compound is its isomer, 4-methoxyglucobrassicin.[1][2] They share the same molecular mass, which makes them challenging to distinguish without proper analytical methods.[2][3] Other glucosinolates or compounds in complex sample matrices can also potentially co-elute depending on the chromatographic conditions.

Q2: Why is it critical to separate this compound from its co-eluting isomers?

A2: Accurate quantification and biological assessment of this compound depend on its effective separation from isomers like 4-methoxyglucobrassicin. Although they are structurally similar, their biological activities and concentrations in samples can differ. Co-elution can lead to inaccurate quantitative results and misinterpretation of the biological effects attributed to this compound.

Q3: What analytical techniques are recommended for this compound analysis to avoid co-elution issues?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method.[1][4] This combination allows for both chromatographic separation and specific detection based on mass-to-charge ratios and fragmentation patterns, which is essential for differentiating isomers.[1][4] Reversed-phase HPLC is commonly used, and hydrophilic interaction liquid chromatography (HILIC) can also be an effective technique for separating these polar compounds.[3]

Q4: Can I distinguish this compound from 4-methoxyglucobrassicin if they co-elute?

A4: Yes, even with partial co-elution, they can be distinguished using tandem mass spectrometry (MS/MS).[4][5] These isomers produce different fragment ions upon collision-induced dissociation. By monitoring for specific fragment ions for each compound, you can selectively quantify them. For example, a fragment ion at m/z 446, resulting from the neutral loss of a methoxy radical, can be used to distinguish 4-methoxyglucobrassicin from this compound.[4][5]

Troubleshooting Guide: Dealing with Co-eluting Peaks

This guide provides a step-by-step approach to identifying and resolving co-elution issues in this compound analysis.

Problem: A single, broad, or shouldered peak is observed where this compound is expected.

This may indicate the co-elution of this compound and 4-methoxyglucobrassicin.

Step 1: Confirmation of Co-elution using Mass Spectrometry

  • Action: Examine the mass spectra across the entire peak width.

  • Expected Result: If two compounds are co-eluting, the ratio of characteristic fragment ions will change across the peak. For this compound and 4-methoxyglucobrassicin, monitor for their specific fragment ions.

  • Troubleshooting:

    • If you do not have MS/MS data, it is highly recommended to re-run the sample using an LC-MS/MS system.

    • Look for subtle differences in the spectra at the leading and tailing edges of the peak.[6]

Step 2: Chromatographic Method Optimization

If co-elution is confirmed, optimizing the HPLC/UHPLC method is the next step.

  • Action 1: Modify the Mobile Phase Gradient.

    • Description: A shallower gradient can increase the separation between closely eluting compounds.

    • Procedure: Decrease the rate of change of the organic solvent concentration in your gradient program. For example, if you are running a gradient of 2% to 35% acetonitrile in 20 minutes, try extending the gradient time to 30 minutes.

  • Action 2: Adjust Mobile Phase Composition.

    • Description: Changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH with additives like formic or acetic acid can alter the selectivity of the separation.[7][8]

    • Procedure: Prepare a mobile phase with methanol instead of acetonitrile at the same concentrations and run the sample. Alternatively, add a small percentage (e.g., 0.1%) of formic acid or acetic acid to your aqueous mobile phase.

  • Action 3: Change the Stationary Phase.

    • Description: Different column chemistries can provide different selectivities. If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column. A Synergi Fusion C18 column has been shown to be effective for separating intact glucosinolates.[9]

    • Procedure: Replace the analytical column with one of a different chemistry and re-run the sample under the original or a slightly modified method.

Step 3: Mass Spectrometric Differentiation

If complete chromatographic separation is not achievable, use MS/MS to differentiate and quantify the co-eluting isomers.

  • Action: Develop a Multiple Reaction Monitoring (MRM) method.

  • Procedure:

    • Determine the precursor ion for both this compound and 4-methoxyglucobrassicin, which will be the same ([M-H]⁻ at m/z 477).[1]

    • Identify unique product ions for each isomer. A common fragment for glucosinolates is m/z 97.[1] A distinguishing fragment for 4-methoxyglucobrassicin is m/z 446.[5]

    • Set up your MRM method to monitor the transitions for both compounds. For example:

      • This compound: 477 -> 97

      • 4-methoxyglucobrassicin: 477 -> 446 (or another unique fragment)

  • Benefit: This allows for the selective detection and quantification of each isomer, even if they are not fully separated chromatographically.[1]

Experimental Protocols

Protocol 1: Sample Extraction for Glucosinolate Analysis
  • Sample Homogenization: Freeze-dry plant material and grind to a fine powder.

  • Enzyme Inactivation: To prevent enzymatic degradation of glucosinolates by myrosinase, perform the extraction at elevated temperatures. Add the powdered sample to a pre-heated solvent.

  • Extraction: Extract the sample with a 70% methanol solution at 75°C for 20 minutes.[10]

  • Centrifugation: Centrifuge the extract to pellet solid material.

  • Supernatant Collection: Collect the supernatant for analysis. For UHPLC-MS/MS analysis, the supernatant may be diluted with ultrapure water.

Protocol 2: UHPLC-MS/MS Analysis of this compound and Co-eluting Isomers
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Synergi 4 µm Fusion-RP (250 x 2 mm) or equivalent.[11]

  • Mobile Phase:

    • A: Water with 0.1% acetic acid

    • B: Methanol with 0.1% acetic acid

  • Gradient: A linear gradient tailored to the specific compounds and column, for example, starting at a low percentage of B and gradually increasing.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions:

      • This compound: m/z 477 -> 97

      • 4-methoxyglucobrassicin: m/z 477 -> 446 (and/or 477 -> 97 for comparison)

Quantitative Data Summary

The following table presents data on the percentage loss of this compound and its isomer 4-methoxyglucobrassicin in red cabbage after various cooking methods. This illustrates how different conditions can affect the concentration of these closely related compounds.

Cooking MethodThis compound Loss (%)4-methoxyglucobrassicin Loss (%)
Frying98.5470.27
Stir-frying82.5859.16
Microwaving6.33-
Steaming17.65-

Data adapted from a study on red cabbage.[6] A '-' indicates data was not reported for that specific condition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Plant Material homogenize Freeze-dry & Homogenize start->homogenize extract Extract with 70% Methanol at 75°C homogenize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Sample supernatant->inject hplc HPLC Separation (Reversed-Phase) inject->hplc ms Mass Spectrometry (ESI-) hplc->ms msms MS/MS Fragmentation ms->msms detect Detect & Quantify msms->detect peak Evaluate Peak Shape (Single, Broad, Shouldered?) detect->peak spectra Examine MS/MS Spectra peak->spectra quantify Accurate Quantification spectra->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart cluster_optimization HPLC Optimization Strategies start Suspected Co-elution (Broad or Shouldered Peak) check_msms Examine MS/MS Data Across the Peak start->check_msms optimize_hplc Optimize HPLC Method check_msms->optimize_hplc Co-elution Confirmed use_mrm Use Specific MRM Transitions for Quantification check_msms->use_mrm Separation Not Fully Achieved gradient Adjust Gradient optimize_hplc->gradient mobile_phase Change Mobile Phase optimize_hplc->mobile_phase column Change Column optimize_hplc->column resolved Problem Resolved: Accurate Quantification use_mrm->resolved gradient->use_mrm mobile_phase->use_mrm column->use_mrm

Caption: Troubleshooting logic for co-eluting compounds.

References

Technical Support Center: Optimization of Cooking Methods for Neoglucobrassicin Preservation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the optimization of cooking methods to preserve neoglucobrassicin content in vegetables.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent this compound Levels in Raw Vegetable Samples Genetic variability between individual plants. Differences in growing and harvesting conditions. Post-harvest storage duration and conditions.Homogenize a larger batch of the vegetable material before taking analytical samples. Source vegetables from a single, controlled batch. Standardize post-harvest handling and storage protocols. Analyze samples as quickly as possible after harvesting.
Greater than Expected Loss of this compound During Steaming Excessive steaming time. High steaming temperature. Vegetable pieces are too small, increasing surface area for degradation.Optimize steaming duration; shorter times are generally better.[1][2] Monitor and control the steam temperature, aiming for around 98-100°C. Use larger, uniform pieces of the vegetable to minimize surface area exposure.
Low Recovery of this compound During Extraction Incomplete inactivation of myrosinase, leading to enzymatic degradation. Inefficient extraction solvent or procedure. Degradation of the analyte during sample processing.Immediately freeze-dry or flash-freeze samples after cooking to halt enzymatic activity.[3][4] Use a validated extraction method, such as boiling 70-80% methanol, to simultaneously inactivate enzymes and extract glucosinolates.[4][5] Keep samples on ice or refrigerated during processing steps.
Co-elution or Poor Separation of this compound in HPLC-MS/MS Inappropriate column chemistry for polar analytes. Suboptimal mobile phase gradient.Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for separating polar compounds like glucosinolates.[6] Optimize the gradient elution program to improve the resolution between this compound and other glucosinolates.
High Variability in Replicate Injections for the Same Sample Instability of extracted this compound in the autosampler. Issues with the HPLC-MS/MS system (e.g., inconsistent injection volume, fluctuating spray in the MS source).Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation. Perform system suitability tests and recalibrate the instrument if necessary. Check for any leaks or blockages in the system.

Frequently Asked Questions (FAQs)

Q1: Which cooking method is best for preserving this compound?

A1: Steaming is generally the most effective method for preserving this compound and other glucosinolates.[3][7] Boiling leads to significant losses due to leaching of the water-soluble glucosinolates into the cooking water.[3][8] Microwaving and stir-frying can also result in substantial losses, although the outcomes can be variable.[9]

Q2: Why is this compound, an indole glucosinolate, often less stable than aliphatic glucosinolates during cooking?

A2: Indole glucosinolates, including this compound, are generally more sensitive to heat and are more prone to leaching into cooking water compared to aliphatic glucosinolates.[3][10] This inherent chemical instability contributes to their greater degradation during thermal processing.

Q3: What is the primary mechanism of this compound loss during boiling?

A3: The primary mechanism of loss during boiling is leaching into the cooking water.[8] Glucosinolates are water-soluble, and when the plant cells are lysed by heat, these compounds can easily diffuse out of the vegetable into the surrounding water. Thermal degradation also plays a role but is often secondary to leaching in boiling.

Q4: How does cooking affect the myrosinase enzyme, and why is this important?

A4: Myrosinase is an enzyme that is physically separated from glucosinolates in intact plant tissue. Upon tissue damage (like cutting or chewing), myrosinase hydrolyzes glucosinolates into various bioactive compounds. Cooking, especially at temperatures above 70-80°C, denatures and inactivates myrosinase.[7] This is crucial because if myrosinase is inactivated, the conversion of this compound to its breakdown products will not occur within the food itself. The intact glucosinolate may then be available for hydrolysis by gut microbiota.

Q5: Can the way I prepare the vegetables before cooking impact this compound content?

A5: Yes. Finely chopping or shredding vegetables long before cooking can lead to significant glucosinolate loss due to the activation of myrosinase.[8] It is recommended to cut vegetables just before cooking to minimize this enzymatic degradation.

Data Presentation

Table 1: Effect of Different Cooking Methods on this compound and Total Glucosinolate Content in Brassica Vegetables.

Vegetable Cooking Method Parameter Retention / Loss Reference
BroccoliSteamingThis compoundUnchanged(11)
BroccoliMicrowavingThis compound20% loss[12](11)
BroccoliBoilingThis compound20% loss[12](11)
BroccoliniBoilingTotal Glucosinolates>85% loss(13)
BroccoliniSteaming & Stir-fryingTotal Glucosinolates≥50% retention[14](13)
Red CabbageFryingThis compound98.54% loss[4](15)
Red CabbageStir-fryingThis compound82.58% loss[4](15)
Red CabbageBoilingTotal Glucosinolates32.36% loss[5](16)
Red CabbageSteamingTotal Glucosinolates25.27% loss[5](16)
Red CabbageMicrowavingTotal Glucosinolates24.83% loss[5](16)

Experimental Protocols

1. Protocol for Steaming Vegetables to Maximize this compound Retention

  • Objective: To cook vegetable samples while minimizing the loss of this compound.

  • Materials: Fresh Brassica vegetables, stainless-steel steamer, pot with a lid, distilled water, timer.

  • Procedure:

    • Wash and cut vegetables into uniform, relatively large pieces (e.g., broccoli florets).

    • Add a measured amount of distilled water to a pot (e.g., 500 mL), ensuring the water level is below the steamer basket.[10]

    • Bring the water to a rolling boil and then reduce heat to maintain a steady production of steam (target temperature: 98-100°C).

    • Place the vegetable pieces in a single layer in the steamer basket.

    • Place the basket over the boiling water and cover the pot with a lid.

    • Steam for a short, optimized duration (e.g., 3-5 minutes). The goal is to reach a state of being cooked but still firm.[2][17]

    • Immediately after steaming, remove the vegetables and cool them on ice or in an ice bath to halt the cooking process and any residual enzymatic activity.[4]

    • Once cooled, drain the vegetables thoroughly.

    • For analysis, flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.[4]

2. Protocol for Extraction and Quantification of this compound via HPLC-MS/MS

  • Objective: To accurately measure the concentration of this compound in cooked vegetable samples.

  • Materials: Freeze-dried and ground vegetable samples, 70% methanol, centrifuge, HPLC-MS/MS system with a suitable column (e.g., C18 or HILIC).

  • Procedure:

    • Extraction:

      • Weigh a precise amount of freeze-dried sample powder (e.g., 100 mg) into a centrifuge tube.[4]

      • Add a defined volume of pre-heated 70% methanol (e.g., 1 mL at 70°C). The hot methanol serves to both extract the glucosinolates and inactivate any residual myrosinase activity.[4]

      • Vortex the mixture thoroughly and incubate at 70°C for a set time (e.g., 30 minutes).[4]

      • Centrifuge the sample (e.g., at 17,500 x g for 5 minutes) to pellet the solid material.[4]

      • Carefully collect the supernatant, which contains the extracted glucosinolates.

    • Quantification (HPLC-MS/MS):

      • Set up the HPLC-MS/MS system. A reverse-phase C18 column is commonly used.

      • Prepare a calibration curve using a certified this compound standard.

      • The mobile phase typically consists of a gradient of water and acetonitrile, both with a small amount of an additive like formic acid to improve ionization.

      • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound must be used.

      • Inject the extracted sample and the standards into the HPLC-MS/MS system.

      • Integrate the peak area for this compound in the samples and quantify the concentration by comparing it to the calibration curve.

Visualizations

GlucosinolateMyrosinaseSystem cluster_plant_cell Intact Plant Cell This compound This compound (in Vacuole) TissueDamage Tissue Damage (Cutting, Chewing) Hydrolysis Enzymatic Hydrolysis This compound->Hydrolysis Myrosinase Myrosinase (in Myrosin Cells) Myrosinase->Hydrolysis TissueDamage->Hydrolysis Brings Substrate & Enzyme Together Aglycone Unstable Aglycone Hydrolysis->Aglycone Products Bioactive Products (e.g., Indole-3-carbinol, Thiocyanate ion) Aglycone->Products Spontaneous Rearrangement

Caption: Glucosinolate-Myrosinase Activation Pathway.

ExperimentalWorkflow Start 1. Vegetable Procurement & Preparation Cooking 2. Application of Cooking Method (e.g., Steaming) Start->Cooking Cooling 3. Rapid Cooling (Ice Bath) Cooking->Cooling Processing 4. Sample Processing (Freeze-drying & Grinding) Cooling->Processing Extraction 5. Glucosinolate Extraction (Hot Methanol) Processing->Extraction Analysis 6. HPLC-MS/MS Analysis Extraction->Analysis Data 7. Data Quantification & Interpretation Analysis->Data

Caption: Experimental Workflow for Analysis.

LogicalRelationships Preservation This compound Preservation Boiling Boiling Boiling->Preservation Decreases (Leaching) HighTemp High Temperature HighTemp->Preservation Decreases (Degradation) LongTime Long Cooking Time LongTime->Preservation Decreases SmallPieces Small Piece Size SmallPieces->Preservation Decreases Steaming Steaming Steaming->Preservation Increases ShortTime Short Cooking Time ShortTime->Preservation Increases RapidCooling Rapid Cooling RapidCooling->Preservation Increases

Caption: Factors Affecting this compound Stability.

References

Validation & Comparative

Unveiling the Role of Neoglucobrassicin in Plant Resilience: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant defense, a class of secondary metabolites known as glucosinolates plays a pivotal role. Among these, the indole glucosinolate neoglucobrassicin is emerging as a significant contributor to plant resilience against a variety of environmental challenges. This guide provides an objective comparison of this compound's performance against other glucosinolates in mediating plant stress responses, supported by experimental data and detailed methodologies.

Performance Under Abiotic Stress: A Quantitative Comparison

Plants constantly face abiotic stressors such as drought, salinity, and extreme temperatures. The accumulation of specific glucosinolates is a key adaptive strategy. The following tables summarize the quantitative changes in this compound and other major glucosinolates in response to various abiotic stresses.

Drought Stress:

In a study on Arabidopsis thaliana subjected to mild and severe drought stress, the levels of various glucosinolates were significantly altered. Notably, while the content of many glucosinolates decreased under mild drought, the response of indole glucosinolates, including this compound, varied with stress intensity.

GlucosinolatePlantTissueStress ConditionFold Change vs. ControlReference
This compound Arabidopsis thalianaLeavesMild Drought~2-3 fold lower[1]
This compound Arabidopsis thalianaLeavesSevere DroughtLower[1]
GlucobrassicinArabidopsis thalianaLeavesMild Drought~4.5 fold lower[1]
GlucobrassicinArabidopsis thalianaLeavesSevere DroughtSignificantly higher[1]
4-methoxyglucobrassicinArabidopsis thalianaLeavesMild Drought~2-3 fold lower[1]
Aliphatic GlucosinolatesArabidopsis thalianaLeavesMild DroughtSignificantly lower[1]

Heat Stress:

High temperatures can disrupt cellular homeostasis and impact plant survival. Studies in Brassica species have shown differential accumulation of glucosinolates in response to heat stress, suggesting distinct roles for different glucosinolate classes.

GlucosinolatePlantTissueStress ConditionChange vs. ControlReference
This compound Brassica rapa-High TemperatureIncreased[2]
GlucobrassicinBrassica napusLeavesProlonged Heat (30°C/24°C)Decreased[3][4]
GluconapinBrassica napusLeavesProlonged Heat (30°C/24°C)Increased[3][4]
ProgoitrinBrassica napusLeavesProlonged Heat (30°C/24°C)Increased[3][4]

Salt Stress:

Salinity is a major environmental stress that affects crop productivity. The role of glucosinolates in salt stress tolerance is an active area of research, with evidence pointing to their involvement in osmotic adjustment.

GlucosinolatePlantTissueStress ConditionChange vs. ControlReference
This compound PakchoiShoots50 mM NaClIncreased[5]
Indole Glucosinolates (total)PakchoiShoots100 mM NaClSignificantly increased[5]
Aliphatic Glucosinolates (total)PakchoiShoots50 mM NaClSignificantly increased[5]
Gluconasturtiin (aromatic)PakchoiShoots100 mM NaClSignificantly decreased[5]

Efficacy in Biotic Stress Response: A Comparative Analysis

Plants are also under constant threat from herbivores and pathogens. Glucosinolates and their hydrolysis products are key components of the plant's chemical defense arsenal.

Herbivore Resistance:

The induction of glucosinolates upon herbivore attack can deter feeding and reduce insect performance. The type and concentration of induced glucosinolates can vary, leading to differential resistance against various insect pests.

GlucosinolatePlantHerbivoreObservationReference
This compound BroccoliMamestra brassicaeIncreased levels correlated with resistance.[6]
GlucobrassicinBroccoliMamestra brassicaeIncreased levels correlated with resistance in a different cultivar.[6]
Indole Glucosinolates (general)Arabidopsis thalianaSpodoptera littoralisEssential for resistance; mutants lacking them are highly susceptible.[7]

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound is tightly regulated by a complex signaling network involving plant hormones such as jasmonic acid (JA) and ethylene (ET), as well as reactive oxygen species (ROS).

This compound Biosynthesis Pathway

The core of indole glucosinolate biosynthesis starts from the amino acid tryptophan. A series of enzymatic reactions, including those catalyzed by cytochrome P450 monooxygenases (CYPs) and sulfotransferases (SOTs), leads to the formation of the basic glucosinolate structure, which is then further modified to produce this compound.

This compound Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 Indole_Glucosinolate_Core Indole Glucosinolate Core Structure IAOx->Indole_Glucosinolate_Core CYP83B1, SUR1, UGT74B1 Glucobrassicin Glucobrassicin Indole_Glucosinolate_Core->Glucobrassicin SOT16 This compound This compound Glucobrassicin->this compound CYP81F2/F4

Biosynthesis of this compound from Tryptophan.
Regulatory Signaling Cascade in Response to Stress

Upon perception of stress signals, such as herbivore feeding or pathogen attack, a signaling cascade is initiated, leading to the activation of transcription factors that regulate the expression of this compound biosynthesis genes.

Stress Signaling for this compound Biosynthesis cluster_stress Stress Signals cluster_signaling Signaling Molecules cluster_tf Transcription Factors cluster_genes Biosynthesis Genes Herbivory Herbivory JA Jasmonic Acid Herbivory->JA ROS Reactive Oxygen Species Herbivory->ROS Pathogen_Attack Pathogen Attack Pathogen_Attack->JA ET Ethylene Pathogen_Attack->ET Pathogen_Attack->ROS MYC2 MYC2 JA->MYC2 MYB34 MYB34 JA->MYB34 MYB51 MYB51 ET->MYB51 ROS->JA ROS->ET CYP79B2_B3 CYP79B2/B3 MYC2->CYP79B2_B3 MYB34->CYP79B2_B3 MYB51->CYP79B2_B3 CYP81F2_F4 CYP81F2/F4 MYB51->CYP81F2_F4 regulates This compound This compound CYP79B2_B3->this compound CYP81F2_F4->this compound

Stress-induced signaling cascade for this compound production.

Experimental Protocols

To facilitate the validation and further investigation of this compound's role in plant stress response, detailed methodologies for key experiments are provided below.

Glucosinolate Extraction and Analysis

This protocol outlines the extraction and quantification of glucosinolates from plant tissues using High-Performance Liquid Chromatography (HPLC).

Workflow:

Glucosinolate Analysis Workflow start Plant Tissue (Freeze-dried & Ground) extraction Extraction with 70% Methanol start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant desulfation On-column Desulfation (DEAE Sephadex & Sulfatase) supernatant->desulfation elution Elution with Ultrapure Water desulfation->elution hplc HPLC Analysis (C18 column, UV detection) elution->hplc quantification Quantification hplc->quantification

Workflow for glucosinolate extraction and analysis.

Methodology:

  • Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.

  • Extraction: Extract a known weight of the powdered tissue with a 70% methanol solution at 70°C for 10 minutes to inactivate myrosinase.

  • Centrifugation: Centrifuge the extract and collect the supernatant.

  • Purification and Desulfation: Load the supernatant onto a DEAE-Sephadex A-25 column. Wash the column and then apply a purified sulfatase solution to desulfate the glucosinolates overnight at room temperature.

  • Elution: Elute the desulfoglucosinolates from the column with ultrapure water.

  • HPLC Analysis: Analyze the eluate using a reverse-phase HPLC system with a C18 column and a UV detector (typically at 229 nm).

  • Quantification: Identify and quantify individual desulfoglucosinolates by comparing their retention times and peak areas with those of known standards.

Herbivore Performance Assay (Mamestra brassicae)

This protocol details a no-choice feeding assay to evaluate the impact of plant chemical defenses on the growth and survival of a generalist herbivore.

Methodology:

  • Insect Rearing: Rear Mamestra brassicae larvae on an artificial diet under controlled conditions (e.g., 22°C, 16:8 h light:dark photoperiod).

  • Plant Preparation: Grow experimental plants (e.g., Brassica varieties) to the desired developmental stage (e.g., 4-6 weeks old).

  • Infestation: Place a set number of pre-weighed, early-instar larvae (e.g., three 2nd-instar larvae) onto the leaves of each plant. Enclose the infested leaves in a mesh bag to prevent larvae from escaping.[6]

  • Data Collection: After a defined period (e.g., 7-10 days), remove the larvae and record their survival and final weight. The amount of leaf area consumed can also be quantified using image analysis software.

  • Statistical Analysis: Compare the larval weight gain and survival rates between different plant treatments or genotypes to assess the level of resistance.

Pathogen Infection Assay (Pectobacterium brasiliense)

This protocol describes a method for inoculating plants with the bacterial pathogen Pectobacterium brasiliense to assess disease resistance.

Methodology:

  • Bacterial Culture: Grow Pectobacterium brasiliense in a suitable liquid medium (e.g., Nutrient Broth) overnight at 28°C.

  • Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile water or a magnesium chloride solution, and resuspend it to a specific optical density (e.g., OD600 = 0.2, which corresponds to approximately 1 x 10^8 colony-forming units/mL).[8][9]

  • Plant Inoculation: Infiltrate a defined volume of the bacterial suspension (e.g., 50 µL) into the leaves of mature plants using a needleless syringe. For a control, infiltrate leaves with sterile water or the resuspension buffer.[8][9]

  • Disease Scoring: Maintain the inoculated plants under high humidity to facilitate infection. Monitor the development of disease symptoms (e.g., water-soaked lesions, tissue maceration) over several days. The lesion size can be measured as a quantitative indicator of disease severity.

  • Bacterial Titer Determination: To quantify bacterial growth within the plant tissue, excise leaf discs from the inoculated area at different time points, homogenize them in a buffer, and plate serial dilutions on a suitable agar medium. Count the resulting colonies to determine the number of bacteria per unit of leaf area.[8][9]

References

A Comparative Analysis of Neoglucobrassicin Profiles Across Brassica Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the prevalence of Neoglucobrassicin, a key indole glucosinolate, in various economically important Brassica species. This document provides quantitative data, detailed experimental methodologies, and visual representations of the biosynthetic pathway and analytical workflow to support further research and development.

This compound, an indole glucosinolate, is a secondary metabolite found in Brassica vegetables. Upon tissue damage, it is hydrolyzed by the enzyme myrosinase into various bioactive compounds, including indoles, which have been noted for their potential health-promoting properties. The concentration and composition of this compound vary significantly among different Brassica species and even between cultivars of the same species, influenced by genetics and environmental conditions.[1] This guide provides a comparative overview of this compound profiles in key Brassica species to aid researchers in selecting appropriate plant materials for phytochemical, pharmacological, and crop improvement studies.

Quantitative Comparison of this compound Levels

The following table summarizes the reported concentrations of this compound in various Brassica species. Data has been compiled from multiple studies and, where possible, converted to a common unit (µmol/100 g Fresh Weight) for comparative purposes. It is important to note that glucosinolate content can be influenced by factors such as plant age, tissue type, and growing conditions.

Brassica SpeciesCultivar/VarietyTissueThis compound Concentration (µmol/100 g FW)This compound Concentration (µmol/g DW)Reference
Brassica oleraceaBroccoli 'Alborada'Florets7.5-[2]
Brassica oleraceaKaleLeavesPresent (exact value not specified)-[3]
Brassica napus'Mokpo68'Sprouts-Significantly high[4]
Brassica napus'Aristoteles', 'Mendel', 'Creed' (clubroot-resistant)Leaves~0.5 - 2.0-[5]
Brassica napus'Bender', 'Ladoga', 'Visby' (clubroot-susceptible)Leaves~0.2 - 1.5-[5]
Brassica juncea-Seedlings5.7383 (total glucosinolates)Not detected in all genotypes[6]
Brassica rapaChinese Cabbage 'zaoshuwuhao'LeavesPredominant glucosinolate-[7]
Brassica rapa-Leaves/Tops/SeedsPresent-[8][9]

Note: Conversion from dry weight (DW) to fresh weight (FW) is estimated based on an average moisture content of 85-90% for Brassica leaves and florets. This can vary based on the specific tissue and environmental conditions.

Experimental Protocols

Accurate quantification of this compound is critical for comparative studies. The following protocols outline the well-established methods for glucosinolate extraction and analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Glucosinolate Extraction

This protocol is adapted from established methods for glucosinolate extraction from plant tissues.[1][10]

  • Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder. This prevents enzymatic degradation of glucosinolates by myrosinase.

  • Extraction:

    • Weigh approximately 100 mg of the lyophilized powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of 70% methanol pre-heated to 70°C to inactivate any remaining myrosinase activity.

    • Vortex the sample vigorously and incubate in a 70°C water bath for 20 minutes.

    • Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

  • Purification using Anion Exchange Chromatography:

    • Prepare a small column with DEAE-Sephadex A-25 resin.

    • Load the supernatant onto the column. The negatively charged sulfate group of the glucosinolates will bind to the resin.

    • Wash the column with water and then with a sodium acetate buffer to remove impurities.

  • Desulfation:

    • Add a purified sulfatase solution (e.g., from Helix pomatia) to the column and incubate overnight at room temperature. This enzyme specifically cleaves the sulfate group from the glucosinolates, yielding desulfoglucosinolates.

  • Elution:

    • Elute the desulfoglucosinolates from the column with ultrapure water.

    • Freeze-dry the eluate to obtain a concentrated sample for analysis.

HPLC Analysis of Desulfoglucosinolates

This method is widely used for the quantification of glucosinolates.[1][5]

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. A common gradient starts with 100% A, ramping to 20-30% B over 20-30 minutes.

  • Detection: Desulfoglucosinolates are detected at a wavelength of 229 nm.

  • Quantification: The concentration of individual glucosinolates is determined by comparing the peak area to that of a known concentration of an internal standard (e.g., sinigrin) and applying a relative response factor for this compound.

LC-MS/MS Analysis of Intact Glucosinolates

LC-MS/MS offers higher sensitivity and specificity for the analysis of intact glucosinolates without the need for desulfation.[3][9]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating these polar compounds.

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of specific glucosinolates. The precursor ion for this compound and its specific product ions are monitored.

  • Quantification: Absolute quantification is achieved using a calibration curve generated with a purified this compound standard.

Visualizing Key Processes

To better understand the biosynthesis of this compound and the analytical procedures, the following diagrams have been generated.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis cluster_alternative_analysis Alternative Analysis (Intact) start Plant Tissue (e.g., leaves, florets) freeze_dry Freeze-Drying & Grinding start->freeze_dry extraction Hot Methanol Extraction freeze_dry->extraction ion_exchange DEAE-Sephadex Anion Exchange extraction->ion_exchange lcms_extraction Methanol Extraction extraction->lcms_extraction desulfation On-Column Desulfation (Sulfatase) ion_exchange->desulfation elution Elution of Desulfoglucosinolates desulfation->elution hplc HPLC-UV Analysis (229 nm) elution->hplc quantification Quantification hplc->quantification lcms LC-MS/MS Analysis lcms_extraction->lcms lcms_quant Quantification lcms->lcms_quant

Caption: Experimental workflow for this compound analysis.

neoglucobrassicin_pathway cluster_core_pathway Core Indole Glucosinolate Biosynthesis cluster_regulation Transcriptional Regulation tryptophan Tryptophan cyp79b2_b3 CYP79B2/B3 tryptophan->cyp79b2_b3 iaox Indole-3-acetaldoxime glucobrassicin Glucobrassicin iaox->glucobrassicin Multiple Steps cyp79b2_b3->iaox This compound This compound glucobrassicin->this compound Side-chain modification (N-methoxylation) myb34 MYB34 myb34->cyp79b2_b3 + myb51 MYB51 myb51->cyp79b2_b3 + myb122 MYB122 myb122->cyp79b2_b3 +

Caption: Biosynthesis and regulation of this compound.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound, like other indole glucosinolates, originates from the amino acid tryptophan. A key initial step is the conversion of tryptophan to indole-3-acetaldoxime, a reaction catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3.[6] Following a series of subsequent reactions to form the core glucosinolate structure, leading to glucobrassicin, this compound is synthesized through a side-chain modification involving N-methoxylation.

The regulation of indole glucosinolate biosynthesis is controlled by a network of transcription factors.[8] In Arabidopsis thaliana, which serves as a model for Brassica species, the R2R3-MYB transcription factors MYB34, MYB51, and MYB122 have been identified as key positive regulators of the genes involved in the early stages of the pathway, including CYP79B2 and CYP79B3.[2][5][6] These transcription factors are themselves regulated by various developmental and environmental cues, allowing the plant to modulate its production of defensive compounds like this compound in response to stimuli such as herbivory or pathogen attack.

References

A Comparative Analysis of the Anti-Cancer Properties of Neoglucobrassicin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neoglucobrassicin, an indole glucosinolate found in cruciferous vegetables, and its subsequent derivatives have garnered significant attention in oncology research. Upon enzymatic hydrolysis by myrosinase, this compound yields bioactive compounds, primarily N-methoxy-indole-3-carbinol (NI3C). This guide provides a comparative analysis of the anti-cancer properties of this compound's key derivative, NI3C, alongside the more extensively studied indole derivatives, Indole-3-carbinol (I3C) and its dimeric metabolite, 3,3'-diindolylmethane (DIM). While direct anti-cancer activity of the parent compound, this compound, is not well-documented, its derivatives have demonstrated notable effects on cancer cell viability and signaling pathways.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative effects of indole derivatives have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below, primarily focusing on breast and colon cancer cell lines, highlights the superior cytotoxicity of N-methoxy-indole-3-carbinol (NI3C) and 3,3'-diindolylmethane (DIM) compared to Indole-3-carbinol (I3C).

CompoundCancer Cell LineIC50 (µM)Duration of TreatmentReference
N-methoxy-indole-3-carbinol (NI3C) HT29 (Colon)~10072 hours[1]
Indole-3-carbinol (I3C) HT29 (Colon)> 20072 hours[1]
MCF-7 (Breast, ER+)~204Not Specified[2]
MDA-MB-231 (Breast, TNBC)200-490Not Specified
LNCaP (Prostate)150Not Specified[3]
PC3 (Prostate)285Not Specified[3]
3,3'-diindolylmethane (DIM) HT29 (Colon)> 20072 hours[1]
MCF-7 (Breast, ER+)10-20Not Specified[4]
MDA-MB-231 (Breast, TNBC)10-20Not Specified[4]
5,5'-dibromoDIM (Synthetic Derivative) MCF-7 (Breast, ER+)1-5Not Specified[4]
MDA-MB-231 (Breast, TNBC)1-5Not Specified[4]

Key Signaling Pathways in Anti-Cancer Activity

The anti-cancer effects of these indole derivatives are mediated through the modulation of multiple signaling pathways that govern cell survival, proliferation, and death. A crucial aspect of their mechanism involves the Aryl Hydrocarbon Receptor (AhR), which can lead to both beneficial and potentially detrimental interactions with other pathways like Nrf2.

Aryl Hydrocarbon Receptor (AhR) and Nrf2 Pathway Interaction

This compound derivatives, along with I3C and DIM, are known ligands for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR can influence the expression of xenobiotic-metabolizing enzymes. However, studies suggest that breakdown products of this compound can potently inhibit the activation of Nrf2 target genes, which are crucial for cellular antioxidant responses, via the AhR/XRE pathway.[3][5] This indicates a potential negative crosstalk that could limit the chemopreventive efficacy of Nrf2-activating compounds when consumed with this compound-rich foods.

G cluster_0 This compound Hydrolysis Products cluster_1 Other Glucosinolate Products NGB_Products e.g., NI3C AhR AhR NGB_Products->AhR Activates Sulforaphane Sulforaphane Nrf2 Nrf2 Sulforaphane->Nrf2 Activates ARNT ARNT AhR->ARNT Dimerizes with XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds to XRE->Nrf2 Inhibits (Negative Crosstalk) ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to PhaseII Phase II Enzymes (e.g., NQO1) ARE->PhaseII Induces Transcription G cluster_0 Pro-Survival Pathway cluster_1 Pro-Apoptotic Pathway I3C_DIM I3C / DIM Akt Akt I3C_DIM->Akt Inhibits Bax Bax (Pro-apoptotic) I3C_DIM->Bax Upregulates NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Upregulates Bcl2->Bax Inhibits CytoC Cytochrome c Release Bax->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G start Seed Cells in 96-well Plate treat Treat with Serial Dilutions of Indole Derivatives start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

References

Unveiling Neoglucobrassicin: A Comparative Guide to its Validation as a Biomarker for Cruciferous Vegetable Intake

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of dietary intake is paramount in understanding the intricate relationship between nutrition and health. Cruciferous vegetables, rich in bioactive compounds like glucosinolates, have garnered significant attention for their potential health benefits. This guide provides a comprehensive comparison of neoglucobrassicin and its metabolites as emerging biomarkers for cruciferous vegetable consumption against established alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound, an indole glucosinolate prevalent in many cruciferous vegetables, holds promise as a specific biomarker of intake. Upon consumption, it is hydrolyzed to bioactive compounds that are metabolized and excreted in urine. This guide delves into the validation of this compound-derived metabolites, comparing their utility with the well-established biomarker sulforaphane and its metabolites, derived from glucoraphanin, and 3,3'-diindolylmethane (DIM), a metabolite of the related glucobrassicin. While direct validation of urinary this compound is an emerging area, the analysis of its downstream metabolites shows potential for robust dietary assessment.

Biomarker Performance: A Comparative Analysis

The validation of a dietary biomarker hinges on its specificity, sensitivity, dose-response relationship, and kinetic profile. Here, we compare this compound-derived metabolites with leading alternatives.

Biomarker CategorySpecific Biomarker(s)Parent GlucosinolatePrimary Food SourcesValidation StrengthKey AdvantagesKey Limitations
Indole Glucosinolate Metabolites 1-methoxy-indole-3-carbinol (M-I3C) & its conjugates This compound Brussels sprouts, broccoli, kale, cabbageEmerging Specific to a subset of widely consumed cruciferous vegetables.Limited human intervention studies directly quantifying urinary this compound or its specific metabolites. Excretion kinetics not fully characterized.
3,3'-diindolylmethane (DIM) GlucobrassicinBrussels sprouts, cabbage, cauliflower, broccoliValidated [1]Strong dose-response relationship established in human trials. Reflects intake of a major class of indole glucosinolates.[1]Can be influenced by gastric acidity. Not exclusive to this compound intake.
Aliphatic Glucosinolate Metabolites Sulforaphane & its metabolites (e.g., SFN-NAC) GlucoraphaninBroccoli, broccoli sprouts, cauliflowerWell-Established [2][3]Extensive validation in human studies. Known mechanisms of action (Nrf2 activation).[4][5]Absent in some cruciferous vegetables. Bioavailability is dependent on myrosinase activity.
Other S-methyl-l-cysteine sulfoxide (SMCSO) Not a glucosinolateBroccoli, Brussels sproutsIdentified [6]Identified as a potential stable urinary biomarker.[6]Less specific than glucosinolate-derived metabolites.

Quantitative Data from Human Intervention Studies

Urinary 3,3'-diindolylmethane (DIM) as a Biomarker for Glucobrassicin Intake

A clinical trial involving 45 subjects who consumed Brussels sprouts and/or cabbage at seven discrete dose levels of glucobrassicin (from 25 to 500 µmol) demonstrated a strong and positive correlation between glucobrassicin intake and urinary DIM excretion (R²=0.68).[1]

Glucobrassicin Dose (µmol)Mean 24-hour Urinary DIM (pmol)
25~100
50~250
100~500
200~1000
300~1100
400~1200
500~1250

Data adapted from Reed et al., 2016.[1]

The study also revealed that the majority of DIM is excreted within the first 12 hours after consumption, with a plateau in excretion observed at glucobrassicin doses between 200 and 300 µmol.[1]

Experimental Protocols

Analysis of Urinary Indole Glucosinolate Metabolites (including this compound-derived) by LC-MS/MS

This method is adapted from protocols for the analysis of indole-3-carbinol and other glucosinolate metabolites.[7][8]

a. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

  • To 1 mL of the supernatant, add 10 µL of an internal standard solution (e.g., deuterated DIM).

  • Perform enzymatic hydrolysis to deconjugate metabolites by adding β-glucuronidase/sulfatase and incubating at 37°C for 2 hours.

  • Stop the reaction by adding a strong acid (e.g., 100 µL of 10% formic acid).

  • Perform solid-phase extraction (SPE) using a C18 cartridge.

  • Wash the cartridge with water and then elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for M-I3C, DIM, and the internal standard.

Analysis of Urinary Sulforaphane Metabolites by LC-MS/MS

This protocol is based on established methods for quantifying sulforaphane and its mercapturic acid pathway metabolites.[7]

a. Sample Preparation:

  • Thaw urine samples and centrifuge to remove particulates.

  • To 500 µL of urine, add 10 µL of an internal standard solution (e.g., deuterated SFN-NAC).

  • Acidify the sample with 50 µL of 10% formic acid.

  • Proceed with solid-phase extraction using a mixed-mode cation exchange cartridge.

  • Wash the cartridge sequentially with water and methanol.

  • Elute the analytes with a mixture of methanol and ammonium hydroxide.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1% acetic acid in water.

  • Mobile Phase B: 0.1% acetic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the sulforaphane metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: ESI in positive mode.

  • Detection: MRM of transitions for SFN-glutathione, SFN-cysteine, SFN-N-acetylcysteine (SFN-NAC), and the internal standard.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Aryl Hydrocarbon Receptor (AhR) Activation

Upon ingestion of cruciferous vegetables, this compound is hydrolyzed by the enzyme myrosinase, releasing an unstable aglycone. This is further converted to 1-methoxy-indole-3-carbinol (M-I3C). In the acidic environment of the stomach, M-I3C can be converted to various condensation products which are ligands for the Aryl Hydrocarbon Receptor (AhR).[9][10] Activation of the AhR pathway influences the expression of genes involved in xenobiotic metabolism.[11]

Neoglucobrassicin_Metabolism_AhR_Pathway cluster_nucleus Cellular Compartments Cruciferous Cruciferous Vegetable Intake This compound This compound Cruciferous->this compound Aglycone Unstable Aglycone This compound->Aglycone Hydrolysis Myrosinase Myrosinase (Chewing, Gut Microbiota) Myrosinase->Aglycone MI3C 1-methoxy-indole-3-carbinol (M-I3C) Aglycone->MI3C CondensationProducts Condensation Products (e.g., DIM analogs) MI3C->CondensationProducts Conversion StomachAcid Stomach Acid StomachAcid->CondensationProducts AhR_active Active AhR Complex CondensationProducts->AhR_active Ligand Binding & Activation AhR_inactive Inactive AhR (Cytoplasm) AhR_inactive->AhR_active GeneExpression Target Gene Expression (e.g., CYP1A1) AhR_active->GeneExpression Translocation & Dimerization Nucleus Nucleus

Caption: this compound metabolism to AhR ligands.

Sulforaphane-Mediated Nrf2 Pathway Activation

Glucoraphanin, another prominent glucosinolate, is converted to sulforaphane. Sulforaphane is a potent activator of the transcription factor Nrf2.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Sulforaphane modifies Keap1, leading to the release of Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes.[5][12]

Sulforaphane_Nrf2_Pathway cluster_nucleus Cellular Response Glucoraphanin Glucoraphanin Intake Sulforaphane Sulforaphane Glucoraphanin->Sulforaphane Myrosinase Hydrolysis Keap1_modified Modified Keap1 Sulforaphane->Keap1_modified Modifies Cysteine Residues Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive, Cytoplasm) Keap1_Nrf2->Keap1_modified Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Release ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation Nucleus Nucleus GeneExpression Cytoprotective Gene Expression ARE->GeneExpression Binding & Transcription

Caption: Sulforaphane activation of the Nrf2 pathway.

General Workflow for Urinary Biomarker Validation

The validation of a urinary biomarker for dietary intake follows a structured workflow, from initial discovery to application in large-scale studies.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (Metabolomics of Intervention Studies) Identification Candidate Biomarker Identification Discovery->Identification MethodDev Analytical Method Development & Validation (LC-MS/MS) Identification->MethodDev HumanStudies Controlled Human Intervention Studies MethodDev->HumanStudies DoseResponse Dose-Response & Kinetics Assessment HumanStudies->DoseResponse PopulationStudies Application in Epidemiological & Clinical Studies DoseResponse->PopulationStudies

Caption: Urinary biomarker validation workflow.

Conclusion

This compound and its metabolites represent a promising frontier in the search for specific biomarkers of cruciferous vegetable intake. While direct validation through human intervention studies is still needed, the well-characterized metabolism of the related indole glucosinolate, glucobrassicin, to the urinary biomarker DIM provides a strong foundation for its potential. In comparison, sulforaphane and its metabolites are well-established and validated biomarkers for the intake of glucoraphanin-rich cruciferous vegetables.

For researchers and drug development professionals, the choice of biomarker will depend on the specific research question and the types of cruciferous vegetables being investigated. A multi-analyte approach, measuring a panel of both indole and aliphatic glucosinolate metabolites, may offer the most comprehensive and accurate assessment of total cruciferous vegetable consumption. Future research should focus on direct, quantitative human studies of this compound excretion to fully validate its utility as a standalone biomarker.

References

Organic Broccoli Shows Significantly Higher Levels of Neoglucobrassicin Compared to Conventional Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific studies indicates that organically grown broccoli contains significantly higher concentrations of neoglucobrassicin, a key health-promoting glucosinolate, when compared to broccoli cultivated using conventional agricultural methods. This finding is of considerable interest to researchers and professionals in the fields of nutrition, pharmacology, and drug development, given the potential anti-cancer properties associated with the breakdown products of this indole glucosinolate.

A pivotal study examining the bioactive content of broccoli grown under different farming systems found that the levels of the indolyl glucosinolates, specifically glucobrassicin and this compound, were significantly elevated in broccoli managed under fully organic conditions as opposed to fully conventional practices (P < 0.05)[1][2]. While other compounds like total phenolics and flavonoids did not show significant differences between the two cultivation methods, the distinction in indolyl glucosinolate content was clear[1][2]. These findings are supported by other research, which also determined that organically grown broccoli tends to have higher concentrations of these specific compounds[3].

The concentration of this compound in organically grown broccoli has been reported to range from 0.38 to 0.74 µmol per gram of dry weight[3]. It is important to note, however, that the levels of glucosinolates, including this compound, can be influenced by a variety of factors beyond the cultivation method, such as the specific broccoli cultivar, the growing season, and post-harvest handling[4]. For instance, one study observed that while genotype was a major source of variation for this compound, the management system (organic vs. conventional) did not show a significant overall influence in their specific experimental setup, highlighting the complexity of these interactions[4][5].

Quantitative Comparison of this compound Levels

The following table summarizes the comparative levels of this compound and the related compound glucobrassicin in organic versus conventionally grown broccoli, based on available scientific literature.

CompoundCultivation MethodRelative ConcentrationStatistical Significance
This compound OrganicSignificantly HigherP < 0.05[1][2]
ConventionalLower
Glucobrassicin OrganicSignificantly HigherP < 0.05[1][2]
ConventionalLower

Experimental Protocols

The quantification of this compound in broccoli typically involves the following key steps:

1. Sample Preparation:

  • Broccoli florets are flash-frozen in liquid nitrogen to halt enzymatic activity and then lyophilized (freeze-dried) to remove water.

  • The dried tissue is ground into a fine powder to ensure homogeneity.

2. Extraction of Glucosinolates:

  • A known mass of the powdered broccoli is extracted with a solvent, commonly a hot aqueous methanol solution (e.g., 70% v/v). This step serves to both extract the glucosinolates and inactivate the enzyme myrosinase, which would otherwise hydrolyze these compounds.

  • The mixture is vortexed and incubated at an elevated temperature (e.g., 70°C) for a specified period.

  • After cooling, the extract is centrifuged, and the supernatant is collected for further purification.

3. Desulfation (for HPLC-UV analysis):

  • For analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, the glucosinolates are often desulfated.

  • The crude extract is passed through an ion-exchange column (e.g., DEAE-Sephadex A-25).

  • The column is washed, and then a purified sulfatase enzyme solution is added to cleave the sulfate group from the glucosinolates, converting them to their desulfo-analogs.

  • The desulfo-glucosinolates are then eluted from the column.

4. Quantification by HPLC or LC-MS:

  • HPLC-UV: The desulfated glucosinolate extract is injected into an HPLC system equipped with a C18 reverse-phase column. Separation is achieved using a gradient elution with solvents such as water and acetonitrile. Detection is typically performed at a wavelength of 229 nm. Quantification is based on a calibration curve of a known standard (e.g., sinigrin).

  • LC-MS: For a more sensitive and specific analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the intact glucosinolates directly from the initial extract, forgoing the desulfation step. The mass spectrometer is set to detect the specific mass-to-charge ratio of this compound for accurate identification and quantification.

Visualizing the Pathways

To better understand the biological context and the experimental process, the following diagrams are provided.

Neoglucobrassicin_Biosynthesis Tryptophan Tryptophan Indole_3_acetaldoxime Indole_3_acetaldoxime Tryptophan->Indole_3_acetaldoxime CYP79B2/B3 Indole_3_ylmethyl_glucosinolate Indole-3-ylmethyl- glucosinolate (Glucobrassicin) Indole_3_acetaldoxime->Indole_3_ylmethyl_glucosinolate Core Pathway (multiple steps) This compound 1-Methoxy-indole-3-ylmethyl- glucosinolate (this compound) Indole_3_ylmethyl_glucosinolate->this compound IGMT1/2 (Methoxylation)

Biosynthesis of this compound from Tryptophan.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Broccoli_Sample Broccoli_Sample Freezing Freezing Broccoli_Sample->Freezing Lyophilization Lyophilization Freezing->Lyophilization Grinding Grinding Lyophilization->Grinding Methanol_Extraction Methanol_Extraction Grinding->Methanol_Extraction Centrifugation Centrifugation Methanol_Extraction->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection HPLC_UV HPLC-UV (after desulfation) Supernatant_Collection->HPLC_UV LC_MS LC-MS (direct) Supernatant_Collection->LC_MS

Workflow for this compound Quantification.

References

A Comparative Analysis of Neoglucobrassicin Levels Across Cabbage Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the quantitative variations of neoglucobrassicin in different cabbage genotypes, supported by experimental data and detailed methodologies.

This compound, an indole glucosinolate prevalent in Brassica vegetables, is a precursor to biologically active compounds with potential health benefits, including anti-cancer properties. The concentration of this important metabolite varies significantly among different cabbage ( Brassica oleracea var. capitata) genotypes. This guide provides a quantitative comparison of this compound content in various cabbage cultivars, details the experimental protocols for its quantification, and illustrates its biosynthetic pathway.

Quantitative Comparison of this compound

The levels of this compound across a range of cabbage genotypes display considerable diversity. This variation is influenced by genetic factors, environmental conditions, and cultivation practices. The following table summarizes the quantitative data on this compound content from multiple studies, providing a comparative overview for researchers.

Cabbage GenotypeThis compound Content (μmol/g DW)Reference
RubraPresent (not quantified)[1]
YR GoldPresent (not quantified)[1]
OhganePresent (not quantified)[1]
BN3383Present (not quantified)[1]
BN4059Present (not quantified)[1]
BN4072Present (not quantified)[1]
BN4098Present (not quantified)[1]
BN4303Present (not quantified)[1]
Red CabbagePresent (not quantified)[2][3]
146 Cabbage Genotypes (Average)Found in all genotypes[4]
SCNU-C-049 (Resistant to white mold)Present (levels vary with treatment)[5]
SCNU-C-033 (Susceptible to white mold)Present (levels vary with treatment)[5]
10 Cabbage Cultivars (Average)Major glucosinolate identified[6]

Note: DW = Dry Weight. The term "Present (not quantified)" indicates that the compound was detected, but its specific quantity was not reported in the cited study.

Significant variations in the content of individual and total glucosinolates are observed among different cabbage genotypes[1][4][7]. This compound, along with glucobrassicin and glucoiberin, has been identified as one of the most common glucosinolates found across a wide range of cabbage genotypes[4].

Experimental Protocols

The quantification of this compound in cabbage tissues is primarily achieved through chromatographic techniques, which allow for the separation and detection of individual glucosinolates.

Sample Preparation and Extraction
  • Sample Collection and Preparation : Cabbage leaf samples are collected and immediately frozen in liquid nitrogen to halt enzymatic activity. The frozen samples are then lyophilized (freeze-dried) and ground into a fine powder[8].

  • Extraction : A specific amount of the lyophilized powder (e.g., 20 mg) is suspended in a solvent, typically 70% methanol. The mixture is heated (e.g., at 70°C for 10 minutes) to inactivate the myrosinase enzyme, which would otherwise hydrolyze the glucosinolates[8].

Glucosinolate Analysis by HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the analysis of glucosinolates[9][10].

  • Desulfation : The extracted glucosinolates are often desulfated enzymatically before HPLC analysis. This process removes the sulfate group, resulting in desulfoglucosinolates, which have better chromatographic properties[3].

  • Chromatographic Separation : The prepared sample is injected into an HPLC or LC-MS/MS system. A C18 or a C30 column is frequently used for the separation of different glucosinolates[8][11]. A gradient elution with a mobile phase consisting of water and acetonitrile is typically employed[8].

  • Detection and Quantification :

    • HPLC-UV : Desulfoglucosinolates are detected using a UV detector, typically at a wavelength of 229 nm[8]. Quantification is performed by comparing the peak areas of the sample with those of known standards.

    • LC-MS/MS : This technique offers higher sensitivity and selectivity. Glucosinolates are identified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns[2][9]. Multiple Reaction Monitoring (MRM) mode is often used for accurate quantification[2]. This compound and its isomer, 4-methoxyglucobrassicin, can be differentiated by their elution order during reversed-phase HPLC[2].

Biosynthesis of this compound

This compound is an indole glucosinolate derived from the amino acid tryptophan. Its biosynthesis involves a series of enzymatic reactions categorized into three main stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain[12][13].

The biosynthesis of indole glucosinolates like this compound begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes[14]. IAOx then serves as a crucial branch point, leading to the synthesis of various indole-containing compounds. In the this compound pathway, IAOx is further converted to the core glucosinolate structure, which is then glucosylated and sulfated. The final step to form this compound involves a methoxylation of the indole ring.

Neoglucobrassicin_Biosynthesis Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan Shikimate Pathway IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/CYP79B3 Core_GLS Core Indole Glucosinolate Structure IAOx->Core_GLS CYP83B1, etc. Glucobrassicin Glucobrassicin Core_GLS->Glucobrassicin Secondary modifications This compound This compound (1-methoxyglucobrassicin) Glucobrassicin->this compound Methylation

Caption: Biosynthesis pathway of this compound from Chorismate.

This guide provides a foundational understanding of the quantitative landscape of this compound in cabbage. Further research into a broader range of genotypes and the influence of environmental factors will continue to refine our knowledge of this important plant metabolite and its potential for human health.

References

Assessing Neoglucobrassicin Bioaccessibility: A Comparative Guide to In Vitro Digestion Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the in vitro assessment of neoglucobrassicin bioaccessibility, this guide offers researchers, scientists, and drug development professionals a comparative analysis of prevailing digestion models. Highlighting the standardized INFOGEST 2.0 static model and dynamic digestion systems, this document provides essential experimental protocols, quantitative data, and mechanistic insights to inform future studies on this promising phytochemical.

This compound, an indole glucosinolate found in cruciferous vegetables, is a precursor to biologically active compounds with potential health benefits. However, its efficacy is contingent on its bioaccessibility—the amount released from the food matrix and available for absorption in the gastrointestinal tract. In vitro digestion models are invaluable tools for estimating this bioaccessibility, offering a controlled and reproducible alternative to in vivo studies. This guide compares the most common in vitro approaches, presenting data to aid in model selection and experimental design.

Comparison of In Vitro Digestion Models for this compound Bioaccessibility

The two primary types of in vitro digestion models are static and dynamic. Static models, such as the internationally recognized INFOGEST 2.0 protocol, simulate digestion in a series of discrete steps, each with fixed conditions (pH, enzyme concentration, time).[1][2][3] Dynamic models, on the other hand, attempt to mimic the physiological processes of the human gut more closely by continuously changing parameters like pH and enzyme secretion over time.[4][5]

A study on Bimi®, a natural hybrid of broccoli and Chinese kale, utilized a dynamic in vitro gastrointestinal digester system (DGD) to assess the bioaccessibility of its glucosinolates. The overall bioaccessibility of total glucosinolates was found to be 23%, with this compound being one of the bioaccessible compounds detected in the final digested fraction.[6] While this provides a valuable data point for a dynamic model, specific quantitative bioaccessibility for this compound from this study is not available.

Currently, there is a lack of direct comparative studies with quantitative data on the bioaccessibility of this compound using both static and dynamic models. Such studies would be invaluable in understanding how the choice of in vitro model influences the perceived bioaccessibility of this compound.

Table 1: Quantitative Data on Glucosinolate Bioaccessibility from In Vitro Digestion Models

Glucosinolate/CompoundFood MatrixIn Vitro Model TypeBioaccessibility (%)Reference
Total GlucosinolatesBimi® (Broccoli hybrid)Dynamic (DGD)23[6]
This compoundBimi® (Broccoli hybrid)Dynamic (DGD)Detected in bioaccessible fraction[6]

Note: The table will be updated as more specific quantitative data for this compound bioaccessibility from static models becomes available.

Experimental Protocols

Standardized Static In Vitro Digestion Protocol (INFOGEST 2.0)

The INFOGEST 2.0 protocol is a globally accepted, standardized static in vitro digestion method.[7][8][9] It consists of three sequential phases: oral, gastric, and intestinal.

1. Oral Phase:

  • Objective: To simulate the initial breakdown of the food matrix by saliva.

  • Procedure:

    • Mix the food sample containing this compound with simulated salivary fluid (SSF) at a 1:1 (w/v) ratio.

    • Add α-amylase solution to a final concentration of 75 U/mL.

    • Adjust the pH to 7.0.

    • Incubate at 37°C for 2 minutes with constant mixing.

2. Gastric Phase:

  • Objective: To simulate the acidic and enzymatic conditions of the stomach.

  • Procedure:

    • Add simulated gastric fluid (SGF) to the oral bolus at a 1:1 (v/v) ratio.

    • Add pepsin solution to a final concentration of 2000 U/mL.

    • Adjust the pH to 3.0 with HCl.

    • Incubate at 37°C for 2 hours with constant mixing.

3. Intestinal Phase:

  • Objective: To simulate the enzymatic and bile salt conditions of the small intestine.

  • Procedure:

    • Add simulated intestinal fluid (SIF) to the gastric chyme at a 1:1 (v/v) ratio.

    • Add pancreatin solution to a final concentration of 100 U/mL (based on trypsin activity) and bile extract to a final concentration of 10 mM.

    • Adjust the pH to 7.0 with NaOH.

    • Incubate at 37°C for 2 hours with constant mixing.

Bioaccessibility Calculation: Bioaccessibility (%) = (Concentration of this compound in the soluble fraction after intestinal phase / Initial Concentration of this compound in the food matrix) x 100

Dynamic In Vitro Digestion Model

Dynamic models are more complex and aim to replicate the physiological transit and secretion dynamics of the human gut. While specific protocols vary, they generally involve a computer-controlled system with interconnected compartments representing the stomach and small intestine. Key features include:

  • Gradual pH changes: The pH of the gastric compartment gradually decreases over time to mimic gastric acidification.

  • Continuous secretion: Digestive enzymes and bile are secreted into the respective compartments at physiological rates.

  • Peristaltic mixing: The model incorporates mechanical mixing to simulate gut motility.

  • Gastric emptying: The digested material is gradually transferred from the gastric to the intestinal compartment.

Signaling Pathway Interactions of this compound Breakdown Products

Upon enzymatic hydrolysis by myrosinase, this compound breaks down into several bioactive compounds, including 1-methoxy-indole-3-carbinol. These compounds can interact with cellular signaling pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Aryl Hydrocarbon Receptor (AhR) pathways.

Research suggests that breakdown products of this compound can inhibit the activation of Nrf2 target genes. This inhibition appears to be mediated through the AhR pathway. The this compound derivatives act as ligands for the AhR, and the activated AhR/ARNT complex can interfere with the Nrf2/ARE signaling cascade, potentially dampening the antioxidant response.[10]

Neoglucobrassicin_Signaling_Pathway This compound This compound Myrosinase Myrosinase (Hydrolysis) This compound->Myrosinase NGB_Breakdown 1-methoxy-indole-3-carbinol & other breakdown products Myrosinase->NGB_Breakdown AhR AhR NGB_Breakdown->AhR Activates AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Binds ARNT ARNT ARNT->AhR_ARNT Binds Nrf2 Nrf2 AhR_ARNT->Nrf2 Inhibits Activation XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) Nrf2_Keap1->Nrf2 Release upon Oxidative Stress Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (e.g., NQO1, GSTs) ARE->Antioxidant_Enzymes Induces Transcription CYP_Enzymes CYP Enzymes (e.g., CYP1A1) XRE->CYP_Enzymes Induces Transcription

Caption: Interaction of this compound Breakdown Products with Nrf2 and AhR Signaling Pathways.

Experimental Workflow for Assessing this compound Bioaccessibility

The following diagram outlines a typical workflow for assessing the bioaccessibility of this compound using an in vitro digestion model.

Experimental_Workflow start Start: Sample Preparation (e.g., Homogenization of Brassica vegetable) oral Oral Phase Simulation (Saliva, Amylase, pH 7) start->oral gastric Gastric Phase Simulation (Pepsin, pH 3) oral->gastric intestinal Intestinal Phase Simulation (Pancreatin, Bile, pH 7) gastric->intestinal separation Separation of Bioaccessible Fraction (e.g., Centrifugation, Filtration) intestinal->separation analysis Quantification of this compound (e.g., HPLC, LC-MS) separation->analysis calculation Bioaccessibility Calculation analysis->calculation end End: Report Bioaccessibility (%) calculation->end

References

Unraveling Neoglucobrassicin Biosynthesis: A Comparative Guide to Gene Identification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of key genes in the biosynthetic pathways of valuable plant secondary metabolites is a critical step. Neoglucobrassicin, an indole glucosinolate found in Brassica vegetables, and its breakdown products have garnered significant interest for their potential health benefits. This guide provides a comprehensive comparison of methodologies used to identify genes involved in this compound biosynthesis, with a focus on the powerful approach of comparative transcriptomics.

This document will delve into the experimental data supporting different gene identification techniques, present detailed protocols for key experiments, and visualize complex biological and experimental processes.

Comparative Analysis of Gene Identification Methods

The discovery of genes encoding the enzymes for a specific metabolic pathway can be approached through several methodologies. Here, we compare comparative transcriptomics with other established techniques for their efficacy in elucidating the this compound biosynthesis pathway.

Method Principle Advantages Disadvantages Relevance to this compound Biosynthesis
Comparative Transcriptomics Compares the transcriptomes (all RNA molecules) of different samples (e.g., high vs. low this compound-producing cultivars, or treated vs. untreated plants) to identify differentially expressed genes (DEGs) that correlate with the trait of interest.- High-throughput and genome-wide coverage.- Does not require prior knowledge of the pathway.- Can identify entire sets of co-regulated genes.- Correlation does not equal causation; functional validation is required.- Can be complex to analyze large datasets.- Can miss genes with post-transcriptional regulation.Highly effective for identifying candidate genes by comparing high and low glucosinolate cultivars or plants treated with elicitors like methyl jasmonate.
Forward Genetics (Mutant Screening) Involves creating random mutations in a population (e.g., using chemical mutagens or T-DNA insertion) and then screening for individuals with altered this compound levels. The mutated gene is then identified.- Unbiased approach to gene discovery.- Directly links a gene to a phenotype.- Time-consuming and labor-intensive.- The mutation of interest may not be easily identifiable.- Redundant genes may mask the phenotype.Has been successfully used to identify key regulatory and biosynthetic genes in the general glucosinolate pathway in model organisms like Arabidopsis thaliana.[1][2][3][4]
Reverse Genetics (Gene Knockout/Overexpression) Starts with a known gene that is hypothesized to be involved in the pathway. The function of this gene is then investigated by creating targeted mutations (e.g., knockouts) or by overexpressing it and observing the effect on this compound production.- Directly tests the function of a specific gene.- Can confirm the role of candidate genes identified by other methods.- Requires a candidate gene to start with.- Can be technically challenging to create targeted mutations.Essential for validating the function of candidate genes identified through comparative transcriptomics.[5]
Biochemical Genomics Involves the purification of enzymes from the plant that can catalyze specific steps in the this compound pathway. The protein is then sequenced, and the corresponding gene is identified.- Directly identifies the enzyme responsible for a specific biochemical reaction.- Provides direct evidence of protein function.- Technically challenging and requires significant amounts of starting material.- Difficult for enzymes that are unstable or present in low abundance.Useful for characterizing the function of specific enzymes in the pathway once candidate genes are identified.[6]

Quantitative Data Presentation

Comparative transcriptomics studies have successfully identified numerous candidate genes involved in glucosinolate biosynthesis by analyzing their differential expression under various conditions.

Table 1: Differentially Expressed Genes (DEGs) in Glucosinolate Biosynthesis Identified Through Comparative Transcriptomics in Brassica Species.

Gene FamilyGene ID (example)ComparisonFold Change (log2)Putative Function in this compound BiosynthesisReference
CYP79 CYP79B2High vs. Low Indole Glucosinolate Cultivar> 2Tryptophan to Indole-3-acetaldoxime[7]
CYP83 CYP83B1High vs. Low Indole Glucosinolate Cultivar> 2Indole-3-acetaldoxime to S-alkylthiohydroximate[7]
SUR1 SUR1High vs. Low Glucosinolate Cultivar> 1.5Cleavage of S-alkylthiohydroximate[8]
UGT74 UGT74B1Jasmonate-treated vs. ControlUp-regulatedGlucosylation of thiohydroximate[5]
SOT SOT16High vs. Low Indole Glucosinolate Cultivar> 2Sulfation of desulfo-glucosinolate[9]
CYP81F CYP81F4Jasmonate-treated vs. ControlUp-regulatedHydroxylation of Glucobrassicin[9]
OMT Plant family 2-O-methyltransferasesJasmonate-treated vs. ControlUp-regulatedMethylation to form this compound[9]
MYB TFs MYB34, MYB51, MYB122High vs. Low Indole Glucosinolate Cultivar> 2Transcriptional regulation of indole glucosinolate biosynthesis[7][9]

Table 2: this compound Content in Different Brassica Varieties and in Response to Elicitor Treatment.

Brassica Species/VarietyConditionThis compound Content (µmol/g DW)Fold ChangeReference
Brassica rapa 'Asian'Control~1.5-[10]
Brassica rapa 'Asian'Methyl Jasmonate Treatment~4.02.7[10]
Brassica juncea (Leaf Mustard)Variety JC 18-06Not Detected-[11]
Brassica juncea (Leaf Mustard)Variety JC 18-08Not Detected-[11]
Brassica juncea (Leaf Mustard)Variety JC 18-15Not Detected-[11]
Brassica napus (Canola)Average across collections--[12]
Brassica napus (Rapeseed)Average across collections--[12]
Brassica rapa (Turnip)Average across collections--[12]

Experimental Protocols

Comparative Transcriptomics using RNA-Seq

This protocol outlines the key steps for identifying differentially expressed genes involved in this compound biosynthesis.

a. Plant Material and Treatment:

  • Grow two Brassica cultivars with contrasting this compound levels (high and low) under controlled environmental conditions.

  • Alternatively, treat a single cultivar with an elicitor known to induce glucosinolate biosynthesis, such as methyl jasmonate (MeJA), alongside a mock-treated control group.

  • Harvest leaf tissue from multiple biological replicates for each group at a specific time point post-treatment. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

b. RNA Extraction and Library Preparation:

  • Extract total RNA from the frozen leaf tissue using a commercially available plant RNA extraction kit or a CTAB-based method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Prepare RNA-Seq libraries from high-quality RNA samples using a library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

c. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Align the quality-filtered reads to the appropriate Brassica reference genome using a splice-aware aligner like HISAT2.[13]

  • Quantify gene expression levels as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).

  • Identify differentially expressed genes (DEGs) between the comparison groups using statistical packages like DESeq2 or edgeR in R.[13][14] A common threshold for significance is a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.[14]

  • Perform functional annotation and pathway analysis (e.g., GO and KEGG enrichment) on the DEGs to identify genes associated with secondary metabolite biosynthesis.

Forward Genetics: T-DNA Insertional Mutagenesis Screen

This protocol describes a screen for mutants with altered glucosinolate profiles in Arabidopsis thaliana.

a. Mutant Population:

  • Obtain a large population of Arabidopsis thaliana T-DNA insertional mutant lines from a stock center (e.g., Arabidopsis Biological Resource Center - ABRC).[1][3] These lines contain random insertions of a piece of bacterial DNA (T-DNA) into their genome, which can disrupt gene function.[1][2][4]

b. Screening for Altered Glucosinolate Profiles:

  • Grow individual mutant lines in a high-throughput format.

  • Screen for altered glucosinolate content using a simple and rapid method. One such method is a bioassay that measures the induction of quinone reductase, a carcinogen-detoxifying enzyme, by isothiocyanates (glucosinolate breakdown products) in cultured murine hepatoma cells.[6]

  • Alternatively, perform a less-throughput but more direct chemical analysis of glucosinolate content using High-Performance Liquid Chromatography (HPLC) on pooled samples from several plants of each line.

c. Identification of the Mutated Gene:

  • For mutant lines showing a consistent and interesting change in their glucosinolate profile, identify the location of the T-DNA insertion.

  • This can be done using techniques like thermal asymmetric interlaced PCR (TAIL-PCR) or by sequencing the DNA flanking the T-DNA insert.[15]

  • Once the flanking sequence is obtained, it can be mapped to the Arabidopsis genome to identify the disrupted gene.

d. Confirmation of Gene Function:

  • To confirm that the disruption of the identified gene is responsible for the observed phenotype, perform co-segregation analysis to ensure the mutation and the phenotype are linked.

  • Further confirmation can be achieved through genetic complementation, where a wild-type copy of the gene is introduced into the mutant to see if it restores the normal glucosinolate profile.

Biochemical Assay for Glucosinolate Content

This protocol details the extraction and quantification of glucosinolates using HPLC.[16]

a. Glucosinolate Extraction:

  • Freeze-dry and grind plant tissue to a fine powder.

  • Extract the glucosinolates from a known amount of powdered tissue with hot methanol (e.g., 70% or 80%) to inactivate myrosinase, the enzyme that degrades glucosinolates.

  • Centrifuge the extract and collect the supernatant.

b. Desulfation:

  • Load the crude extract onto an anion-exchange column (e.g., DEAE-Sephadex).

  • Wash the column to remove impurities.

  • Add a purified sulfatase enzyme to the column to cleave the sulfate group from the glucosinolates, converting them to desulfoglucosinolates. This step is crucial for good chromatographic separation.

  • Elute the desulfoglucosinolates from the column with water.

c. HPLC Analysis:

  • Analyze the desulfoglucosinolate sample using a reverse-phase HPLC system with a C18 column.

  • Use a gradient of water and acetonitrile as the mobile phase.

  • Detect the desulfoglucosinolates using a UV detector, typically at 229 nm.

  • Identify individual glucosinolates by comparing their retention times with those of known standards.

  • Quantify the amount of each glucosinolate by comparing the peak area to that of an internal standard (e.g., sinigrin) and applying response factors.[16]

Mandatory Visualization

Neoglucobrassicin_Biosynthesis_Pathway cluster_0 Core Pathway cluster_1 Side-Chain Modification cluster_2 Regulatory TFs Tryptophan Tryptophan IAOx Indole-3-acetaldoxime Tryptophan->IAOx CYP79B2/B3 S_alkylthiohydroximate S-alkylthiohydroximate IAOx->S_alkylthiohydroximate CYP83B1 Thiohydroximate Thiohydroximate S_alkylthiohydroximate->Thiohydroximate SUR1 Desulfo_GBS Desulfo-glucobrassicin Thiohydroximate->Desulfo_GBS UGT74B1 GBS Glucobrassicin Desulfo_GBS->GBS SOT16 Hydroxy_GBS 4-hydroxy-Glucobrassicin GBS->Hydroxy_GBS CYP81F4 NeoGBS This compound Hydroxy_GBS->NeoGBS Methyltransferase MYB34 MYB34 MYB34->Tryptophan MYB34->IAOx MYB34->S_alkylthiohydroximate MYB34->Thiohydroximate MYB34->Desulfo_GBS MYB34->GBS MYB51 MYB51 MYB51->Tryptophan MYB51->IAOx MYB51->S_alkylthiohydroximate MYB51->Thiohydroximate MYB51->Desulfo_GBS MYB51->GBS MYB122 MYB122 MYB122->Tryptophan MYB122->IAOx MYB122->S_alkylthiohydroximate MYB122->Thiohydroximate MYB122->Desulfo_GBS MYB122->GBS

Caption: this compound biosynthesis pathway with key enzymes and regulatory transcription factors.

Comparative_Transcriptomics_Workflow cluster_0 Experimental Design & Sample Collection cluster_1 Sequencing cluster_2 Bioinformatic Analysis cluster_3 Candidate Gene Identification ConditionA Condition A (e.g., High this compound Cultivar) RNA_Extraction Total RNA Extraction ConditionA->RNA_Extraction ConditionB Condition B (e.g., Low this compound Cultivar) ConditionB->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (HISAT2) QC->Alignment Quantification Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Annotation Functional Annotation (GO, KEGG) DEA->Annotation Candidate_Genes Candidate Genes for This compound Biosynthesis Annotation->Candidate_Genes

Caption: A typical workflow for identifying candidate genes using comparative transcriptomics.

References

Validating Cellular Interactions of Neoglucobrassicin Breakdown Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neoglucobrassicin, an indole glucosinolate found in cruciferous vegetables, undergoes enzymatic breakdown to produce a variety of bioactive compounds. These metabolites, including indole-3-carbinol (I3C), 3,3'-diindolylmethane (DIM), indole-3-acetonitrile (IAN), and indole-3-carboxaldehyde (I3A), have garnered significant interest for their potential therapeutic properties. A critical aspect of harnessing their potential lies in the precise validation of their interactions with cellular targets. This guide provides a comparative overview of the experimental data supporting these interactions, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Analysis of Cellular Target Interactions

The primary cellular target for several this compound breakdown products is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism, immune response, and cell cycle regulation.[1] However, interactions with other cellular components, such as tubulin and proteins within the NF-κB signaling pathway, have also been reported. The following table summarizes the quantitative data from various studies validating these interactions.

Breakdown ProductCellular TargetMethod of ValidationQuantitative Value (Performance)Cell Line/System
Indole-3-carbinol (I3C) Aryl Hydrocarbon Receptor (AhR)Competitive Binding Assay / Reporter Gene AssayWeak ligand; its condensation product ICZ has a KD of 1.9 x 10-10 M.[2]Rat / Mammalian Cells
NF-κB PathwayElectrophoretic Mobility Shift Assay (EMSA)Suppresses TNF-induced activation; specific IC50 not reported.[3]Jurkat Cells
3,3'-Diindolylmethane (DIM) Aryl Hydrocarbon Receptor (AhR)Competitive Binding AssayKd of 90 nMMouse Liver Cytosol
Androgen Receptor (AR)Competitive Binding AssayAntagonist; specific Kd not reported.Hamster Prostate
Indole-3-carboxaldehyde (I3A) Aryl Hydrocarbon Receptor (AhR)Reporter Gene AssayAgonist; specific EC50 not consistently reported.[4]Murine/Human Cells
Indole (related compound)Aryl Hydrocarbon Receptor (AhR)DRE-Luciferase Reporter AssayEC50 of ~3 µM.[4][5]Human HepG2 Cells
Indole-3-acetic acid (related compound)Aryl Hydrocarbon Receptor (AhR)AHR-DRE Binding AssayEC50 in the range of 0.2–0.5 mM.[2]In vitro
Indole-based Analogs TubulinTubulin Polymerization AssayIC50 values ranging from 0.11 to 17.8 µM for various synthetic analogs.[6][7][8]In vitro / Cancer Cells

Mandatory Visualizations

The following diagrams illustrate key signaling pathways, experimental workflows, and the logical relationships involved in the study of this compound breakdown products.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-Carbinol (or other ligand) AhR_complex AhR-Hsp90-XAP2 Complex I3C->AhR_complex Binds AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds TargetGene Target Gene Transcription (e.g., CYP1A1) XRE->TargetGene Initiates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

G start Start plate_cells Plate cells with XRE-luciferase reporter start->plate_cells add_compounds Treat cells with This compound Products plate_cells->add_compounds incubate Incubate for 24-48 hours add_compounds->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure Measure luminescence (Luminometer) lyse_cells->measure analyze Analyze Data (Calculate EC50 values) measure->analyze end End analyze->end

Workflow for AhR Luciferase Reporter Gene Assay.

G cluster_products Breakdown Products cluster_targets Cellular Targets This compound This compound I3C Indole-3-Carbinol (I3C) This compound->I3C Myrosinase Hydrolysis DIM 3,3'-Diindolylmethane (DIM) This compound->DIM Myrosinase Hydrolysis IAN Indole-3-acetonitrile (IAN) This compound->IAN Myrosinase Hydrolysis I3A Indole-3-carboxaldehyde (I3A) This compound->I3A Myrosinase Hydrolysis AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR Tubulin Tubulin I3C->Tubulin Potential Interaction (Analogs show activity) NFkB NF-κB Pathway I3C->NFkB DIM->AhR DIM->Tubulin Potential Interaction (Analogs show activity) AR Androgen Receptor (AR) DIM->AR IAN->NFkB I3A->AhR

This compound Breakdown and Cellular Targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the interaction of this compound breakdown products with their cellular targets.

Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

Materials:

  • Hepa1 or HepG2 cells stably transfected with a Xenobiotic Response Element (XRE)-driven luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Test compounds (I3C, DIM, etc.) dissolved in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., TCDD or FICZ).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Lysis and Measurement: Remove the medium and add 100 µL of passive cell lysis buffer. After 15 minutes, add 100 µL of luciferase assay reagent to each well.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

  • GTP solution (100 mM).

  • Glycerol.

  • Test compounds dissolved in DMSO.

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading at 340 nm.

Protocol:

  • Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents and tubulin on ice.

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP.

  • Compound Addition: In a 96-well plate, add 10 µL of 10x concentrated test compound to the appropriate wells. Include a vehicle control (DMSO), a polymerization inhibitor (e.g., nocodazole), and a polymerization enhancer (e.g., paclitaxel).

  • Initiate Polymerization: Add 90 µL of the prepared tubulin solution to each well.

  • Measurement: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every minute for 60 minutes.

  • Analysis: Plot absorbance versus time. Inhibition of polymerization is indicated by a decrease in the Vmax and the final plateau of the curve, while enhancement is shown by an increase. IC50 values can be calculated from dose-response curves.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This assay detects the activation of NF-κB by measuring its binding to a labeled DNA probe.

Materials:

  • Jurkat T cells or other suitable cell line.

  • RPMI-1640 medium with 10% FBS.

  • Test compounds (e.g., I3C) and an NF-κB activator (e.g., TNF-α).

  • Nuclear extraction kit.

  • EMSA buffer, poly(dI-dC), and loading buffer.

  • Oligonucleotide probe containing the NF-κB consensus binding site, labeled with 32P or a non-radioactive tag (e.g., biotin).

  • Native polyacrylamide gel.

Protocol:

  • Cell Treatment: Culture cells and pre-treat with various concentrations of the test compound (e.g., I3C) for a specified time (e.g., 24 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 0.1 nM TNF-α) for 15-30 minutes.

  • Nuclear Extraction: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol. Determine the protein concentration of the extracts.

  • Binding Reaction: In a reaction tube, incubate 5-10 µg of nuclear extract with EMSA buffer, poly(dI-dC) (a non-specific competitor), and the labeled NF-κB probe for 20-30 minutes at room temperature.

  • Electrophoresis: Add loading buffer to the reactions and run the samples on a native polyacrylamide gel.

  • Detection: Dry the gel and expose it to X-ray film (for 32P) or perform a chemiluminescent detection procedure (for biotin).

  • Analysis: A decrease in the intensity of the shifted band (the protein-DNA complex) in the presence of the test compound indicates inhibition of NF-κB activation.[3]

References

Safety Operating Guide

Proper Disposal of Neoglucobrassicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat neoglucobrassicin as a chemical waste product and dispose of it through your institution's designated hazardous waste management program. Do not discharge this compound down the sanitary sewer system without explicit approval from your local Environmental Health and Safety (EHS) office.

Core Disposal Protocol

Given the absence of a definitive hazard classification, a conservative approach to the disposal of this compound is recommended. Unused or waste this compound, including contaminated solutions and materials, should be handled as follows:

  • Waste Collection:

    • Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.

    • Ensure the container is clearly labeled as "Hazardous Waste" or "Chemical Waste" and includes the full chemical name ("this compound") and any other components of the waste stream.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS or hazardous waste management department.

  • Empty Containers:

    • Empty containers that previously held this compound should be managed in accordance with institutional guidelines. As a best practice, triple-rinse the container with a suitable solvent (e.g., water, as this compound is water-soluble).[1] The rinsate should be collected and disposed of as chemical waste. After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, as permitted by your institution.

Rationale for a Cautious Approach

While this compound is a naturally occurring compound found in cruciferous vegetables, its ecotoxicological and degradation properties in a concentrated form within a wastewater system are not well-documented.[1][2] General laboratory waste disposal guidelines from institutions like the National Institutes of Health (NIH) stipulate that chemicals not on a pre-approved list for drain disposal must be managed as chemical waste. Therefore, in the absence of specific data deeming it safe for drain disposal, it is prudent to avoid this route.

Data on this compound

For your reference, the following table summarizes key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₁₇H₂₂N₂O₁₀S₂
Molecular Weight 478.49 g/mol
CAS Number 5187-84-8
Appearance Powder
Solubility Soluble in water

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Neoglucobrassicin_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) for Disposal Information (Section 13) start->consult_sds sds_available Is a specific disposal protocol available in the SDS? consult_sds->sds_available follow_sds Follow specific instructions provided in the SDS sds_available->follow_sds Yes no_sds_protocol No specific protocol found. Consult institutional EHS guidelines. sds_available->no_sds_protocol No end End: Proper Disposal Complete follow_sds->end drain_disposal_approved Is drain disposal explicitly approved by EHS for this chemical? no_sds_protocol->drain_disposal_approved drain_disposal Dispose down the drain with copious amounts of water (as per EHS approval) drain_disposal_approved->drain_disposal Yes chemical_waste Treat as Chemical Waste drain_disposal_approved->chemical_waste No/Uncertain drain_disposal->end collect_waste Collect in a labeled, compatible waste container chemical_waste->collect_waste request_pickup Request pickup by institutional hazardous waste program collect_waste->request_pickup request_pickup->end

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals are responsible for complying with all applicable federal, state, and local regulations, as well as their own institution's specific policies regarding chemical waste disposal. Always consult your institution's Environmental Health and Safety (EHS) office for definitive guidance.

References

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Retrosynthesis Analysis

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試験管内研究製品の免責事項と情報

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